6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAILWORLBSSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349789 | |
| Record name | 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209853-24-7 | |
| Record name | 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including roles as kinase inhibitors for anticancer therapies.[1][3][4] This technical guide presents a comprehensive overview of a robust synthetic pathway to 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, a key analog in this class. Furthermore, it details the essential analytical techniques for its thorough characterization, ensuring structural integrity and purity. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on the thieno[3,2-d]pyrimidine core.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
Thieno[3,2-d]pyrimidines represent a class of fused heterocyclic compounds that have emerged as a cornerstone in modern drug design. Their structural similarity to endogenous purines, such as adenine and guanine, allows them to interact with a wide array of biological targets, often by competing with ATP at the enzyme binding site.[1][2] This has led to the development of numerous derivatives with potent pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The phenyl substitution at the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one core is of particular interest as it allows for the exploration of structure-activity relationships (SAR) that can inform the design of more potent and selective therapeutic agents.[6]
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-stage process. The strategy hinges on the initial construction of a substituted 2-aminothiophene ring, followed by the annulation of the pyrimidinone ring.
Caption: Retrosynthetic approach for this compound.
The key starting material, a 2-amino-5-phenylthiophene-3-carboxamide, is accessible via the well-established Gewald multicomponent reaction.[7][8][9] This one-pot synthesis involves the condensation of an aldehyde (benzaldehyde), a compound with an active methylene group (malononitrile), and elemental sulfur in the presence of a base. The subsequent cyclization of the resulting aminothiophene with formamide provides a direct route to the desired thieno[3,2-d]pyrimidin-4(3H)-one core.[10]
Experimental Protocols
Synthesis of 2-amino-5-phenylthiophene-3-carbonitrile
This initial step employs the Gewald reaction, a reliable method for the synthesis of polysubstituted 2-aminothiophenes.[7][8][11]
Reagents and Conditions:
-
Benzaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (solvent)
-
Reaction at room temperature followed by gentle heating.
Step-by-Step Protocol:
-
To a solution of benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (catalytic amount) dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then gently heated to 50-60 °C and stirred for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 2-amino-5-phenylthiophene-3-carbonitrile as a pure solid.
Synthesis of this compound
The final cyclization step to form the pyrimidinone ring is achieved through heating the aminothiophene precursor with formamide.[10]
Reagents and Conditions:
-
2-amino-5-phenylthiophene-3-carbonitrile
-
Formamide
-
Reflux conditions
Step-by-Step Protocol:
-
A mixture of 2-amino-5-phenylthiophene-3-carbonitrile (1 equivalent) and an excess of formamide is heated to reflux (around 180-190 °C) for 4-6 hours.
-
The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid product is collected by filtration, washed thoroughly with water to remove residual formamide, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
In-Depth Characterization
Thorough characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Caption: Interrelation of characterization techniques for this compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, extrapolated from data for similar structures found in the literature.[12][13]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Multiplet at ~7.4-7.8 ppm (5H, Phenyl protons). Singlet at ~8.2 ppm (1H, Pyrimidine H-2). Singlet at ~7.9 ppm (1H, Thiophene H-7). Broad singlet at ~12.5 ppm (1H, NH proton). | Confirms the presence of the phenyl group, the pyrimidine and thiophene ring protons, and the N-H proton of the pyrimidinone. |
| ¹³C NMR | Resonances in the range of ~115-165 ppm. Signals around 128-135 ppm for the phenyl carbons. A signal around 160 ppm for the carbonyl carbon (C=O). Signals for the fused heterocyclic ring carbons. | Provides the carbon framework of the molecule, confirming the number and types of carbon atoms. |
| IR (cm⁻¹) | Broad peak around 3200-3400 (N-H stretching). Peak around 1660-1680 (C=O stretching, amide). Peaks in the range of 1500-1600 (C=C and C=N stretching). | Identifies key functional groups, particularly the N-H and carbonyl groups of the pyrimidinone ring. |
| Mass Spec. | Molecular ion peak [M]+ at m/z = 228.27.[14] | Confirms the molecular weight of the target compound. |
Physical and Analytical Data
| Technique | Expected Result | Purpose |
| Melting Point | A sharp melting point. | A narrow melting point range is indicative of high purity. |
| Elemental Analysis | C, 63.15%; H, 3.53%; N, 12.27%; O, 7.01%; S, 14.05%. | Confirms the elemental composition and empirical formula of the synthesized compound. |
Conclusion
This guide outlines a reproducible and efficient synthetic route for this compound, a compound of significant interest in medicinal chemistry. The detailed experimental protocols and comprehensive characterization data provide a solid foundation for researchers to synthesize and validate this important heterocyclic scaffold. The methodologies described herein are adaptable for the creation of a diverse library of analogs, facilitating further exploration of the therapeutic potential of the thieno[3,2-d]pyrimidine core.
References
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
biological activity of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Abstract
The thieno[3,2-d]pyrimidine scaffold, a bioisostere of the natural purine ring system, represents a privileged core in modern medicinal chemistry.[1] Its unique structure allows derivatives to function as potent and selective inhibitors of various biological targets, particularly the ATP-binding sites of protein kinases. This technical guide provides a comprehensive analysis of the biological activities of a specific subclass: this compound derivatives. We will delve into the primary anticancer properties of these compounds, exploring their mechanisms of action against key oncogenic targets such as EGFR, CDKs, and PI3K. Furthermore, this guide details common synthetic strategies, presents quantitative data on antiproliferative activity, and provides a step-by-step protocol for the foundational MTT cytotoxicity assay. This document is intended as a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
The Thieno[3,2-d]pyrimidine Scaffold: A Versatile Core Structure
The thienopyrimidine framework is a fused heterocyclic system that has garnered significant attention in drug discovery. Its structural and electronic resemblance to adenine, a fundamental component of nucleic acids, allows it to competitively bind to targets that would normally interact with purine-based molecules.[2] This mimicry is a cornerstone of its therapeutic potential. Among the various isomeric forms, the thieno[3,2-d]pyrimidine core is particularly prominent in the development of bioactive compounds, demonstrating a remarkable breadth of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3][4] This guide will focus specifically on derivatives featuring a phenyl group at the 6-position and a carbonyl at the 4-position, a chemical class that has shown exceptional promise, particularly in oncology.
General Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
The construction of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a well-established process in synthetic organic chemistry. A prevalent and efficient method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives.[5] These thiophene precursors, often substituted with the desired phenyl group at the 5-position (which becomes the 6-position in the final product), are reacted with a one-carbon source, such as formic acid or triethyl orthoformate, to form the pyrimidinone ring.[5][6] Further modifications can be made at the N3 position by using substituted amines in the cyclization step.
Anticancer Activity: A Multi-Targeted Approach
The most extensively documented is their potent anticancer effect. These compounds have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), colon (HT-29), lung (H460), and cervical (HeLa) cancers.[5][7][8] Their efficacy stems from the ability to inhibit multiple key protein kinases involved in tumor growth, survival, and metastasis.
Mechanisms of Action: Kinase Inhibition
The thienopyrimidine core acts as a scaffold that can be decorated with various substituents to achieve potent and often selective inhibition of different kinases.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are critical regulators of cell cycle progression.[9] Dysregulation of CDK activity is a hallmark of cancer. Several thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK7, which plays a dual role in regulating both the cell cycle and transcription.[9][10] By inhibiting CDK7, these compounds can induce cell cycle arrest and apoptosis, thereby halting tumor proliferation.[5] Molecular docking studies suggest that the most active compounds bind effectively within the ATP-binding pocket of CDKs, disrupting the cell cycle process.[5]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation in many cancers, notably non-small cell lung cancer.[11] Thieno[3,2-d]pyrimidine derivatives have been designed as effective EGFR inhibitors.[7][12] Some have shown potent activity against both wild-type and mutated forms of EGFR (e.g., T790M), which is a common mechanism of resistance to first-generation inhibitors.[12][13]
-
PI3K/Akt Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that controls cell growth, metabolism, and survival. Hyperactivation of this pathway is one of the most common events in human cancers. Thienopyrimidine derivatives, such as Pictilisib (GDC-0941), have been developed as potent PI3K inhibitors and have entered clinical trials.[2][14]
-
Other Kinase Targets: Beyond these, derivatives of this scaffold have shown inhibitory activity against other important cancer targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis, and the serine/threonine kinase B-Raf, a key component of the MAPK pathway.[15][16]
Cellular Consequences
The inhibition of these critical signaling pathways by this compound derivatives leads to several definitive anticancer outcomes:
-
Induction of Apoptosis: Many active compounds have been shown to trigger programmed cell death. For instance, some derivatives induce apoptosis by increasing the levels of caspase-9.[7]
-
Cell Cycle Arrest: By inhibiting CDKs, these compounds can halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[7]
-
Inhibition of Cell Migration: The metastatic spread of cancer is a primary cause of mortality. Certain derivatives have been shown to inhibit the migratory and wound-healing abilities of cancer cells in vitro.[5]
Quantitative Analysis of Antiproliferative Potency
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth. The table below summarizes the activity of selected derivatives against various cancer cell lines.
| Compound ID | Target/Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6e | 4-chlorophenyl substituent | HeLa (Cervical) | 0.591 (at 72h) | [5] |
| 29a | Diaryl urea moiety | HT-29 (Colon) | 0.058 | [17] |
| 36 | Diaryl semicarbazone | H460 (Lung) | 0.057 | [8] |
| 11b | EGFR Inhibitor | MDA-MB-231 (Breast) | 0.43 | [7] |
| 12e | EZH2 Inhibitor | SU-DHL-6 (Lymphoma) | 0.55 | [18][19] |
| 17f | VEGFR-2 Inhibitor | HCT-116 (Colon) | 2.80 | [15] |
| 10b | 1,2,4-triazole moiety | MCF-7 (Breast) | 19.4 | [2] |
Structure-Activity Relationship (SAR) Insights
Systematic studies have provided valuable insights into how chemical modifications affect biological activity:
-
Phenyl Ring Substitution: The substitution pattern on the 6-phenyl ring and other appended phenyl groups is critical. The presence of a 4-chlorophenyl substituent has been shown to be important for high antiproliferation activity.[5]
-
C4-Position Modifications: Attaching a 4-morpholino group at the C-4 position of the thienopyrimidine core can significantly enhance antitumor activity.[8]
-
Hybridization with Other Scaffolds: Incorporating moieties like diaryl ureas, semicarbazones, or 1,2,4-triazoles can drastically improve potency and modulate target selectivity.[2][8][17]
Other Reported Biological Activities
While the focus has been on oncology, the thieno[3,2-d]pyrimidine scaffold is pharmacologically versatile. Certain derivatives that lack the carboxylic acid moiety common to many NSAIDs have demonstrated significant anti-inflammatory activity .[3] Their mechanism involves reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation, making them promising leads for safer anti-inflammatory drugs.[3][20]
Core Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To evaluate the antiproliferative activity of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, reliable, and widely used colorimetric method.
Principle of the Assay
The assay is based on the metabolic activity of viable cells. NAD(P)H-dependent oxidoreductase enzymes, present in the mitochondria of living cells, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then dissolved using a solubilization solution, and the intensity of the resulting purple color is measured spectrophotometrically. This absorbance is directly proportional to the number of viable, metabolically active cells.[21][22]
Detailed Step-by-Step Protocol
Causality: This protocol is designed to ensure that the measured color change is directly and reliably attributable to the cytotoxic or cytostatic effect of the test compound on the cancer cells. Each step, from cell seeding to the final absorbance reading, includes controls to account for background noise and ensure reproducibility.
A. Reagent Preparation:
-
Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, as required for the specific cell line.
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing and filter-sterilize the solution. Store protected from light at 4°C.
-
Solubilization Solution: A common solution is 4 mM HCl and 0.1% NP40 in isopropanol, or acidic SDS solution.[23] This lyses the cells and dissolves the formazan crystals.
B. Assay Procedure:
-
Cell Seeding: Trypsinize and count adherent cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[24] Allow cells to adhere and recover by incubating for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Self-Validation: Include the following controls:
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[5]
-
MTT Addition: After incubation, carefully add 10-20 µL of the MTT stock solution (to a final concentration of ~0.5 mg/mL) to each well, including controls.[21]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to visible purple formazan crystals.
-
Solubilization: Add 100-150 µL of the Solubilization Solution to each well.[21] To ensure complete dissolution of the formazan crystals, wrap the plate in foil and place it on an orbital shaker for 15 minutes or incubate overnight in a humidified atmosphere.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[21] A reference wavelength of >650 nm can be used to subtract background absorbance.
C. Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
Derivatives of the this compound scaffold have unequivocally demonstrated their potential as potent and versatile anticancer agents. Their ability to inhibit a range of clinically relevant protein kinases provides a strong foundation for the development of next-generation targeted therapies. The structure-activity relationship data gathered to date offers a clear roadmap for chemical optimization.
Future research should focus on enhancing target selectivity to minimize off-target effects and improve the therapeutic window. Further optimization of pharmacokinetic properties, such as oral bioavailability and metabolic stability, will be crucial for translating the in vitro potency of these compounds into in vivo efficacy.[9][10] As our understanding of cancer biology deepens, the strategic design of novel thienopyrimidine derivatives will undoubtedly continue to yield promising candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 15. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. broadpharm.com [broadpharm.com]
- 24. mdpi.com [mdpi.com]
An In-depth Spectroscopic Analysis of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide for Researchers
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. As a bioisostere of purine, this fused ring system has been the foundation for a multitude of compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound of interest, 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, represents a fundamental structure within this class, combining the thienopyrimidine core with a phenyl substituent. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, structural confirmation, and for guiding the synthesis of novel analogs. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights grounded in established chemical principles and supported by data from closely related analogs.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of spectroscopic signals. The structure of this compound is depicted below, with the standard numbering for the heterocyclic system.
Unlocking the Therapeutic Potential of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide to Putative Targets
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, a fundamental building block of nucleic acids. This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, particularly the ATP-binding sites of various enzymes. Consequently, the thieno[3,2-d]pyrimidine framework has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The focus of this technical guide is the 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, a specific analog whose therapeutic potential remains to be fully elucidated. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets of this compound, based on the established activities of structurally related molecules. For each putative target, we will delve into the scientific rationale, provide detailed experimental protocols for validation, and present relevant signaling pathways and workflows.
I. Protein Kinases: A Primary Avenue for Therapeutic Intervention
The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer. The thieno[3,2-d]pyrimidine scaffold has been extensively explored for its kinase inhibitory potential. The phenyl substitution at the 6-position of the core structure can be strategically exploited to achieve desired potency and selectivity against specific kinases.
A. 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1)
Rationale for Target Selection: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer. PDK1 is a master kinase that sits upstream of AKT, phosphorylating and activating it. A fragment-based screening approach has identified the thieno[3,2-d]pyrimidin-4(3H)-one core as a binder to the PDK1 active site[1]. Subsequent optimization of substituents at the 6 and 7-positions has led to the development of micromolar inhibitors of PDK1[1]. This provides a strong rationale for investigating this compound as a potential PDK1 inhibitor.
Signaling Pathway:
Caption: PI3K/AKT/mTOR signaling pathway highlighting the central role of PDK1.
Experimental Protocol: In Vitro PDK1 Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is a generalized method for assessing the inhibitory activity of a compound against PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ Alexa Fluor® 647-labeled ADP Tracer
-
ATP
-
Substrate peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the PDK1 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Adapta™ detection solution (Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer).
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
B. Phosphoinositide 3-Kinase delta (PI3Kδ)
Rationale for Target Selection: The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling.[2] This makes it an attractive target for hematological malignancies and inflammatory diseases. Studies on thieno[3,2-d]pyrimidine derivatives with piperazinone substituents at the 6-position have demonstrated potent and selective inhibition of PI3Kδ[3]. This highlights that the 6-position of the scaffold is a key site for modulating PI3K activity and selectivity, suggesting that a phenyl group at this position could also confer inhibitory activity.
Experimental Workflow: PI3Kδ Inhibition Assessment
Caption: Workflow for evaluating the inhibitory effect of a compound on PI3Kδ.
Experimental Protocol: Cell-Based PI3Kδ Activity Assay (Western Blot for p-AKT)
This protocol assesses the ability of the compound to inhibit PI3Kδ signaling in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., SUDHL-4, DOHH-2)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed the B-cell lymphoma cells in a 6-well plate and culture overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and β-actin as loading controls.
-
Quantify the band intensities to determine the concentration-dependent inhibition of AKT phosphorylation.
C. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Rationale for Target Selection: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Numerous thieno[2,3-d]pyrimidine derivatives, the isomeric counterparts to the [3,2-d] scaffold, have been reported as potent VEGFR-2 inhibitors[4][5][6]. The shared pharmacophoric features between these two scaffolds suggest that this compound could also exhibit VEGFR-2 inhibitory activity.
Quantitative Data for Related Thienopyrimidine VEGFR-2 Inhibitors:
| Compound Scaffold | Substitution | VEGFR-2 IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Varies | 21 - 83 | [5] |
| Thieno[2,3-d]pyrimidine | Varies | 53.63 | [7] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol provides a general method for assessing the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (with γ-32P-ATP or for use with an antibody-based detection method)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM MnCl2, 0.2 mM DTT)
-
Test compound
-
Filter plates or ELISA plates
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the kinase reaction buffer, VEGFR-2 enzyme, and the test compound.
-
Add the Poly(Glu, Tyr) substrate.
-
Initiate the reaction by adding ATP mixed with γ-32P-ATP.
-
Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto a filter paper, wash extensively to remove unincorporated 32P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
II. 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)
Rationale for Target Selection: 17β-HSD2 is an enzyme responsible for the inactivation of potent steroid hormones like estradiol and testosterone. Inhibition of this enzyme could lead to increased local concentrations of these active hormones, which is a therapeutic strategy for conditions like osteoporosis. Conformationally restricted thieno[3,2-d]pyrimidinones have been designed and synthesized as inhibitors of 17β-HSD2[8]. The rigid, fused ring system of this compound fits this structural class, making 17β-HSD2 a plausible therapeutic target.
Experimental Protocol: 17β-HSD2 Inhibition Assay in a Cell-Free System
This protocol describes a method to assess the inhibitory potential of a compound on 17β-HSD2 using a cell-free enzymatic assay.
Materials:
-
Human placental microsomes (as a source of 17β-HSD2)
-
[3H]-Estradiol (substrate)
-
NAD+ (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the phosphate buffer, human placental microsomes, and the test compound.
-
Add the cofactor NAD+.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [3H]-Estradiol.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by placing the tubes on ice and adding a quenching solution.
-
Extract the steroids using an organic solvent (e.g., diethyl ether).
-
Separate the substrate ([3H]-Estradiol) from the product ([3H]-Estrone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactive product and substrate using a scintillation counter.
-
Calculate the percentage of conversion and inhibition to determine the IC50 value.
III. IL-6/STAT3 Signaling Pathway: A Speculative but Intriguing Possibility
Rationale for Target Selection: The IL-6/STAT3 signaling pathway is a key player in chronic inflammation and cancer. A hybrid molecule containing a thieno[3,2-d]pyrimidine core, specifically 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, has been shown to inhibit IL-6-induced STAT3 activation with an IC50 of 2.55 µM[9]. While this is a different molecule, the presence of the thieno[3,2-d]pyrimidine scaffold in an active STAT3 signaling inhibitor suggests that other derivatives, including this compound, may possess similar activity and warrant investigation.
Signaling Pathway:
Caption: Simplified IL-6/STAT3 signaling pathway.
Experimental Protocol: STAT3 Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit STAT3-mediated gene transcription.
Materials:
-
Human cell line (e.g., HepG2, HEK293T)
-
STAT3-responsive luciferase reporter plasmid
-
Transfection reagent
-
Recombinant human IL-6
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with recombinant human IL-6 for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of IL-6-induced luciferase activity and determine the IC50 value.
Conclusion and Future Directions
The this compound molecule belongs to a class of compounds with proven therapeutic relevance. Based on the extensive research on the thieno[3,2-d]pyrimidine scaffold and its isomers, this guide has outlined several high-potential therapeutic targets, including protein kinases (PDK1, PI3Kδ, VEGFR-2), the steroid-metabolizing enzyme 17β-HSD2, and the IL-6/STAT3 signaling pathway. The provided experimental protocols offer a clear roadmap for researchers to validate these putative interactions and elucidate the mechanism of action of this specific compound. Further investigations, including broad kinase profiling, cell-based functional assays, and ultimately in vivo studies, will be crucial to fully unlock the therapeutic promise of this compound. The structure-activity relationships derived from such studies will undoubtedly pave the way for the design of next-generation therapeutics based on this versatile scaffold.
References
- 1. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Silico Modeling of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one Binding
This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound belonging to the thienopyrimidine class. This class of molecules is of significant interest in medicinal chemistry due to their structural analogy to native purines, rendering them prime candidates for enzyme inhibition. We will dissect the process of computational modeling, from initial target identification to the elucidation of binding interactions, providing not just a methodology, but the scientific rationale that underpins each decision. Our focus is to create a self-validating workflow that ensures the robustness and reliability of the generated data.
Part 1: Foundational Strategy - Target Identification and Ligand Preparation
The journey of modeling a ligand's binding behavior begins with a crucial first step: identifying its most probable biological targets. For the thieno[3,2-d]pyrimidine scaffold, the existing body of research points strongly towards protein kinases as a primary target class.[1][2][3] This is a logical starting point, as the hinge region of the ATP-binding site in many kinases is well-suited to form hydrogen bonds with heterocyclic systems like thienopyrimidines.
Target Prioritization: From Broad Spectrum to Specific Hypotheses
While the literature provides a general direction, a more refined, data-driven approach is necessary to select specific kinase targets for our modeling study. An initial in silico target prediction, utilizing platforms such as SwissTargetPrediction or SuperPred, can offer a probabilistic ranking of potential protein targets based on the 2D structure of this compound. These tools operate on the principle of chemical similarity, comparing the query molecule to a vast database of ligands with known bioactivities.
For the purpose of this guide, and informed by published studies on similar thienopyrimidine derivatives, we will focus our investigation on Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase implicated in various myeloproliferative neoplasms and inflammatory disorders.[1] The rationale for this choice is twofold: the documented affinity of thienopyrimidines for kinases and the therapeutic relevance of JAK2, making it a compelling subject for inhibitor design.
Ligand Preparation: The Digital Representation of a Molecule
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. The 2D structure of this compound must be converted into a 3D conformation that is energetically favorable.
-
2D Sketching and Conversion: Draw the molecule using a chemical sketcher like ChemDraw or MarvinSketch. Save the structure in a format that retains chemical information, such as MOL or SDF.
-
3D Generation: Import the 2D structure into a molecular modeling software package (e.g., Schrödinger Maestro, MOE, or Discovery Studio). Use the software's tools to generate a 3D conformation.
-
Energy Minimization: This is a critical step to relieve any steric clashes and to find a low-energy conformation of the ligand. A robust molecular mechanics force field, such as OPLS4 or MMFF94, should be employed. The minimization process iteratively adjusts the atomic coordinates to reduce the potential energy of the molecule.
-
Tautomeric and Ionization States: At physiological pH (typically modeled at 7.4), the ligand may exist in different tautomeric or protonation states. It is imperative to generate all plausible states, as the incorrect assignment can lead to the failure to identify key hydrogen bond interactions. Tools like LigPrep (Schrödinger) or the Protonate 3D function (MOE) are designed for this purpose.
Part 2: The Receptor - Preparing the Protein for Docking
With our ligand prepared, we turn our attention to the receptor, JAK2. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of macromolecules. A search of the PDB is necessary to find a high-quality crystal structure of JAK2 suitable for our docking studies. For this guide, we will select the PDB entry 5AEP , which represents the JAK2 kinase domain in complex with a known inhibitor.[1]
Protein Preparation Workflow: Ensuring a Valid Binding Site
The raw PDB structure is not immediately ready for docking. It requires careful preparation to ensure it is a chemically correct and computationally tractable representation of the biological system.
Caption: Workflow for preparing a protein crystal structure for molecular docking.
-
Initial Cleanup: Upon loading the PDB file, all non-essential molecules, such as water molecules beyond a certain distance from the active site, co-solvents, and duplicate protein chains, should be removed. The co-crystallized ligand should be retained as a reference for defining the binding site.
-
Adding Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for hydrogen bonding and steric interactions.
-
Correcting Structural Issues: The Protein Preparation Wizard in Schrödinger Maestro or similar tools in other software can automatically identify and correct for missing atoms, incorrect bond orders, and other common issues in PDB files.
-
Optimizing Hydrogen Bond Networks: The orientation of hydroxyl groups, thiol groups, and the protonation states of histidine, aspartic acid, and glutamic acid residues can significantly impact ligand binding. These should be optimized to form the most favorable hydrogen bond network.
-
Restrained Minimization: A brief, restrained energy minimization of the protein structure is performed. This relieves any steric clashes that may have been introduced during the preparation steps while ensuring that the heavy atoms do not deviate significantly from their experimentally determined positions.
Part 3: The Core Experiment - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of this compound within the ATP-binding site of JAK2.
Defining the Grid and Docking Protocol
The search space for the docking algorithm is defined by a "grid" that encompasses the binding site. This grid is typically centered on the co-crystallized ligand from the PDB structure, ensuring that the docking search is localized to the relevant active site.
-
Grid Generation: Define a docking grid box that is large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is a 20 Å cube centered on the active site.
-
Ligand Docking: Use a validated docking program, such as Glide (Schrödinger), GOLD, or AutoDock Vina. These programs employ scoring functions to evaluate the fitness of different binding poses.
-
Pose Generation and Scoring: The docking algorithm will generate a series of possible binding poses for the ligand. Each pose is assigned a score (e.g., GlideScore, ChemScore, or binding energy in kcal/mol) that estimates the binding affinity. Lower scores typically indicate more favorable binding.
-
Post-Docking Analysis: The top-scoring poses should be visually inspected to assess their chemical plausibility. Key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, should be analyzed.
Interpreting the Results: A Self-Validating System
A critical aspect of trustworthy computational science is self-validation. In the context of molecular docking, this involves a "redocking" experiment. The co-crystallized ligand from the PDB file is extracted and then docked back into the prepared protein structure. A successful redocking run, where the predicted pose closely overlays with the experimental pose (typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å), provides confidence in the chosen docking protocol and parameters.
| Parameter | Description | Typical Value/Setting | Rationale |
| Docking Algorithm | Glide SP (Standard Precision) | N/A | A balance between speed and accuracy, suitable for initial screening. |
| Grid Center | Centroid of co-crystallized ligand | PDB: 5AEP | Ensures the search space is focused on the known binding site. |
| Grid Size | 20 x 20 x 20 Å | N/A | Sufficiently large to allow for ligand flexibility and movement. |
| Number of Poses | 10 per ligand | N/A | Provides a reasonable number of diverse binding modes for analysis. |
| Scoring Function | GlideScore | Lower is better | An empirical scoring function that accounts for various components of binding energy. |
Part 4: Advanced Analysis and Future Directions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation would be a logical next step to assess the stability of the predicted binding pose and to calculate binding free energies with greater accuracy using methods like MM-GBSA or MM-PBSA.
Predicted Interactions of this compound with JAK2
Based on the docking of this compound into the active site of JAK2 (PDB: 5AEP), we can hypothesize a set of key interactions that stabilize the complex. The thienopyrimidine core is expected to form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP. The phenyl group at the 6-position is likely to extend into a hydrophobic pocket, contributing to the overall binding affinity.
Caption: Predicted binding interactions of the ligand with the JAK2 kinase domain.
Conclusion
This guide has outlined a rigorous and scientifically sound workflow for the in silico modeling of this compound binding to the JAK2 kinase. By adhering to the principles of careful target selection, meticulous preparation of both ligand and receptor, and the use of validated docking protocols, researchers can generate reliable hypotheses about the molecular basis of this interaction. These computational insights are invaluable for guiding the design of more potent and selective inhibitors, ultimately accelerating the drug discovery process. The presented methodologies, while focused on a specific molecule and target, are broadly applicable to the study of small molecule-protein interactions in modern medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure
An In-Depth Technical Guide to the Discovery of Novel 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry.[1] Its structural resemblance to purine, a fundamental component of nucleic acids, allows derivatives of this scaffold to act as bioisosteres, interacting with a variety of biological targets, particularly the ATP-binding sites of kinases.[1][2][3] This has led to the exploration of thienopyrimidine analogs for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5][6]
Among the various isomers, the thieno[3,2-d]pyrimidine core has emerged as a particularly promising framework for developing potent and selective therapeutic agents.[1] The introduction of a phenyl group at the 6-position of this scaffold offers a key vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthetic strategies, biological evaluation, and structure-activity relationships (SAR) that underpin the discovery of novel this compound analogs.
Part 1: Core Synthetic Strategies
The construction of the this compound scaffold is a multi-step process that hinges on the initial formation of a polysubstituted 2-aminothiophene ring, followed by the annulation of the pyrimidinone ring.
Foundational Thiophene Synthesis: The Gewald Reaction
The most versatile and widely adopted method for synthesizing the requisite 2-aminothiophene precursor is the Gewald three-component reaction.[7] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[8][9]
Causality of Experimental Choice: The Gewald reaction is favored due to its operational simplicity, the ready availability of starting materials, and the high degree of functionalization it introduces in a single step, creating a versatile intermediate for further elaboration.[10][11]
Caption: Key stages of the Gewald aminothiophene synthesis.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ketone (e.g., a phenyl-substituted ketone to introduce the C6-phenyl group early), the active methylene nitrile (e.g., ethyl cyanoacetate), and a suitable solvent (e.g., ethanol).
-
Catalyst & Sulfur Addition: Add a catalytic amount of a base, such as morpholine or piperidine. Subsequently, add elemental sulfur powder.
-
Reaction: Heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave irradiation has been shown to significantly reduce reaction times.[8][11]
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 2-aminothiophene intermediate.
Pyrimidinone Ring Annulation
With the 2-aminothiophene in hand, the next critical step is the construction of the fused pyrimidinone ring.
Method A: Cyclization with Formamide
A straightforward and common method involves heating the 2-aminothiophene derivative with an excess of formamide. This serves as both the reagent, providing the final carbon atom for the pyrimidine ring, and the solvent.
Method B: Gould-Jacobs Analogous Cyclization
While the Gould-Jacobs reaction is classically used for quinoline synthesis, its principles can be applied here.[12][13] The 2-amino group of the thiophene can react with a reagent like diethyl ethoxymethylenemalonate (DEMM). The resulting intermediate is then subjected to thermal cyclization to form the 4-oxo-thieno[3,2-d]pyrimidine ring system.[12][14] This method has the advantage of introducing a carboxylate group at the C7 position, which can be retained or removed via decarboxylation.[12]
Caption: General workflow for synthesis and diversification.
Diversification via Cross-Coupling Reactions
For creating a library of analogs, modern synthetic approaches often involve installing the 6-phenyl group (or other aryl/heteroaryl moieties) at a later stage using palladium-catalyzed cross-coupling reactions. This strategy enhances modularity.
Causality of Experimental Choice: This approach allows for the rapid generation of a diverse set of analogs from a common intermediate. Starting with a 6-bromo or 6-iodo-thieno[3,2-d]pyrimidin-4(3H)-one core, Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings can be used to introduce a wide variety of phenyl rings with different substituents.[15] This is often more efficient than synthesizing each analog from a unique starting ketone.[15]
Part 2: Biological Evaluation & Screening Protocols
The thieno[3,2-d]pyrimidine scaffold has been successfully employed to develop inhibitors against numerous therapeutically relevant targets, particularly protein kinases involved in cell signaling pathways.[1][6]
Primary Targets: Protein Kinases
Dysregulation of protein kinase signaling is a hallmark of many diseases, especially cancer.[16] The structural similarity of the thieno[3,2-d]pyrimidine core to the ATP purine ring makes it an ideal starting point for competitive kinase inhibitors. Notable kinase targets for this scaffold include:
-
Phosphoinositide 3-kinases (PI3Ks) : Central regulators of cell growth, proliferation, and survival.[16][17]
-
Epidermal Growth Factor Receptor (EGFR) : A key driver in many epithelial cancers.[18][19]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A critical mediator of tumor angiogenesis.[20]
-
Cell Division Cycle 7 (Cdc7) Kinase : Essential for the initiation of DNA replication.[21]
Caption: Inhibition of a key cellular signaling pathway.
Key In Vitro Assay Protocols
Protocol: Cell Viability (MTT) Assay
This assay is a standard colorimetric method to assess the anti-proliferative effects of compounds on cancer cell lines.[22]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.[22]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized thienopyrimidine analogs for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22]
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[22]
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring a compound's ability to inhibit a specific kinase.
-
Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., Kinase-Glo®), where the amount of ATP remaining is measured (less ATP means higher kinase activity), or through antibody-based detection (e.g., ELISA).
-
IC50 Determination: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Part 3: Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent biological activity.
Data Presentation: SAR Summary Table
| Position of Modification | Structural Change | Observed Effect on Activity | Rationale / Target Interaction |
| C6-Phenyl Ring | Introduction of electron-withdrawing groups (e.g., halogens) | Often increases potency.[23][24] | Can enhance binding through halogen bonds or alter electronic properties for improved target engagement. |
| C6-Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3) | Variable; can increase or decrease activity depending on the target.[22] | Modifies electron density and can form specific hydrogen bonds in the ATP-binding pocket. |
| C4-Position | Substitution of the 4-oxo with a 4-chloro group | Creates a key intermediate for further diversification.[2] | The chlorine acts as a good leaving group for nucleophilic substitution, allowing the introduction of various amines. |
| C4-Position | Introduction of anilino or other amine-containing moieties | Critical for activity in many kinase inhibitors.[6][22] | This moiety often extends into the solvent-exposed region of the kinase active site, forming crucial hydrogen bonds. |
| C2-Position | Introduction of substituted aminomethyl groups | Can significantly improve kinase selectivity.[21] | These groups can occupy a specific sub-pocket, providing interactions that are unique to the target kinase. |
| N3-Position | Alkylation or substitution | Modulates solubility and pharmacokinetic properties.[25] | Can prevent dimerization through hydrogen bonding and allows for tuning of ADME properties. |
A detailed SAR study on piperazinone-containing thieno[3,2-d]pyrimidines as PI3Kδ inhibitors demonstrated that these analogs were more potent and selective than their piperazine counterparts, highlighting the importance of fine-tuning the substituents at the 6-position.[23] Furthermore, studies on antiproliferative halogenated thieno[3,2-d]pyrimidines indicated the necessity of a chlorine atom at the C4-position for biological activity.[2]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in modern drug discovery. Its synthesis, anchored by robust methods like the Gewald reaction and diversified by modern cross-coupling techniques, provides a rich platform for generating novel chemical entities. Biological evaluations have consistently demonstrated the potential of these analogs as potent inhibitors of key cellular targets, particularly protein kinases implicated in cancer.
Future research will likely focus on:
-
Enhancing Selectivity: Designing analogs that can differentiate between closely related kinase isoforms to minimize off-target effects and improve safety profiles.
-
Optimizing Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Exploring New Therapeutic Areas: While oncology is a major focus, the broad biological activity profile suggests potential applications in inflammatory, infectious, and neurodegenerative diseases.
-
Dual-Target Inhibitors: Rationally designing single molecules that can inhibit two distinct but complementary targets (e.g., PI3K and mTOR) to overcome drug resistance mechanisms.[17]
The continued exploration of this chemical space, guided by the principles of medicinal chemistry and a deep understanding of the underlying biology, holds significant promise for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. ablelab.eu [ablelab.eu]
- 15. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide range of biological targets.[1][2] This core has been extensively explored for the development of novel therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivative, in particular, has emerged as a significant pharmacophore, especially in the realm of oncology. These compounds have shown promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[4]
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. By dissecting the impact of substitutions at various positions of the scaffold, we aim to provide a framework for the rational design of more potent and selective agents for targeted therapies.
The Core Scaffold: Thieno[3,2-d]pyrimidin-4(3H)-one
The fundamental structure consists of a thiophene ring fused to a pyrimidine ring. The phenyl group at the 6-position and the oxo group at the 4-position are key features for the biological activity of this class of compounds. The SAR exploration primarily focuses on modifications at the N3 position of the pyrimidine ring, the C2 position, and various substitutions on the 6-phenyl ring.
Caption: Core structure of this compound with key substitution points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. The following sections detail the SAR at key positions of the scaffold.
Substitutions at the 6-Phenyl Ring
The electronic and steric properties of substituents on the 6-phenyl ring play a crucial role in modulating the activity of these compounds.
-
Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the anticancer activity. For instance, some derivatives with methoxy (an EDG) or hydroxyl groups on the phenyl ring have demonstrated significant biological activity.[5] Conversely, compounds bearing halogens (EWGs) on the phenyl ring have also shown potent inhibitory effects against various cancer cell lines.[1]
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. For example, a methoxy group at the meta-position of the phenyl ring has been found in several active compounds.[5]
Modifications at the N3-Position of the Pyrimidine Ring
The N3-position of the pyrimidine ring is a common site for modification to explore the SAR of thieno[3,2-d]pyrimidin-4(3H)-ones.
-
Alkyl and Aryl Substituents: The introduction of various alkyl and benzyl groups at the N3-position has been explored. For example, a 3-(3-methoxybenzyl) substituent has been incorporated into potent derivatives.[5] The size and nature of these substituents can impact the compound's interaction with the target protein.
Modifications at the C2-Position
The C2-position of the pyrimidine ring offers another avenue for structural modification to enhance biological activity.
-
Aryl and Heteroaryl Groups: The introduction of substituted phenyl or other aromatic rings at the C2-position can significantly impact the inhibitory potency. For instance, 2,6-bis(3-methoxyphenyl) derivatives have been synthesized and evaluated.[5]
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a broad range of biological activities, with a primary focus on their potential as anticancer agents.
Anticancer Activity
Numerous studies have reported the potent antiproliferative activity of these compounds against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer.[1]
-
Kinase Inhibition: A significant mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases. The thieno[3,2-d]pyrimidine scaffold serves as a hinge-binding motif for many kinases. Specific kinases targeted by these derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Some thieno[3,2-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR, a key target in cancer therapy.[6]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and thieno[3,2-d]pyrimidine derivatives have been developed as PI3K inhibitors.[7]
-
3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1): Fragment-based screening has identified thieno[3,2-d]pyrimidin-4(3H)-one derivatives as inhibitors of PDK1.[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis, and certain thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[8]
-
Other Biological Activities
Beyond cancer, the thieno[3,2-d]pyrimidine core has been investigated for other therapeutic applications, including as anti-infectious, anticonvulsant, and anti-diabetic agents.[2]
Synthesis Strategies
The synthesis of this compound derivatives typically involves a multi-step process starting from a substituted thiophene precursor.
General Synthetic Route
A common approach involves the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core via the cyclization of an appropriately substituted 3-aminothiophene-2-carboxylate or carboxamide derivative.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a 3,6-disubstituted thieno[3,2-d]pyrimidin-4(3H)-one
The following is a representative protocol for the synthesis of a derivative, adapted from the literature.[5]
-
Step 1: Synthesis of Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate.
-
This starting material can be prepared using established multi-step procedures from commercially available reagents.[5]
-
-
Step 2: Formation of the Amidine Intermediate.
-
To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate in ethanol, add N,N-dimethylformamide dimethyl acetal.
-
Heat the reaction mixture under microwave irradiation at 100 °C for 30 minutes.
-
Concentrate the solution under reduced pressure to obtain the amidine intermediate.
-
-
Step 3: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one Core.
-
Dissolve the amidine intermediate and the desired amine (e.g., 3-methoxybenzylamine) in dimethylformamide.
-
Heat the solution under microwave irradiation at 100 °C for 30 minutes.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the final 3,6-disubstituted thieno[3,2-d]pyrimidin-4(3H)-one.
-
Data Presentation: Representative Biological Activities
The following table summarizes the in vitro antiproliferative activity of selected thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | R1 (N3-position) | R2 (C2-position) | R3 (6-phenyl) | Target Cell Line | IC50 (µM) | Reference |
| 1a | 3-methoxybenzyl | H | 3-methoxyphenyl | - | - | [5] |
| 3b | methyl | 3-hydroxyphenyl | 3-hydroxyphenyl | - | - | [5] |
| 9d | - | - | - | MCF-7 | 0.43-1.31 | [6] |
| 11b | - | - | - | MDA-MB-231 | 0.43-1.31 | [6] |
Note: The specific substitutions for compounds 9d and 11b are detailed in the cited reference.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The extensive SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity.
Future research in this area should focus on:
-
Exploration of Novel Substitutions: Synthesis of new derivatives with diverse and unique substituents at the key positions to further probe the SAR and discover compounds with improved potency and selectivity.
-
Multi-Targeted Drug Design: Leveraging the scaffold's ability to interact with multiple kinases to design dual or multi-targeted inhibitors, which may offer advantages in overcoming drug resistance.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action of the most potent compounds to better understand their therapeutic potential.
-
Pharmacokinetic and In Vivo Evaluation: Advancing lead compounds to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in preclinical models.
By integrating rational drug design, synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of the this compound scaffold can be realized.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Patent Frontier: A Technical Guide to 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential as a versatile backbone for the development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding this key heterocyclic entity. We will explore the synthetic intricacies, delve into the burgeoning therapeutic applications with a focus on kinase inhibition, and dissect the critical structure-activity relationships that govern the biological activity of its derivatives. This guide is intended to serve as a vital resource for researchers and drug development professionals, offering field-proven insights and a forward-looking perspective on this promising class of compounds.
Introduction: The Rise of a Privileged Scaffold
The thieno[3,2-d]pyrimidine ring system, a bioisostere of the naturally occurring purine nucleus, has garnered considerable attention in the pharmaceutical industry. Its unique structural and electronic properties allow for interactions with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. The introduction of a phenyl group at the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one core has proven to be a pivotal modification, leading to the discovery of potent and selective inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. This guide will navigate the intellectual property landscape, providing a detailed examination of the patented innovations that have shaped the development of this important class of molecules.
Synthetic Strategies: Assembling the Core
The efficient and versatile synthesis of the this compound scaffold is paramount for the exploration of its chemical space and the generation of novel derivatives. The most prevalent and patented synthetic routes hinge on the initial construction of a substituted 2-aminothiophene precursor, followed by cyclization to form the pyrimidinone ring.
Key Synthetic Approach: The Gewald Reaction and Subsequent Cyclization
A cornerstone in the synthesis of the requisite 2-aminothiophene intermediate is the Gewald reaction, a robust and widely adopted multicomponent condensation. This is typically followed by a cyclization step to construct the fused pyrimidinone ring.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate (A Gewald Reaction Intermediate)
-
To a mixture of benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine or triethylamine).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the desired 2-aminothiophene intermediate.
Causality: The Gewald reaction provides a highly efficient one-pot method to construct the polysubstituted thiophene ring. The base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the stable 2-aminothiophene.
Step 2: Cyclization to this compound
-
Heat a mixture of ethyl 2-amino-5-phenylthiophene-3-carboxylate (1.0 eq) and formamide (excess) at 150-160 °C for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain this compound.
Causality: Formamide serves as both a reagent and a solvent in this cyclization step. At elevated temperatures, it provides the necessary one-carbon unit and nitrogen atom to form the pyrimidinone ring through condensation with the amino and ester functionalities of the thiophene precursor.
Therapeutic Applications and Key Patent Assignees
The patent landscape for this compound and its derivatives is dominated by their application as kinase inhibitors in oncology and inflammatory diseases. Several major pharmaceutical companies and research institutions have active patent filings in this area, underscoring the therapeutic potential of this scaffold.
A significant portion of the patent literature focuses on the development of these compounds as inhibitors of key kinases in oncogenic signaling pathways, including:
-
Epidermal Growth Factor Receptor (EGFR): Numerous patents disclose derivatives of the this compound core as potent inhibitors of both wild-type and mutant forms of EGFR, which are crucial drivers in non-small cell lung cancer (NSCLC) and other epithelial tumors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a validated anti-angiogenic strategy in cancer therapy. Patented compounds based on this scaffold have demonstrated significant VEGFR inhibitory activity.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several patents claim 6-phenylthieno[3,2-d]pyrimidine derivatives as potent and selective PI3K inhibitors.
-
Other Kinases: The versatility of this scaffold is further highlighted by patents claiming its derivatives as inhibitors of other important kinases such as Janus Kinase (JAK), Receptor-Interacting Protein Kinase 2 (RIPK2), and Cyclin-Dependent Kinases (CDKs).
Key Patent Assignees:
While a comprehensive list is beyond the scope of this guide, prominent assignees in the broader thieno[3,2-d]pyrimidine space include major pharmaceutical companies. For instance, Gilead Sciences, Inc. holds patents on thieno[3,2-d]pyrimidine derivatives for the treatment of viral infections, showcasing the scaffold's versatility beyond oncology.[1]
Structure-Activity Relationships (SAR) and Lead Optimization
The extensive patent literature and associated scientific publications provide a wealth of data for dissecting the structure-activity relationships of this compound derivatives. Lead optimization efforts have primarily focused on modifications at the 2- and 4-positions of the pyrimidinone ring, as well as substitutions on the 6-phenyl group.
| Position | Modification | Impact on Activity | Rationale |
| 2-Position | Small alkyl or amino groups | Often enhances potency | These groups can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of target kinases. |
| 4-Position | Substituted anilines or other aryl/heteroaryl groups | Crucial for potency and selectivity | These substituents project into the solvent-exposed region of the kinase active site, allowing for fine-tuning of interactions and modulation of physicochemical properties. |
| 6-Phenyl Group | Substitution with electron-donating or -withdrawing groups | Modulates electronic properties and can influence binding affinity and pharmacokinetic profile | Substituents can alter the overall electron density of the core and introduce new interaction points with the target protein. |
Table 1: General Structure-Activity Relationships for this compound Derivatives
Key Signaling Pathways and Mechanism of Action
The therapeutic efficacy of this compound derivatives as anticancer agents stems from their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival.
The PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cellular metabolism, growth, and survival. Many patented 6-phenylthieno[3,2-d]pyrimidine derivatives function as ATP-competitive inhibitors of PI3K, thereby blocking the downstream signaling cascade.
The EGFR Signaling Pathway
Aberrant EGFR signaling is a key driver in many cancers. Patented compounds based on the this compound scaffold act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream pro-survival pathways.
Experimental Workflow for Screening and Characterization
The discovery and development of novel this compound derivatives follow a well-defined experimental workflow, from initial synthesis to preclinical evaluation.
Future Perspectives and Conclusion
The patent landscape for this compound and its analogs is dynamic and continues to expand. Future research and development efforts are likely to focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic index.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Novel Therapeutic Areas: Exploring the potential of this scaffold in other disease areas, such as neurodegenerative and metabolic disorders.
-
Combination Therapies: Investigating the synergistic effects of these compounds with other targeted therapies and immunotherapies.
References
Methodological & Application
Application Notes and Protocols for 6-Substituted Thieno[3,2-d]pyrimidin-4(3H)-ones as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for the development of potent kinase inhibitors. This document provides a comprehensive guide to the application of 6-substituted thieno[3,2-d]pyrimidin-4(3H)-ones as kinase inhibitors, with a particular focus on their evaluation in biochemical and cell-based assays. While direct extensive research on 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is not widely published, this guide will utilize data from closely related and well-characterized analogs to provide representative protocols and insights into the broader class of 6-substituted thieno[3,2-d]pyrimidine kinase inhibitors.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thieno[3,2-d]pyrimidine core is a heterocyclic structure that has been extensively explored for its ability to mimic the purine core of ATP, thereby enabling competitive inhibition at the kinase ATP-binding site. The strategic substitution at the 6-position of this scaffold has been shown to be a key determinant of both potency and selectivity against various kinases.
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated inhibitory activity against a range of important oncological targets, including but not limited to:
-
Cell Division Cycle 7 (Cdc7) Kinase: A crucial regulator of DNA replication initiation.[1]
-
Cyclin-Dependent Kinase 7 (CDK7): A key component of the cell cycle and transcriptional machinery.[2]
-
Phosphoinositide 3-Kinase (PI3K): A central node in a signaling pathway that is frequently hyperactivated in cancer.[3]
-
Tropomyosin Receptor Kinase (TRK): A family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in various cancers.[4]
The versatility of the thieno[3,2-d]pyrimidine scaffold allows for the fine-tuning of its pharmacological properties through synthetic modifications, making it an attractive starting point for the development of novel targeted therapies.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for thieno[3,2-d]pyrimidine-based kinase inhibitors is competitive inhibition of ATP binding. The heterocyclic core of the molecule occupies the adenine-binding pocket of the kinase, forming hydrogen bonds with the hinge region residues that are crucial for ATP recognition. The substituent at the 6-position extends into a more variable region of the ATP-binding site, and its chemical nature can be tailored to achieve selectivity for specific kinases.
References
- 1. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Two-Step Synthesis of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purines and quinazolines, this structure is integral to the design of molecules that interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated significant therapeutic potential, including potent activity as kinase inhibitors for oncology applications, anti-inflammatory agents, and antiplasmodial compounds.[2][3][4] Specifically, 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one serves as a crucial intermediate or a final active molecule in the development of novel therapeutics.[5][6]
This application note provides a comprehensive, validated, and reliable two-step protocol for the synthesis of this compound. The methodology is designed for reproducibility and scalability, beginning with the well-established Gewald multicomponent reaction to construct the core aminothiophene intermediate, followed by a robust cyclocondensation to yield the final product. We will delve into the chemical rationale behind each step, offering insights to ensure successful execution and high yields.
Chemical Principles and Strategic Rationale
The synthetic strategy is logically divided into two primary stages: the formation of the substituted thiophene ring and the subsequent annulation of the pyrimidinone ring.
Stage 1: The Gewald Reaction The first stage employs the Gewald reaction, a powerful and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes.[7][8] This reaction involves the condensation of a ketone (acetophenone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base. The mechanism proceeds via an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent intramolecular cyclization to form the thiophene ring.[7] This multicomponent approach is highly valued for its atom economy and convergence, allowing for the rapid assembly of the key intermediate, ethyl 2-amino-5-phenylthiophene-3-carboxylate.[9]
Stage 2: Pyrimidinone Ring Annulation The second stage involves the cyclocondensation of the 2-aminothiophene intermediate. By heating the ethyl 2-amino-5-phenylthiophene-3-carboxylate with formamide, the pyrimidine ring is constructed. Formamide serves a dual role as both the reagent, providing the necessary one-carbon unit (C2 of the pyrimidine ring), and as a high-boiling solvent. This reaction is a classic and straightforward method for forming the fused pyrimidinone system.[10] The use of microwave irradiation can often accelerate this transformation, leading to reduced reaction times and potentially higher yields.[10]
Synthetic Workflow Visualization
The overall two-step synthetic pathway is illustrated below.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Materials and Reagents
| Reagent/Solvent | Formula | Molecular Wt. | Purity | Supplier |
| Acetophenone | C₈H₈O | 120.15 | ≥98% | Sigma-Aldrich |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | ≥98% | Sigma-Aldrich |
| Sulfur (powder) | S | 32.06 | ≥99.5% | Sigma-Aldrich |
| Morpholine | C₄H₉NO | 87.12 | ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |
| Formamide | CH₃NO | 45.04 | ≥99.5% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | - | ACS Grade | Fisher Scientific |
Step 1: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add acetophenone (12.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and absolute ethanol (80 mL).
-
Addition of Sulfur: While stirring the mixture, add elemental sulfur powder (3.2 g, 0.1 mol) in one portion.
-
Initiation of Reaction: Begin stirring the resulting suspension. Through the dropping funnel, add morpholine (8.7 g, 9.0 mL, 0.1 mol) dropwise over a period of 15-20 minutes. The addition is mildly exothermic.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 50°C using a water bath and maintain this temperature with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold ethanol (2 x 30 mL) followed by cold water (2 x 50 mL) to remove any residual morpholine and unreacted starting materials. Dry the solid product under vacuum to yield ethyl 2-amino-5-phenylthiophene-3-carboxylate as a pale yellow solid.
-
Expected Yield: 75-85%
-
Characterization: The product can be further purified by recrystallization from ethanol if necessary.
-
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried ethyl 2-amino-5-phenylthiophene-3-carboxylate (12.4 g, 0.05 mol) obtained from Step 1.
-
Addition of Formamide: Add formamide (50 mL). The formamide acts as both a reactant and a solvent.[10]
-
Reaction Conditions: Heat the mixture in an oil bath to 180-190°C and maintain this temperature for 4-5 hours with continuous stirring. The reaction progress can be monitored by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature. A solid product will precipitate.
-
Purification: Pour the cooled mixture into 200 mL of cold water with stirring. Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove any high-boiling organic impurities.
-
Final Product: Dry the collected solid under vacuum at 60°C to afford this compound as an off-white to pale brown solid.
Troubleshooting & Optimization
-
Low Yield in Step 1: Ensure the morpholine is added slowly to control the initial exotherm. Incomplete reaction may occur if the temperature is too low or the reaction time is too short.
-
Purification Issues in Step 2: If the final product is oily or impure, extensive washing is crucial. A final recrystallization from a suitable solvent like ethanol or acetic acid can be performed to achieve higher purity.
-
Microwave-Assisted Synthesis: For Step 2, microwave irradiation can be a highly effective alternative to conventional heating, often reducing reaction times to under 30 minutes and improving yields.[6][10] If available, using a dedicated microwave reactor is recommended.
Conclusion
This application note details a robust and efficient two-step synthesis for this compound, a valuable heterocyclic compound for research and drug development. By leveraging the Gewald multicomponent reaction followed by a high-temperature cyclocondensation, this protocol provides a reliable pathway to the target molecule with good overall yields. The explanations of the underlying chemical principles and detailed procedural steps are intended to empower researchers to successfully synthesize this important scaffold for their scientific endeavors.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
Application of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one in Cancer Cell Lines: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, a potent member of the thienopyrimidine class of compounds, in the context of cancer cell line investigations. This document details its primary mechanism of action, offers structured protocols for its evaluation, and presents data interpretation guidelines to empower researchers in oncology and drug discovery.
Introduction: The Therapeutic Promise of Thienopyrimidines
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This allows compounds derived from this scaffold to interact with a variety of ATP-binding sites in key cellular enzymes, particularly protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. The this compound core, in particular, has been identified as a crucial framework for the development of inhibitors targeting critical cancer survival pathways.
Derivatives of this scaffold have demonstrated potent activity against various cancer cell lines by targeting key signaling nodes involved in cell growth, proliferation, and survival.[3][4][5] This document will focus on the application and evaluation of the parent compound, this compound, as a representative of this promising class of anticancer agents.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis
The primary mechanism through which this compound and its derivatives exert their anticancer effects is through the potent and often selective inhibition of the Phosphoinositide 3-kinase (PI3K) pathway.[3][4][6]
The PI3K/Akt/mTOR Pathway: This signaling cascade is one of the most frequently activated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[3][5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth and inhibition of apoptosis.[7]
This compound derivatives have been shown to be potent inhibitors of PI3Kα, the isoform most frequently mutated in cancer.[3][6] By inhibiting PI3K, these compounds effectively block the generation of PIP3, leading to the downstream inactivation of Akt and mTOR. This results in the suppression of pro-survival signals and the induction of programmed cell death (apoptosis) in cancer cells.[3][8]
Figure 1: Simplified signaling pathway of the PI3K/Akt/mTOR axis and the inhibitory action of this compound.
In Vitro Efficacy: Cytotoxicity Across Cancer Cell Lines
The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency. The table below summarizes representative IC50 values for thienopyrimidine derivatives in various cancer cell lines, highlighting the compound class's broad applicability.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | A549 (Lung) | 0.94 | [9][10] |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | MCF-7 (Breast) | >50 | [9][10] |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | PC-3 (Prostate) | >50 | [9][10] |
| Thieno[2,3-d]pyrimidine-triazole derivative | MCF-7 (Breast) | 14.5 | [11] |
| Thieno[2,3-d]pyrimidine-triazole derivative | HCT-116 (Colon) | 57.01 | [11] |
| Thieno[2,3-d]pyrimidine-triazole derivative | PC-3 (Prostate) | 25.23 | [11] |
Note: The specific IC50 value for this compound will need to be determined empirically for each cell line of interest.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound in a laboratory setting.
General Experimental Workflow
A logical workflow is essential for the efficient and comprehensive assessment of the compound's anticancer properties.
Figure 2: Recommended experimental workflow for evaluating the anticancer effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[12] The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, PC-3, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C.[13]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[14][15]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis for Apoptosis and PI3K Pathway Proteins
This protocol assesses the effect of this compound on the expression levels of key proteins involved in apoptosis and the PI3K signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. This allows for the qualitative and semi-quantitative analysis of protein expression changes in response to treatment.
Key Proteins to Probe:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
PI3K Pathway: p-Akt (phosphorylated Akt), total Akt, p-mTOR, total mTOR
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH. A decrease in the p-Akt/total Akt ratio and an increase in cleaved caspase-3 would be indicative of the compound's on-target activity.[9]
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of targeted anticancer therapies. Its primary mechanism of action via inhibition of the PI3K/Akt/mTOR pathway provides a strong rationale for its investigation in a variety of cancer types, particularly those with known mutations in this pathway. The protocols outlined in this guide provide a robust framework for researchers to evaluate its efficacy and further elucidate its molecular mechanisms. Future studies could explore its potential in combination with other chemotherapeutic agents, its efficacy in in vivo models, and the development of derivatives with enhanced potency and selectivity.
References
- 1. 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to High-Throughput Screening Assays for the 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one Scaffold
Abstract
The thieno[3,2-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, bearing a structural resemblance to natural purines that enables it to effectively interact with a wide array of enzymatic targets.[1] Derivatives, such as 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, have shown significant promise as inhibitors of protein kinases and as potent anticancer agents, making them a focal point for drug discovery programs.[2][3] This guide provides a comprehensive framework of detailed high-throughput screening (HTS) protocols designed for the initial in-vitro characterization of compound libraries based on this scaffold. We will cover a hierarchical screening cascade, beginning with foundational cell viability assays, progressing to robust biochemical kinase inhibition assays, and concluding with cell-based target engagement studies. Each protocol is presented with an explanation of its core principle, step-by-step methodology, and key validation metrics to ensure data integrity and reproducibility.
Introduction: The Thienopyrimidine Scaffold in Drug Discovery
The pursuit of novel therapeutics, particularly in oncology, relies on the identification of small molecules that can selectively modulate the activity of key proteins involved in disease progression. The thieno[3,2-d]pyrimidine scaffold has emerged as a particularly fruitful starting point for the development of kinase inhibitors.[2][4] Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[5] The ability of thienopyrimidine derivatives to act as ATP-competitive inhibitors has led to the discovery of potent modulators of targets like Aurora kinases, PI3-kinases, and EGFR tyrosine kinase.[2][6][7]
The successful screening of a compound library requires a strategic, multi-tiered approach.[8] This process is designed to efficiently triage large numbers of compounds, first by eliminating those with undesirable properties like general cytotoxicity, and then by identifying those that interact specifically with the intended biological target. This application note details three critical stages of this screening cascade for the this compound scaffold.
High-Throughput Screening Workflow
A typical HTS workflow is designed as a funnel, starting with broad, cost-effective assays to screen large compound sets and progressing to more complex, target-specific assays for a smaller number of qualified "hits."
Section 1: Foundational Screening - Cell Viability and Cytotoxicity
Rationale: The initial step in any screening campaign is to assess the general cytotoxic effect of the compounds. This is critical for two reasons: 1) to flag and deprioritize compounds that are non-specifically toxic to all cells, and 2) to establish a suitable, non-toxic concentration range for subsequent target-specific assays. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard HTS method for this purpose.[9][10]
Principle of the CellTiter-Glo® Assay
This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[11] The reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[12]
Protocol 1.1: CellTiter-Glo® Viability Assay
Materials:
-
Thienopyrimidine compound library (typically 10 mM in DMSO).
-
Cancer cell lines of interest (e.g., HCT116, A549, MCF-7).[13][14]
-
Complete cell culture medium.
-
White, opaque-walled 96-well or 384-well microplates suitable for luminescence.
-
CellTiter-Glo® Luminescent Cell Viability Reagent (Promega).[11]
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and dilute cells in culture medium to the desired seeding density (empirically determined to be in the linear range of the assay, e.g., 5,000-10,000 cells/well for a 96-well plate).[15] Dispense 100 µL of the cell suspension into each well of the assay plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in culture medium. Add the desired final concentrations to the wells (e.g., from 0.1 µM to 100 µM). Include "vehicle-only" (e.g., 0.1% DMSO) and "cells-only" controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[6]
-
Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® buffer and lyophilized substrate and allow them to equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.[12] Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[15]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[10]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence using a plate reader. The extended signal half-life (typically >5 hours) provides flexibility in read time.[12]
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle control wells:
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Representative Cytotoxicity Data
| Compound ID | Target/Proposed Mechanism | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| TP-001 | FLT3 Inhibitor | HepG-2 (Liver) | MTT Assay | 6.62 | [16] |
| TP-001 | FLT3 Inhibitor | MCF-7 (Breast) | MTT Assay | 7.2 | [16] |
| TP-002 | Hsp90 Inhibitor | HSC3 (Head & Neck) | MTT Assay | 10.8 | [13] |
| TP-003 | Aurora Kinase Inhibitor | HCT116 (Colon) | Cell Viability | 0.6 - 1.2 | [3] |
Section 2: Target-Oriented Biochemical Assays
Rationale: Once compounds with acceptable cytotoxicity profiles are identified, the next step is to determine if they directly inhibit the activity of the purified target enzyme. Biochemical assays provide a clean, cell-free system to measure this interaction and are the gold standard for determining inhibitor potency (IC₅₀). We present three robust, HTS-compatible formats for measuring kinase activity.
Protocol 2.1: Luminescence-Based Kinase Assay (ADP-Glo™)
Principle: Most kinase assays measure either the depletion of the ATP substrate or the formation of the ADP product. The ADP-Glo™ assay is a universal method that quantifies the amount of ADP produced in a kinase reaction.[17] The signal is directly proportional to kinase activity. The assay is performed in two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP back to ATP, which is then used by luciferase to generate a luminescent signal.[18]
Procedure:
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution in kinase reaction buffer. Add 0.5 µL of the thienopyrimidine compound (or DMSO vehicle). Initiate the reaction by adding 2.5 µL of 2x ATP solution.[19]
-
Incubation: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent I to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence with a plate reader. The signal is stable for several hours.
Protocol 2.2: TR-FRET Based Kinase Assay (LanthaScreen™)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by detecting the proximity between two fluorescent molecules.[20] A long-lifetime terbium (Tb)-labeled antibody (donor) that specifically recognizes the phosphorylated substrate is used. When this antibody binds to the kinase-phosphorylated, fluorescein-labeled substrate (acceptor), the molecules are brought close enough for FRET to occur upon excitation. The resulting signal ratio of acceptor to donor emission is proportional to the amount of substrate phosphorylation.[21][22]
Procedure:
-
Kinase Reaction: In a low-volume 384-well plate, combine 2.5 µL of 4x compound dilution, 2.5 µL of 4x substrate/ATP mixture, and 5 µL of 2x kinase solution.[23]
-
Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.
-
Detection: Prepare a 2x detection solution containing the Tb-labeled antibody in TR-FRET dilution buffer with EDTA (to stop the kinase reaction). Add 10 µL of this solution to each well.[22]
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at both donor (495 nm) and acceptor (520 nm) wavelengths.
Protocol 2.3: AlphaScreen® Kinase Assay
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) is a bead-based technology.[24] When a biomolecular interaction occurs, it brings a "Donor" bead and an "Acceptor" bead into close proximity (<200 nm).[25] Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, initiating a chemiluminescent reaction that emits light at 520-620 nm.[26] For a kinase assay, a biotinylated substrate is captured by a Streptavidin-coated Donor bead, while the phosphorylated product is recognized by a phospho-specific antibody conjugated to an Acceptor bead.[27]
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a 384-well plate in a small volume (e.g., 10 µL) containing the kinase, biotinylated substrate, ATP, and the test compound. Incubate as required for the specific kinase.
-
Detection: Add a mixture of Streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads in an appropriate buffer.[28]
-
Incubation: Incubate the plate in the dark for 60-90 minutes to allow for bead association.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Section 3: Cell-Based Target Engagement
Rationale: After identifying potent inhibitors in biochemical assays, it is crucial to confirm their activity in a cellular context. Cell-based assays determine if a compound can permeate the cell membrane and engage its target within the complex intracellular environment. Homogeneous assays like HTRF® or AlphaLISA® SureFire® are commonly used to measure the phosphorylation status of a target protein within a cell lysate.
Protocol 3.1: In-Cell Target Phosphorylation Assay
Procedure:
-
Cell Culture and Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. To reduce basal pathway activation, serum-starve the cells for 4-16 hours, if appropriate for the target pathway.
-
Compound Treatment: Pre-incubate cells with various concentrations of the thienopyrimidine compound for 1-2 hours.
-
Pathway Stimulation: Add a growth factor or other stimulus to activate the kinase and its signaling pathway (e.g., EGF to activate the EGFR pathway). Include unstimulated controls.
-
Cell Lysis: Remove the medium and add the specific lysis buffer provided with the assay kit (e.g., HTRF Lysis Buffer).
-
Detection: Transfer the lysate to a 384-well assay plate. Add the detection reagents (e.g., a pair of HTRF antibodies, one for the total protein and one for the phosphorylated form).
-
Incubation & Data Acquisition: Incubate as per the manufacturer's protocol (e.g., 4 hours to overnight at 4°C) and read on a compatible plate reader.
Section 4: Data Quality and Assay Validation
Rationale: To ensure the reliability of HTS data, key statistical parameters must be monitored for every assay plate. The Z'-factor is a measure of assay quality that reflects the dynamic range and data variation.[29]
Key HTS Metrics:
| Parameter | Formula | Acceptable Value | Interpretation |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | > 5 | Indicates the dynamic range of the assay. |
| Z'-Factor | 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ] | ≥ 0.5 | A Z'-factor ≥ 0.5 indicates an excellent and robust assay suitable for HTS.[29] |
-
σ_max / σ_min : Standard deviation of the maximum (uninhibited) and minimum (fully inhibited) signal controls.
-
μ_max / μ_min : Mean of the maximum and minimum signal controls.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The hierarchical screening cascade detailed in this application note provides a robust and efficient strategy for identifying and characterizing promising lead compounds from a larger library. By starting with broad cytotoxicity profiling, progressing through rigorous biochemical inhibition assays, and confirming activity in cell-based models, researchers can confidently advance the most promising candidates into the drug development pipeline. The use of validated, HTS-compatible technologies such as luminescence, TR-FRET, and AlphaScreen® is essential for generating the high-quality, reproducible data required to make critical project decisions.
References
- 1. 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one | Benchchem [benchchem.com]
- 2. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | MDPI [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
- 26. researchgate.net [researchgate.net]
- 27. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 29. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
methods for assessing the cellular uptake of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Application Notes & Protocols
Topic: Methods for Assessing the Cellular Uptake of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between Compound and Clinic
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds explored as anti-infective and anticancer agents.[1][2][3] this compound, a member of this class, represents a promising candidate for further development. However, a molecule's in vitro potency against a purified target is often a poor predictor of its therapeutic efficacy. A critical, and frequently overlooked, determinant of a drug's success is its ability to cross the cell membrane and accumulate at its intracellular site of action.[4][5]
Understanding the rate, extent, and mechanism of cellular uptake is therefore fundamental.[6][7] It directly influences a compound's pharmacokinetic and pharmacodynamic profile, informs dose selection, and can reveal potential liabilities such as off-target accumulation or rapid efflux. This guide provides a comprehensive overview of robust, field-proven methodologies to quantitatively and qualitatively assess the cellular uptake of this compound.
We will move beyond simple step-by-step instructions to explore the causality behind experimental choices. The protocols herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity. We will detail three orthogonal approaches: the "gold standard" quantitative method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), versatile Fluorescence-Based Methods for high-throughput and spatial analysis, and the Cellular Thermal Shift Assay (CETSA) to functionally confirm intracellular target engagement as a downstream consequence of uptake.
Core Principle: A General Workflow for Uptake Assays
Regardless of the final analytical technique, most cellular uptake experiments follow a conserved workflow. The core objective is to expose a cell population to the compound for a defined period, halt the uptake process, remove any compound remaining outside the cells, and then accurately measure the internalized amount.
Caption: General workflow for a cellular uptake assay.
Method 1: LC-MS/MS for Absolute Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for accurately quantifying the concentration of an unlabeled compound within a cell population.[6][8] Its high sensitivity and specificity allow for the direct measurement of the parent molecule, avoiding potential artifacts from fluorescent or radioactive labels.[9]
Principle: This technique involves separating the compound of interest from other cellular components using high-performance liquid chromatography (HPLC) and then detecting and quantifying it based on its unique mass-to-charge ratio using a tandem mass spectrometer.
Advantages and Limitations
| Feature | Advantages | Limitations |
| Labeling | Label-free; measures the parent compound directly. | - |
| Sensitivity | Extremely high (femtomolar to picomolar range).[8] | - |
| Specificity | Unparalleled; distinguishes compound from metabolites. | - |
| Throughput | Lower compared to fluorescence methods; serial sample processing.[6] | Sample preparation can be time-consuming. |
| Cost | High initial instrument cost and maintenance.[8] | Requires specialized expertise for operation. |
| Output | Provides absolute concentration (e.g., pmol/million cells). | Provides no information on subcellular localization.[9] |
Detailed Protocol for LC-MS/MS Quantification
I. Cell Preparation and Compound Incubation:
-
Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, A549) in 12-well plates at a density that will yield ~80-90% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, aspirate the culture medium. Wash cells once with 1 mL of pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Add 500 µL of compound solution (prepared in HBSS from the DMSO stock) at the desired final concentration (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO in HBSS).
-
Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) on an orbital shaker.[10]
-
II. Termination and Sample Collection:
-
Halt Uptake: To terminate the experiment, aspirate the compound-containing medium and immediately place the plate on ice.
-
Washing: Wash the cell monolayer three times with 1 mL of ice-cold PBS. This step is critical to remove any extracellular or non-specifically bound compound. Perform washes quickly to minimize efflux of the internalized compound.
-
Cell Lysis and Extraction:
-
Add 200 µL of lysis/extraction buffer to each well. A common choice is an ice-cold solution of 80:20 methanol:water containing an internal standard (a structurally similar compound not present in the sample, e.g., warfarin, used to normalize for sample loss and ionization variability).[10]
-
Incubate on a shaker for 20 minutes at 4°C to ensure complete cell lysis and protein precipitation.
-
-
Harvesting: Scrape the cells and transfer the entire lysate/extract to a 1.5 mL microcentrifuge tube.
-
Clarification: Centrifuge the tubes at >14,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Sample Transfer: Carefully transfer the supernatant, which contains the solubilized compound, to a new 96-well plate or HPLC vials for analysis.
III. Cell Number Normalization:
-
In a parallel set of wells, treat cells identically but instead of lysing for LC-MS/MS, detach the cells (e.g., with trypsin) and count them using a hemocytometer or automated cell counter. This provides an accurate cell count to normalize the amount of drug quantified.
IV. LC-MS/MS Analysis:
-
Instrumentation: Use a UPLC system coupled to a triple quadrupole mass spectrometer.[10]
-
Chromatography: Separate the analyte using a C18 column with a gradient of mobile phases (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).[10]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for both the analyte and the internal standard must be determined and optimized beforehand.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into the lysis/extraction buffer. Plot the peak area ratio (analyte/internal standard) against concentration. Calculate the amount of compound in the cell lysates by interpolating their peak area ratios from this curve.
Data Analysis and Interpretation
The final intracellular concentration is typically expressed as an amount per number of cells (e.g., pmol/10⁶ cells) or as an intracellular concentration (µM), which requires determining the average intracellular volume.[11]
-
Calculation:
-
Amount (pmol) = (Concentration from standard curve in pmol/mL) x (Volume of lysis buffer in mL)
-
Final Value = Amount (pmol) / (Cell count / 10⁶)
-
Plotting the intracellular concentration over time reveals the uptake kinetics, while plotting against different extracellular concentrations at a fixed time point shows the dose-dependency and potential saturation of transport mechanisms.
Caption: Workflow for LC-MS/MS-based cellular uptake quantification.
Method 2: Fluorescence-Based Approaches
Fluorescence-based methods offer a powerful alternative for visualizing cellular uptake and enabling high-throughput screening.[12][13] These techniques rely on detecting photons emitted from a fluorescent molecule. This can be the intrinsic fluorescence of the compound itself (if any) or, more commonly, a fluorescently tagged version of the compound.
Principle: Cells are incubated with a fluorescent compound. The amount of light emitted from individual cells or cell populations is measured and correlated with the amount of internalized compound.
A. Confocal Fluorescence Microscopy
This technique provides high-resolution images, allowing for the qualitative and semi-quantitative assessment of drug uptake and, crucially, its subcellular localization.[14][15]
Protocol:
-
Preparation: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Labeling/Incubation:
-
Incubate cells with a fluorescently labeled version of this compound.
-
After incubation, wash with PBS.
-
To visualize organelles, co-stain with specific dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker for mitochondria, WGA for the cell membrane).[14]
-
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the fluorophore and any co-stains. Z-stack imaging can provide a 3D reconstruction of the cell, confirming intracellular localization.
Data Interpretation: The images will reveal where the compound accumulates within the cell (e.g., cytoplasm, nucleus, specific organelles). The intensity of the fluorescence signal provides a semi-quantitative measure of uptake, which is useful for comparing different conditions (e.g., +/- inhibitors).
B. Flow Cytometry
Flow cytometry enables the rapid analysis of thousands of individual cells, providing robust quantitative data on the distribution of uptake within a population.[12][13][16][17]
Protocol:
-
Preparation: Grow cells in suspension or in plates (to be detached later).
-
Incubation: Incubate cells with the fluorescent compound as described in the general protocol.
-
Termination and Harvest:
-
Terminate uptake by adding ice-cold PBS.
-
If using adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer or trypsin.
-
Centrifuge the cell suspension and resuspend in ice-cold PBS or FACS buffer.
-
-
Analysis: Analyze the cell suspension on a flow cytometer. The instrument will measure the fluorescence intensity of each individual cell that passes through the laser.
Data Interpretation: The output is typically a histogram showing the distribution of fluorescence intensity across the cell population. The geometric mean fluorescence intensity (MFI) is used as the quantitative measure of uptake.[13] This allows for direct comparison between different concentrations, time points, or cell types. It can also reveal heterogeneous uptake within a population (e.g., bimodal distributions).[18]
Caption: Parallel workflows for fluorescence-based uptake analysis.
Method 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses drug-target interaction within intact cells.[19][20] While it doesn't directly measure the concentration of the compound, it provides functional proof of its engagement with an intracellular target, which is a direct consequence of cellular uptake and bioavailability.
Principle: The binding of a ligand (the drug) to its target protein generally increases the protein's thermal stability.[21][22] CETSA exploits this by heating cells to various temperatures. Unbound proteins will denature and precipitate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at each temperature is then quantified, typically by Western Blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[20]
Detailed Protocol for CETSA
I. Compound Treatment and Heating:
-
Cell Culture: Culture cells to high confluency in appropriate vessels.
-
Treatment: Treat cells with this compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments).[21]
-
Cool immediately on ice for 3 minutes.
-
II. Lysis and Protein Quantification:
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This method avoids detergents that could interfere with protein interactions.
-
Clarification: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[20]
-
Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of the specific target protein in the supernatant using Western Blot, ELISA, or other protein detection methods.
-
Data Analysis and Interpretation
-
CETSA Melt Curve: Plot the percentage of soluble target protein remaining (relative to the unheated control) against the temperature for both vehicle- and drug-treated samples. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and therefore target engagement.[22]
-
Isothermal Dose-Response (ITDR): To determine potency, treat cells with a range of drug concentrations and heat all samples at a single, fixed temperature (a temperature that causes significant, but not complete, denaturation of the unbound target). Plotting the amount of soluble protein against drug concentration will yield a dose-response curve from which an EC₅₀ can be determined.[23]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion and Best Practices
The selection of an appropriate method for assessing the cellular uptake of this compound depends on the specific research question.
-
For definitive, label-free quantification of intracellular concentration, LC-MS/MS is the method of choice.
-
To visualize where the compound is accumulating within the cell, Confocal Microscopy is indispensable.
-
For high-throughput screening or to understand population heterogeneity, Flow Cytometry is ideal.
-
To confirm that the compound not only enters the cell but also binds its intended target, CETSA provides crucial functional validation.
For a comprehensive understanding, a multi-faceted approach is recommended. For instance, initial uptake kinetics can be determined by LC-MS/MS, followed by confocal microscopy to investigate subcellular distribution, and finally CETSA to confirm target engagement at the concentrations achieved intracellularly. This integrated strategy provides a robust and validated picture of a compound's journey from the extracellular space to its molecular target, a critical step in the path of drug discovery.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newsletter: From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline - FluoroFinder [fluorofinder.com]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 16. Analysis of drug uptake-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. bio-protocol.org [bio-protocol.org]
Application Note & Protocol: Quantification of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The thieno[3,2-d]pyrimidine scaffold is a core structure in numerous compounds of medicinal interest, including kinase inhibitors investigated for therapeutic applications.[1][2] Accurate quantification of these compounds in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response relationship assessment, and overall drug development. This document provides a comprehensive guide to a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one in human plasma.
The methodologies detailed herein are grounded in established bioanalytical principles and draw from validated approaches for structurally similar analytes.[3][4][5][6][7][8] The rationale behind each step is elucidated to provide a clear understanding of the method's scientific basis.
Analyte: this compound
-
Molecular Formula: C₁₂H₈N₂OS[9]
-
Molecular Weight: 228.27 g/mol [9]
-
Chemical Structure: (A visual representation of the chemical structure would be inserted here in a formal document)
Predicted Physicochemical Properties
To inform the development of an effective analytical method, the physicochemical properties of this compound were predicted using computational models.
| Property | Predicted Value | Implication for Bioanalysis |
| logP | 2.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and suitability for reverse-phase chromatography. |
| pKa (most basic) | 4.2 | The pyrimidine nitrogen is weakly basic, allowing for efficient ionization in a positive ion mode for mass spectrometry. |
| pKa (most acidic) | 8.9 | The secondary amine in the pyrimidinone ring is weakly acidic. |
Note: These values are computationally predicted and should be experimentally verified for definitive characterization.
Principle of the Method
This method employs a protein precipitation (PPT) technique for sample preparation, followed by chromatographic separation using a reverse-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (IS) is utilized to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[10][11]
Materials and Reagents
-
This compound (Reference Standard)
-
Erlotinib-d6 (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K₂EDTA as anticoagulant)
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm) is recommended for good peak shape and resolution.[3][4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 229.0 127.1 30 25 | Erlotinib-d6 (IS) | 400.4 | 278.1 | 35 | 30 |
Note: The MRM transitions for the analyte are predicted based on its structure. The cone voltage and collision energy should be optimized for maximum signal intensity.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Erlotinib-d6 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.
Sample Preparation: Protein Precipitation
The protein precipitation method is chosen for its simplicity, speed, and high recovery for moderately lipophilic compounds.[3][4]
Caption: Protein Precipitation Workflow.
Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate analyte working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 500 ng/mL
-
High QC (HQC): 800 ng/mL
-
Bioanalytical Method Validation
The method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following parameters should be assessed:
Selectivity and Specificity
-
Procedure: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS.
Linearity and Range
-
Procedure: Analyze calibration curves on three separate days.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Procedure: Analyze six replicates of LLOQ, LQC, MQC, and HQC samples on three different days.
-
Acceptance Criteria:
-
Intra-day and Inter-day Precision (%CV): ≤15% (≤20% for LLOQ)
-
Intra-day and Inter-day Accuracy (%Bias): Within ±15% (±20% for LLOQ)
-
Table 1: Example Intra-day and Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) ± SD | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Mean Conc. (ng/mL) ± SD | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | 1.05 ± 0.12 | 11.4 | 5.0 | 1.08 ± 0.15 | 13.9 | 8.0 |
| LQC | 3.00 | 2.95 ± 0.21 | 7.1 | -1.7 | 3.05 ± 0.25 | 8.2 | 1.7 |
| MQC | 500 | 510 ± 25.5 | 5.0 | 2.0 | 495 ± 34.7 | 7.0 | -1.0 |
| HQC | 800 | 790 ± 31.6 | 4.0 | -1.3 | 815 ± 48.9 | 6.0 | 1.9 |
Recovery and Matrix Effect
-
Procedure:
-
Recovery: Compare the peak area of the analyte in extracted samples to the peak area of the analyte in post-extraction spiked samples.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The matrix factor should be between 0.85 and 1.15.
Table 2: Example Recovery and Matrix Effect Data
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| LQC | 88.5 | 90.2 | 0.98 |
| HQC | 91.2 | 89.7 | 1.02 |
Stability
-
Procedure: Assess the stability of the analyte in plasma under various conditions:
-
Bench-top stability: Room temperature for 4 hours.
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Long-term stability: -80°C for 30 days.
-
Autosampler stability: 4°C for 24 hours.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Analysis and Interpretation
Caption: Data Analysis and Quantification Workflow.
The concentration of this compound in unknown samples is determined by interpolating the analyte/IS peak area ratio from the linear regression of the calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation, instrument operation, and method validation are designed to ensure reliable and reproducible results, making this method suitable for supporting pharmacokinetic studies in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy 3-(2,6-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one [smolecule.com]
- 3. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 8. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. nebiolab.com [nebiolab.com]
Application Notes and Protocols for Radiolabeling 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Illuminating the Path of a Promising Heterocycle
The 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] To understand the in vivo behavior of these promising drug candidates—their absorption, distribution, metabolism, and excretion (ADME)—and to visualize their engagement with biological targets, radiolabeling is an indispensable tool. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful imaging techniques that rely on the administration of molecules labeled with positron-emitting or gamma-emitting radionuclides, respectively.
This comprehensive guide provides detailed protocols for the radiolabeling of this compound with two of the most relevant radionuclides in biomedical research: Carbon-11 for PET imaging and Iodine-125 for preclinical research and autoradiography. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods.
Strategic Approaches to Radiolabeling
The choice of radionuclide and the position of the label on the molecule are critical decisions that depend on the research question. For PET imaging, the short-lived positron emitter Carbon-11 (t½ ≈ 20.4 min) allows for dynamic imaging studies with low radiation burden to the subject.[3] Iodine-125 (t½ ≈ 59.4 days), a gamma emitter, is well-suited for in vitro applications like autoradiography and for preclinical SPECT imaging due to its longer half-life.
This guide will detail two distinct radiolabeling strategies:
-
[¹¹C]Methylation: Introduction of a radioactive methyl group at the N3 position of the pyrimidinone ring using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This requires the synthesis of a desmethyl precursor.
-
Radioiodination: Introduction of a radioiodine atom onto the phenyl ring at the 6-position. This is achieved through the synthesis of a bromo- or, more efficiently, a stannylated precursor.
Part 1: [¹¹C]Methylation of this compound
Principle and Rationale
N-methylation is a common and reliable method for introducing Carbon-11 into a molecule. The strategy involves the synthesis of a precursor lacking the N-methyl group (a desmethyl precursor), which is then reacted with a high-specific-activity ¹¹C-methylating agent. The N3 position of the pyrimidinone ring is a suitable site for methylation.
Workflow for [¹¹C]Methylation
Caption: Workflow for the [¹¹C]methylation of this compound.
Experimental Protocols
This protocol is adapted from a known demethylation procedure for a similar heterocyclic system.
Materials:
-
3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
-
Boron trifluoride methyl sulfide complex (BF₃·SMe₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride methyl sulfide complex (BF₃·SMe₂, 3 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol (10 mL) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add saturated sodium bicarbonate solution to the residue until the pH is neutral.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure desmethyl precursor.
This protocol is based on standard [¹¹C]methylation procedures.[4]
Materials:
-
Desmethyl precursor (this compound)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water mixture)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
In a shielded hot cell, dissolve the desmethyl precursor (1-2 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel.
-
Add a base (e.g., NaH, 1.2 eq or K₂CO₃, 2-3 mg).
-
Bubble the cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature or with gentle heating (e.g., 80-100 °C) for 5-10 minutes.
-
After the trapping of the radioactivity is complete, continue heating for an additional 5 minutes.
-
Quench the reaction by adding water (500 µL) containing a small amount of the non-radioactive standard (for co-elution identification).
-
Inject the entire reaction mixture onto the semi-preparative HPLC system for purification.
-
Collect the radioactive peak corresponding to the [¹¹C]labeled product.
-
Remove the HPLC solvent under a stream of nitrogen with gentle heating.
-
Reformulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).
Data Presentation
| Parameter | Expected Value |
| Radiochemical Yield (RCY) | > 30% (decay-corrected) |
| Radiochemical Purity | > 95% |
| Molar Activity (Aₘ) | > 37 GBq/µmol |
| Synthesis Time | < 40 minutes |
Part 2: Radioiodination of this compound
Principle and Rationale
Direct electrophilic radioiodination of the phenyl ring can be challenging and may lead to a mixture of products. A more controlled and efficient method is to use a precursor with a leaving group that can be readily displaced by radioiodide. A common and highly effective strategy is the use of a trialkylstannyl precursor, which undergoes a Stille cross-coupling reaction with radioiodide.[5][6] This requires the synthesis of a bromo-derivative first, followed by stannylation.
Workflow for Radioiodination
Caption: Workflow for the radioiodination of this compound.
Experimental Protocols
This protocol is based on standard electrophilic bromination methods for aromatic compounds.[7][8]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic acid or Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 mmol) in acetic acid or DCM (20 mL).
-
Add N-Bromosuccinimide (NBS, 1.1 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with sodium thiosulfate solution.
-
If using acetic acid, neutralize with saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the bromo-precursor.
This protocol is based on the Stille coupling reaction for the synthesis of organostannanes.[5][9][10]
Materials:
-
6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
-
Bis(tributyltin) ((Bu₃Sn)₂) or Hexamethylditin ((Me₃Sn)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the bromo-precursor (1 mmol) in anhydrous toluene or dioxane (20 mL).
-
Add bis(tributyltin) (1.2 mmol) or hexamethylditin (1.2 mmol) to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture to reflux (80-110 °C) for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (often with a non-polar eluent like hexane) to yield the trialkylstannyl precursor.
This protocol is a standard radioiododestannylation reaction.
Materials:
-
Trialkylstannyl precursor
-
Na[¹²⁵I] solution
-
Chloramine-T or Iodogen®
-
Phosphate buffer (pH 7.4)
-
Sodium metabisulfite solution
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% TFA)
Procedure:
-
In a shielded vial, dissolve the trialkylstannyl precursor (0.5-1 mg) in a small volume of ethanol (100 µL).
-
Add phosphate buffer (pH 7.4, 400 µL).
-
Add the Na[¹²⁵I] solution (typically 37-185 MBq).
-
Add an oxidizing agent, such as Chloramine-T (10 µL of a 1 mg/mL solution in water) or use an Iodogen®-coated tube.
-
Let the reaction proceed for 10-15 minutes at room temperature.
-
Quench the reaction with sodium metabisulfite solution (20 µL of a 2 mg/mL solution in water).
-
Inject the reaction mixture onto the semi-preparative HPLC for purification.
-
Collect the radioactive peak corresponding to the radioiodinated product.
-
The collected fraction can be used directly for in vitro experiments or reformulated for in vivo studies after solvent removal.
Data Presentation
| Parameter | Expected Value |
| Radiochemical Yield (RCY) | > 70% |
| Radiochemical Purity | > 98% |
| Specific Activity (Aₛ) | > 74 GBq/µmol |
| Synthesis Time | < 60 minutes |
Quality Control: Ensuring Radiochemical Purity and Identity
The quality of the radiolabeled compound is paramount for reliable and reproducible results.
-
Radiochemical Purity: This is determined by radio-TLC and radio-HPLC. A single radioactive peak corresponding to the desired product should be observed.
-
Identity Confirmation: The identity of the radiolabeled product is confirmed by co-elution with a non-radioactive, authenticated standard on the analytical HPLC.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful radiolabeling of this compound with Carbon-11 and Iodine-125. By carefully following these procedures and understanding the underlying chemical principles, researchers can generate high-quality radiotracers to advance their drug discovery and development programs. The synthesis of the necessary precursors, while requiring careful execution, is based on well-established organic chemistry reactions. These radiolabeled compounds will be invaluable tools for elucidating the in vivo pharmacology of this important class of molecules.
References
- 1. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives in Preclinical Disease Models
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The compound 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one represents a foundational chemical scaffold, a "privileged structure" in medicinal chemistry, from which a multitude of potent and selective therapeutic candidates have been developed. While this core structure itself is a subject of research, its true power lies in the diverse pharmacological activities exhibited by its derivatives. These molecules, created by modifying the core scaffold, have shown significant promise in preclinical animal models for a range of diseases, most notably in oncology and metabolic disorders.
This guide provides an in-depth look at the practical application of key derivatives of the this compound scaffold in relevant animal models of disease. We will delve into the mechanistic rationale behind their use, provide detailed, field-tested protocols for their in vivo evaluation, and present data that underscores their therapeutic potential. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their own preclinical studies.
Part 1: Application in Oncology - Targeting Cyclin-Dependent Kinase 7 (CDK7)
Scientific Rationale and Mechanistic Insights
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and transcription.[1] Inhibition of CDK7 offers a promising therapeutic strategy, particularly in cancers like triple-negative breast cancer (TNBC). Derivatives of the thieno[3,2-d]pyrimidine scaffold have been successfully optimized to yield potent and selective CDK7 inhibitors with favorable pharmacokinetic profiles, demonstrating efficacy in animal models.[1]
The mechanism of action of these inhibitors involves binding to the ATP-binding pocket of CDK7, thereby preventing the phosphorylation of its downstream targets. This leads to cell cycle arrest and inhibition of transcription of key oncogenes, ultimately inducing apoptosis in cancer cells.
Signaling Pathway: CDK7 Inhibition by a Thieno[3,2-d]pyrimidine Derivative
Caption: Inhibition of the CDK7 complex by a thieno[3,2-d]pyrimidine derivative blocks cell cycle progression and transcription, leading to tumor growth inhibition.
Experimental Protocol: Evaluation of a CDK7 Inhibitor in a TNBC Xenograft Model
This protocol outlines a study to assess the in vivo efficacy of a lead thieno[3,2-d]pyrimidine-based CDK7 inhibitor, referred to here as Compound 20 , in a human triple-negative breast cancer (TNBC) xenograft model.[1]
1. Animal Model and Cell Line:
-
Animal: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Line: MDA-MB-453 (human TNBC cell line).
2. Materials:
-
Test Article: Compound 20 (thieno[3,2-d]pyrimidine derivative).
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water.
-
Cell Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Matrigel: Growth factor reduced.
3. Experimental Workflow:
References
formulation of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one for in vivo studies
An Application Guide for the Preclinical Formulation of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one for In Vivo Studies
Abstract
This comprehensive application note provides a detailed framework for the formulation of this compound, a representative thienopyrimidine derivative, for in vivo research. Thienopyrimidine scaffolds are prevalent in modern drug discovery, often exhibiting potent biological activity but concurrently suffering from poor aqueous solubility, which presents a significant hurdle for preclinical evaluation.[1][2] This guide outlines a systematic, tiered approach to formulation development, beginning with essential pre-formulation characterization and progressing to the preparation and quality control of both simple suspension and advanced solubilized vehicle systems. The protocols are designed to be self-validating, incorporating rigorous analytical checks to ensure dose accuracy, homogeneity, and stability, thereby promoting reliable and reproducible outcomes in pharmacokinetic, efficacy, and toxicology studies.[3][4]
Introduction: The Formulation Challenge
The progression of a new chemical entity (NCE) from discovery to preclinical testing is frequently impeded by biopharmaceutical challenges.[5] A significant portion of NCEs, estimated to be as high as 90% of compounds in discovery pipelines, exhibit poor water solubility.[6][7] This characteristic can lead to low or erratic oral bioavailability, making it difficult to establish clear dose-response relationships in efficacy models and to achieve sufficient systemic exposure in toxicology studies.[6][7]
This compound (MW: 228.27 g/mol , Formula: C₁₂H₈N₂OS) belongs to the thienopyrimidine class of heterocyclic compounds.[8] While specific physicochemical data for this exact molecule is not widely published, its rigid, fused heterocyclic core and appended phenyl group suggest high lipophilicity and low aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[6][9] Therefore, a robust formulation strategy is not merely beneficial but essential for its successful in vivo evaluation.
This guide provides researchers with the foundational knowledge and step-by-step protocols to tackle this challenge, ensuring that the intrinsic biological activity of the compound, rather than its poor solubility, is the primary determinant of the experimental outcome.
Part 1: Critical Pre-formulation Assessment
Before any formulation is prepared, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. This phase informs the selection of an appropriate formulation strategy.[5]
API Characterization
A Certificate of Analysis (COA) for the API batch should be obtained, confirming its identity, purity (typically via HPLC), and other relevant properties like water content.[4]
| Property | Data | Method/Source |
| Molecular Formula | C₁₂H₈N₂OS | Santa Cruz Biotechnology[8] |
| Molecular Weight | 228.27 g/mol | Santa Cruz Biotechnology[8] |
| Purity | >98% (Lot-specific) | HPLC-UV[10] |
| Aqueous Solubility (pH 7.4) | To be determined | Shake-flask method, HPLC analysis |
| LogP (calculated/experimental) | To be determined | Software prediction / Shake-flask |
| pKa | To be determined | Potentiometric titration / Software |
| Solid Form | To be determined | XRPD, DSC, TGA |
Protocol: Equilibrium Solubility Screening
Rationale: This protocol determines the API's solubility in various common preclinical vehicles to identify the most promising candidates for formulation development.
Materials:
-
This compound (API)
-
Selection of vehicles (See Table 2)
-
Vials (e.g., 2 mL glass vials with screw caps)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of API (e.g., 5-10 mg) to 1 mL of each selected vehicle in a labeled vial. The goal is to have undissolved solid remaining at equilibrium.
-
Cap the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant (e.g., 100 µL) and dilute it with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your HPLC assay.
-
Quantify the API concentration using a validated HPLC method.[11]
-
Express the results in mg/mL.
| Vehicle Category | Example Composition | Rationale |
| Aqueous | 0.5% (w/v) Methylcellulose in Water | Simple suspension, generally well-tolerated.[12] |
| Co-solvent | 10% DMSO, 90% Saline | For compounds with moderate solubility challenges. |
| Co-solvent/Surfactant | 10% DMSO, 40% PEG 400, 50% Water | Enhances solubility and can prevent precipitation upon dosing.[5][13] |
| Surfactant | 5% Tween® 80 in Water | Improves wetting and can form micelles to solubilize lipophilic compounds.[14] |
| Lipid | Corn Oil or Sesame Oil | For highly lipophilic compounds.[12][14] |
Part 2: Formulation Development Workflow
The choice of formulation depends on the required dose, the route of administration, and the stage of development. For early discovery studies, a simple, fit-for-purpose formulation is often sufficient. The following tiered approach provides a logical progression.
References
- 1. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. scbt.com [scbt.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scantox.com [scantox.com]
- 11. scielo.br [scielo.br]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. japer.in [japer.in]
- 14. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one for Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one and related thienopyrimidine scaffolds. The inherent chemical nature of this compound class—being largely planar, aromatic, and rigid—often leads to poor aqueous solubility due to strong crystal lattice energy. This low solubility can cause significant issues in biological assays, leading to underestimated activity, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments. What is the best way to prepare an initial stock solution of this compound?
Answer: The standard industry practice for compounds of this nature is to begin by creating a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][2]
Causality: DMSO is a powerful, aprotic, and water-miscible organic solvent capable of dissolving a wide range of hydrophobic organic molecules that are otherwise insoluble in water.[3][4] Preparing a concentrated stock (e.g., 10-30 mM) allows for minimal volumes of the organic solvent to be added to your final aqueous assay buffer, thereby reducing potential solvent-induced artifacts.[1]
Troubleshooting & Optimization:
-
Complete Dissolution: Ensure the compound is fully dissolved. Use vortexing and gentle warming (37°C) if necessary. Visually inspect the solution against a light source to confirm the absence of any solid particulates.
-
Storage: Aliquot the DMSO stock into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
-
Precipitation on Storage: Some compounds can precipitate from DMSO during storage, even when frozen.[1] Before each use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is redissolved.
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell media). What's happening and what should I do next?
Answer: This is a very common problem known as "precipitation upon dilution." It occurs because while the compound is soluble in the high-DMSO concentration of your stock, it is not soluble in the final, predominantly aqueous, environment of your assay. The DMSO concentration is simply too low in the final buffer to keep the compound in solution.
This is the critical point where a solubility enhancement strategy is required. You should not proceed with an assay where precipitation is visible, as the actual concentration of your compound in solution will be unknown and significantly lower than your calculated nominal concentration.
The next logical step is to select a systematic solubilization strategy. The choice depends on the specific requirements of your assay (e.g., cell-based vs. biochemical) and the physicochemical properties of your compound.
Troubleshooting Guide: Selecting a Solubilization Strategy
Use the following decision workflow to identify the most suitable approach for your experimental needs.
Caption: Decision workflow for selecting a solubilization strategy.
In-Depth Strategy Guides
Strategy 1: Using Co-solvents (Primarily for Biochemical Assays)
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[5][] This is often a straightforward first approach for non-cellular assays.
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduction in water's self-association lowers the energy penalty required to create a cavity for the hydrophobic solute, thus favoring dissolution.[]
Common Co-solvents for Assay Development
| Co-solvent | Typical Starting Conc. | Pros | Cons |
| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | Low volatility, generally good solubilizer.[7] | Can be viscous; may affect some enzyme kinetics. |
| Propylene Glycol (PG) | 5-20% (v/v) | Common pharmaceutical excipient.[7] | Can be toxic to cells at higher concentrations. |
| Ethanol | 1-5% (v/v) | Readily available, effective.[] | Volatile; can denature proteins at >5-10%.[8] |
| Glycerol | 5-10% (v/v) | Often used as a protein stabilizer. | High viscosity. |
Experimental Protocol: Preparing a Stock with a Co-solvent
-
Prepare a 10x final concentration stock solution of your compound in 100% DMSO (e.g., 1 mM for a 100 µM final concentration).
-
In a separate tube, prepare your assay buffer containing the desired percentage of the co-solvent (e.g., PBS with 10% PEG 400).
-
Add 1 part of the DMSO stock to 9 parts of the co-solvent-containing buffer.
-
Vortex immediately and thoroughly.
-
Visually inspect for precipitation. If clear, proceed to the solubility verification step.
Strategy 2: Using Cyclodextrins (Recommended for Cell-Based Assays)
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[11] This method is highly preferred for cellular assays because cyclodextrins are generally well-tolerated by cells compared to organic co-solvents.[8][11]
Causality: The non-polar phenylthieno[3,2-d]pyrimidin-4(3H)-one molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with the aqueous environment, effectively solubilizing the entire complex.[9][10] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their enhanced solubility and reduced toxicity compared to native β-cyclodextrin.[11]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture media). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add an excess amount of the solid this compound powder directly to the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature for 24-48 hours to allow for the complex to reach equilibrium.
-
Remove Excess Solid: After equilibration, filter the solution through a 0.22 µm syringe filter or centrifuge at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your saturated stock solution.
-
Determine Concentration: The concentration of this stock solution must be accurately determined using HPLC or UV-Vis spectroscopy against a standard curve prepared in an organic solvent like DMSO or acetonitrile.
Strategy 3: pH Adjustment (For Ionizable Compounds)
For compounds with acidic or basic functional groups, solubility can be dramatically increased by adjusting the pH of the buffer to a point where the compound becomes ionized.[][12] The ionized form of a drug is generally much more water-soluble than its neutral form.[5]
Causality: The thieno[3,2-d]pyrimidin-4(3H)-one scaffold contains nitrogen atoms that could be protonated at low pH (acting as a weak base) and an N-H proton on the pyrimidinone ring that could be deprotonated at high pH (acting as a weak acid).
-
To solubilize a weak base: Decrease the pH to at least 2 units below its pKa.
-
To solubilize a weak acid: Increase the pH to at least 2 units above its pKa.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9, 10).
-
Add an excess of the solid compound to each buffer.
-
Equilibrate for 24 hours as described in the cyclodextrin protocol.
-
Filter or centrifuge to remove undissolved solid.
-
Measure the concentration of the compound in the supernatant for each pH value.
-
Plot solubility vs. pH to determine the optimal pH range for dissolution. This approach is powerful but can be limited by the pH constraints of your biological assay.[5]
Q3: How can I be sure my compound is truly dissolved and at the correct concentration?
Answer: This is a critical step for ensuring the trustworthiness and reproducibility of your data.[1] Visual inspection is not sufficient. The recommended method is to perform a kinetic or thermodynamic solubility measurement.
Protocol: Kinetic Solubility Assessment
-
Prepare your compound solution using your chosen method (e.g., dilution from DMSO stock into buffer with a co-solvent).
-
Incubate the solution under your assay conditions (e.g., 30 minutes at 37°C).
-
Centrifuge the sample at high speed (>14,000 x g) for 15-20 minutes to pellet any precipitated or aggregated material.
-
Carefully remove the supernatant.
-
Measure the concentration of the compound in the supernatant using a validated analytical method (HPLC is the gold standard; UV-Vis spectroscopy can also be used if the compound has a suitable chromophore and there are no interfering substances).
-
The measured concentration is the actual, achievable solubility under those conditions. Compare this to your intended (nominal) concentration. If it is significantly lower, you must adjust your solubilization strategy (e.g., increase the co-solvent percentage, use a higher concentration of cyclodextrin) and re-validate.
By following these structured troubleshooting steps, you can systematically overcome the solubility challenges presented by this compound, leading to more reliable and reproducible data in your biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. longdom.org [longdom.org]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. alzet.com [alzet.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic process. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
The thieno[3,2-d]pyrimidine core is a significant scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The successful and high-yield synthesis of derivatives like this compound is therefore a critical step in many drug discovery programs.
This guide addresses common challenges encountered during synthesis, providing troubleshooting steps and answers to frequently asked questions to help you improve reaction yields and product purity.
General Synthetic Workflow
The most common and efficient pathway to synthesize the thieno[3,2-d]pyrimidin-4(3H)-one core involves a two-main-stage process:
-
Formation of a 2-aminothiophene intermediate: This is typically achieved via the Gewald multicomponent reaction.[3][4][5]
-
Cyclization of the pyrimidine ring: The 2-aminothiophene intermediate is then cyclized to form the final bicyclic thienopyrimidinone structure.
Below is a generalized workflow illustrating this synthetic strategy.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low or No Yield of the 2-Aminothiophene Intermediate
Question: I am attempting the Gewald reaction to synthesize my 2-amino-5-phenylthiophene-3-carboxylate intermediate, but I am getting a very low yield or a complex mixture. What are the likely causes and how can I fix this?
Answer: A low yield in the Gewald reaction is a common issue that can typically be traced back to one of four areas: starting material quality, reaction conditions, base selection, or work-up procedure.
Causality & Solutions:
-
Purity of Starting Materials:
-
The Aldehyde/Ketone: Phenylacetaldehyde is prone to oxidation and polymerization. Use freshly distilled or a newly opened bottle. The presence of phenylacetic acid can inhibit the reaction.
-
Activated Nitrile: Ensure your ethyl cyanoacetate (or other activated nitrile) is pure and dry. Contaminants can lead to undesired side reactions.
-
Elemental Sulfur: Use finely powdered sulfur for better solubility and reactivity.
-
-
Reaction Conditions:
-
Temperature Control: The initial Knoevenagel condensation is often exothermic. Running the reaction in an ice bath during the initial addition of the base can prevent side reactions. After the initial condensation, gentle heating (typically 50-60 °C) is required for the subsequent cyclization with sulfur.[5] Overheating can lead to decomposition and tar formation.
-
Reaction Time: While the Gewald reaction is often complete within a few hours, monitoring by Thin Layer Chromatography (TLC) is crucial. Stopping the reaction too early or running it for too long can decrease the yield of the desired product.
-
-
Choice and Amount of Base:
-
Catalytic Nature: The base (e.g., morpholine, piperidine, triethylamine) is a catalyst. Using a large excess can promote side reactions, including the self-condensation of the aldehyde. Typically, 0.1 to 0.2 equivalents are sufficient.
-
Basicity: A moderately strong base is ideal. Very strong bases may deprotonate the activated nitrile too effectively, leading to undesired pathways.
-
Troubleshooting Protocol:
-
Step 1: Verify the purity of your phenylacetaldehyde and ethyl cyanoacetate via NMR or GC-MS.
-
Step 2: Set up the reaction in a flask with efficient stirring. Dissolve the aldehyde and nitrile in a suitable solvent like ethanol or DMF.
-
Step 3: Add the finely powdered sulfur.
-
Step 4: Cool the mixture in an ice bath and add the base dropwise.
-
Step 5: Allow the reaction to stir at room temperature for 30 minutes before gently heating to 50 °C.
-
Step 6: Monitor the reaction every 30-60 minutes by TLC until the starting materials are consumed.
-
Step 7: Upon completion, pour the reaction mixture into ice water to precipitate the crude product. Wash thoroughly to remove any residual base or unreacted starting materials.
Problem 2: Incomplete or Failed Cyclization to the Thienopyrimidinone
Question: I have successfully synthesized and purified the 2-amino-5-phenylthiophene intermediate, but the subsequent cyclization to form the this compound is giving low yields or failing completely. What should I investigate?
Answer: The cyclization step is critical and highly dependent on the choice of the one-carbon synthon and the reaction temperature. Failure at this stage often points to an inappropriate cyclizing agent, insufficient temperature, or degradation of the starting material.
Causality & Solutions:
-
Choice of Cyclizing Agent:
-
Formamide: This is the most common and often most effective reagent for this transformation. It acts as both the reactant and the solvent. The reaction typically requires refluxing at high temperatures (150-190 °C).[1][6][7]
-
Formic Acid: Using formic acid can also yield the desired product. The mechanism involves the initial formation of a formamide intermediate which then cyclizes.[6] This may require different temperature profiles.
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent can be effective under milder conditions but may lead to the formation of N,N-dimethylaminomethylene intermediates that require a subsequent step to furnish the final product.[8]
-
-
Reaction Temperature and Time:
-
High Temperature Requirement: This cyclization is a dehydration reaction that requires significant thermal energy. Ensure your reaction is heated to a sufficiently high temperature (often >160 °C) and that this temperature is maintained consistently.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields by minimizing thermal degradation.[8]
-
Troubleshooting Protocol:
-
Step 1: Ensure your 2-aminothiophene starting material is completely dry. Water can interfere with the cyclization.
-
Step 2: If using formamide, use a large excess (it often serves as the solvent) and heat the mixture to reflux. Use a setup that allows for the removal of water as it forms.
-
Step 3: If conventional heating is failing, consider switching to a microwave reactor. A typical starting point would be 150-180 °C for 20-30 minutes.
-
Step 4: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a small amount of an acid catalyst (like p-toluenesulfonic acid) can sometimes facilitate the cyclization, though this should be used with caution to avoid charring.
| Cyclization Reagent | Typical Temperature | Typical Time | Advantages/Disadvantages |
| Formamide | 160-190 °C | 2-18 hours | Inexpensive, readily available; High temperatures can cause degradation.[7][9] |
| Formic Acid | 100-120 °C | 4-8 hours | Milder conditions; Can lead to side reactions if not controlled.[6] |
| Microwave (with Formamide) | 150-180 °C | 10-30 minutes | Drastically reduced reaction time, often higher yields.[8] |
Problem 3: Formation of Significant Impurities
Question: My reaction appears to work, but the final product is contaminated with persistent impurities that are difficult to remove by recrystallization or column chromatography. What are these impurities and how can I avoid them?
Answer: Impurity formation is often a result of side reactions occurring in either the Gewald or cyclization step. Identifying the impurity can provide clues to optimize the reaction conditions.
Causality & Solutions:
-
Unreacted Starting Material: The most common impurity is the 2-aminothiophene intermediate. This indicates an incomplete cyclization.
-
Solution: Increase reaction time, temperature, or consider using microwave irradiation as discussed in Problem 2.
-
-
Hydrolysis of Nitrile/Ester: If your 2-aminothiophene intermediate has a nitrile or ester group at the 3-position, it can be hydrolyzed to a carboxylic acid under harsh basic or acidic conditions, which will not cyclize properly.
-
Solution: Ensure work-up conditions are not overly acidic or basic. If using an ester, it is often converted to the carboxamide first to facilitate cyclization.
-
-
Dimerization or Polymerization: At high temperatures, starting materials or intermediates can degrade or polymerize, leading to tar-like substances.
-
Solution: Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction, especially during the high-temperature cyclization step. Use purified, degassed solvents.
-
Purification Strategy:
-
Recrystallization: The crude this compound can often be purified by recrystallization from a high-boiling point solvent like DMF, DMSO, or acetic acid.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the product from less polar impurities.
| Potential Impurity | Likely Source | Prevention/Removal |
| 2-Amino-5-phenylthiophene intermediate | Incomplete cyclization | Increase reaction time/temperature; Purify via column chromatography. |
| Polymeric Tar | Thermal degradation | Use an inert atmosphere; Lower reaction temperature if possible (e.g., with microwave). |
| Side products from self-condensation | Incorrect stoichiometry or base in Gewald step | Use correct reagent ratios; Control temperature during base addition. |
Frequently Asked Questions (FAQs)
Q1: What are the best methods for monitoring the reaction's progress? A1: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) and visualize with a UV lamp (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product.
Q2: How critical is the solvent choice for these reactions? A2: Solvent choice is very important. For the Gewald reaction, polar aprotic solvents like ethanol or DMF are typically used to dissolve the reactants and sulfur.[3] For the cyclization step, if you are using formamide, it often serves as both the solvent and the reagent.[1] If using other cyclizing agents, a high-boiling point solvent like dioxane or toluene may be required.[10] Always use dry solvents to avoid hydrolysis side reactions.
Q3: Can I introduce substituents at other positions on the thienopyrimidine core? A3: Yes. Substituents on the phenyl ring can be introduced by starting with a substituted phenylacetaldehyde. To functionalize the 4-position, the this compound can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to generate the 4-chloro derivative. This chloro group is a good leaving group and can be displaced by various nucleophiles in an SₙAr reaction to install amines, ethers, and other functional groups.[8][9]
Q4: What is the typical work-up procedure after the cyclization reaction? A4: After the reaction mixture has cooled, it is typically poured into a large volume of cold water or ice. The crude product, which is usually a solid, will precipitate out. This solid is then collected by vacuum filtration, washed extensively with water to remove the high-boiling point solvent (e.g., formamide), and then with a non-polar solvent like diethyl ether or hexane to remove organic-soluble impurities. The crude solid is then dried before further purification.
References
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives and encountering challenges with their oral bioavailability. This class of compounds, often investigated as kinase inhibitors, frequently exhibits poor aqueous solubility, which can significantly hinder in vivo efficacy.[1][2] This guide provides a structured approach to troubleshooting and enhancing the bioavailability of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of our this compound derivative in preclinical animal models. What are the likely reasons for this?
A1: Low and variable oral bioavailability is a common challenge with this class of compounds, primarily due to their physicochemical properties. The main contributing factors are:
-
Poor Aqueous Solubility: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are often highly crystalline and lipophilic, leading to low solubility in gastrointestinal fluids. This is a critical rate-limiting step for absorption. One study noted "aqueous solubility problems in the test medium" for this series of compounds.[2]
-
Low Dissolution Rate: Consequent to poor solubility, the rate at which the compound dissolves from its solid form is often slow, limiting the amount of drug available for absorption within the gastrointestinal transit time.
-
High First-Pass Metabolism: These derivatives can be subject to extensive metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes, which reduces the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, thereby reducing its net absorption.
Q2: What are the essential initial physicochemical characterization steps we should perform for our lead compound?
A2: A thorough understanding of your compound's physicochemical properties is the foundation for developing a rational formulation strategy. Key parameters to determine experimentally include:
-
Aqueous Solubility: Determine the equilibrium solubility in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), at physiological pH.
-
LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will indicate the lipophilicity of your compound. A high LogP often correlates with poor aqueous solubility. For instance, a related derivative, 3-(2,6-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, has a predicted XLogP3 of 4.8, suggesting high lipophilicity.[3]
-
pKa: Identifying the ionization constant(s) of your molecule is crucial as it dictates the extent of ionization at different pH values in the gastrointestinal tract, which in turn affects solubility and permeability.
-
Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential to determine the crystalline form (polymorph) and melting point. Different polymorphs can have significantly different solubilities and dissolution rates.
Q3: How can we determine if the low bioavailability of our compound is due to poor solubility or poor permeability?
A3: The Biopharmaceutics Classification System (BCS) is a useful framework for categorizing drugs based on their solubility and permeability. Most this compound derivatives are likely to fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). To distinguish between these, you can use the following in vitro models:
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells to predict intestinal permeability. A high apparent permeability coefficient (Papp) suggests that the compound is well-permeated (likely BCS Class II), and the primary hurdle is solubility.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput screening tool to assess passive permeability.
If your compound shows high permeability in these assays, your formulation efforts should focus on improving its solubility and dissolution rate.
Troubleshooting Guides & Experimental Protocols
Guide 1: Low Oral Exposure Observed in Initial Pharmacokinetic Studies
This guide provides a systematic approach to identifying the cause of low bioavailability and selecting an appropriate formulation strategy.
Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Guide 2: Formulation Strategies for Solubility Enhancement
For BCS Class II/IV compounds, where solubility is the primary barrier, several formulation strategies can be employed.
Strategy 1: Particle Size Reduction (Micronization/Nanonization)
-
Principle: Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.
-
Protocol: Jet Milling for Micronization
-
Select a suitable jet mill.
-
Optimize the milling parameters (e.g., grinding pressure, feed rate).
-
Mill the bulk drug substance.
-
Characterize the particle size distribution of the milled material using laser diffraction.
-
Assess the solid state of the milled material by XRPD to ensure no changes in crystallinity.
-
-
Troubleshooting:
-
Issue: Particle aggregation after milling.
-
Solution: Co-milling with a suitable excipient (e.g., lactose, mannitol) or adding a dispersing agent can prevent aggregation.
-
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
-
Principle: Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can significantly increase its aqueous solubility and dissolution rate. The amorphous form is thermodynamically unstable and has a higher free energy than its crystalline counterpart.
-
Protocol: Solvent Evaporation for ASD Preparation
-
Select a suitable polymer (e.g., PVP, HPMC, HPMC-AS) and a common solvent in which both the drug and polymer are soluble.
-
Prepare a solution containing the desired drug-to-polymer ratio.
-
Remove the solvent using a rotary evaporator or a spray dryer.
-
Further dry the resulting solid under vacuum to remove residual solvent.
-
Characterize the ASD using DSC and XRPD to confirm the absence of crystallinity.
-
-
Troubleshooting:
-
Issue: Recrystallization of the amorphous drug during storage or dissolution.
-
Solution: Increase the polymer ratio, select a polymer with stronger drug-polymer interactions (e.g., hydrogen bonding), or add a crystallization inhibitor.
-
-
Strategy 3: Lipid-Based Formulations
-
Principle: These formulations can enhance oral absorption by presenting the drug in a solubilized state, bypassing the dissolution step. They can also facilitate lymphatic transport, which can reduce first-pass metabolism.
-
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screen various oils, surfactants, and co-solvents for their ability to solubilize the drug.
-
Construct ternary phase diagrams to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the appropriate ratios and then dissolving the drug in this mixture.
-
Characterize the formulation for self-emulsification time, droplet size, and drug precipitation upon dispersion in aqueous media.
-
-
Troubleshooting:
-
Issue: Drug precipitation upon dilution in the gastrointestinal tract.
-
Solution: Incorporate a polymeric precipitation inhibitor (e.g., HPMC) into the formulation or increase the surfactant concentration.
-
-
Quantitative Data Summary for Formulation Strategies
| Formulation Strategy | Key Parameters to Optimize | Potential Fold Increase in Bioavailability |
| Micronization | Particle size, excipients | 2-5 fold |
| Amorphous Solid Dispersions | Drug-polymer ratio, polymer type | 5-20 fold |
| Lipid-Based Formulations | Oil/surfactant/co-solvent ratio | 5-25 fold |
Guide 3: In Vitro - In Vivo Correlation (IVIVC)
Establishing an IVIVC is a valuable tool to link in vitro dissolution data with in vivo pharmacokinetic data. This can help in setting meaningful dissolution specifications and can potentially reduce the need for extensive in vivo studies for formulation changes.
Experimental Workflow for IVIVC
References
purification challenges of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one and solutions
Introduction: The 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities which make it a valuable building block in drug discovery.[1][2] Achieving high purity of this compound is paramount, as even trace impurities can confound biological data and compromise research outcomes. This guide provides field-proven troubleshooting strategies and detailed protocols to address the common purification challenges encountered by researchers working with this molecule and its analogs.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental hurdles in a direct question-and-answer format. The underlying principle for any purification is understanding the physicochemical properties of both the target compound and its impurities.
Q1: My crude product is an off-color solid or oil with a broad melting point range. What are the likely contaminants?
Answer: An impure appearance and poor melting behavior typically point to a mixture of unreacted starting materials, reaction byproducts, and residual solvents. The exact nature of impurities is dictated by the synthetic route, but common culprits are listed below.
Table 1: Potential Impurities and Their Origins
| Impurity Type | Potential Source/Identity | Recommended Removal Strategy |
| Starting Materials | Unreacted 2-amino-5-phenylthiophene-3-carboxamide or related precursors. | Column Chromatography |
| Reaction Byproducts | Incompletely cyclized intermediates; products from side-reactions. | Recrystallization or Column Chromatography |
| Reagents/Solvents | High-boiling point solvents (e.g., DMF, DMSO); residual acids or bases from workup. | High-vacuum drying; Aqueous washes during workup; Recrystallization |
Causality: The goal of the initial workup (e.g., washing with NaHCO₃ and brine) is to remove bulk inorganic salts and acid/base catalysts.[3] However, organic impurities with similar polarity to the desired product often carry through and require more sophisticated purification techniques.
Q2: I am struggling to achieve significant purification via recrystallization. How do I select an appropriate solvent system?
Answer: Recrystallization is a powerful, scalable technique, but its success hinges entirely on solvent selection. The ideal solvent should fully dissolve your compound at an elevated temperature but exhibit poor solubility at room temperature or below, allowing the pure product to crystallize out upon cooling while impurities remain in the mother liquor.
A systematic solvent screen is the most effective approach.
Experimental Protocol: Recrystallization Solvent Screening
-
Preparation: Place a small amount (~10-20 mg) of your crude product into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) dropwise at room temperature until a slurry is formed. Observe if the compound is highly soluble at room temperature (if so, this is a poor choice for a primary solvent).
-
Heating: Heat the slurries in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Expert Tip: Aim for the minimum amount of hot solvent to create a saturated solution, which is key to maximizing yield.
-
Cooling & Crystallization: Allow the clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Evaluation: The best solvent is one that yields a high recovery of crystalline solid. For mixed solvent systems (e.g., Ethanol/Water, Hexane/Ethyl Acetate), dissolve the crude product in a minimum of the "good" solvent (in which it is more soluble) and add the "poor" solvent (the anti-solvent) dropwise until turbidity persists, then heat to clarify and cool. For thienopyrimidine analogs, recrystallization from acetonitrile or methanol/water mixtures has proven effective.[4][5]
Q3: Recrystallization failed to remove a persistent impurity. How do I develop a robust column chromatography method?
Answer: Column chromatography is the workhorse for purifying moderately polar organic compounds like this compound, especially for removing impurities with close polarity.[3][4][6] Success depends on choosing the correct stationary phase (typically silica gel) and mobile phase (eluent).
Workflow Diagram: Purification & Analysis
Caption: General purification and analysis workflow.
Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for thienopyrimidines is a mixture of Hexane and Ethyl Acetate.[5][6]
-
Goal: Find a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35, with good separation from all impurities. A gradient elution (starting with a less polar mixture and gradually increasing polarity) might be necessary.[7]
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "slurry method": mix the silica gel with the initial, least polar eluent to form a homogenous slurry, then pour it into the column and allow it to settle, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
-
Q4: My compound appears to co-elute with an impurity, even after optimizing the Hexane/EtOAc system. What can I do?
Answer: Co-elution is a common and frustrating challenge. When simple solvent optimization fails, more advanced strategies are required.
Troubleshooting Flowchart: Purification Issues
Caption: Decision-making flowchart for common purification problems.
-
Change Solvent System: Switch to a different solvent system with different selectivity. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] It offers significantly higher resolving power than standard column chromatography, though it is more resource-intensive.
Frequently Asked Questions (FAQs)
-
Q: What is the molecular weight and formula of this compound?
-
A: The molecular formula is C₁₂H₈N₂OS, and the molecular weight is approximately 228.27 g/mol .[8]
-
-
Q: What analytical methods should I use to confirm the purity and identity of my final product?
-
A: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of organic impurities.[3][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
-
HPLC: Provides a quantitative measure of purity (e.g., >99% by peak area).[9]
-
Melting Point: A sharp melting point is a good indicator of high purity. Literature values for analogous compounds vary widely based on substitution, but a narrow range (e.g., 1-2 °C) is desirable.[5][6]
-
-
-
Q: My purified product is poorly soluble in aqueous buffers for biological testing. What are my options?
-
A: This is a common issue with planar, heterocyclic compounds. The standard approach is to dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, which can then be diluted into aqueous media for assays.[4] It is critical to run a vehicle control (DMSO in buffer) to ensure the solvent itself does not affect the experimental results. In some cases, converting the compound to a salt can improve aqueous solubility.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. theaspd.com [theaspd.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. CN104098586B - The crystal formation of the thienopyridine lipid derivant of nitrile group-containing, its preparation method and application - Google Patents [patents.google.com]
Technical Support Center: Navigating the Metabolic Instability of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Welcome to the technical support resource for researchers, medicinal chemists, and drug development professionals working with the 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one scaffold. This guide provides in-depth troubleshooting advice, experimental protocols, and strategic insights to address the common challenge of metabolic instability associated with this promising chemical series. Thienopyrimidines are recognized as valuable purine bioisosteres, leading to their investigation in numerous therapeutic areas, including oncology and anti-infective research.[1][2][3] However, their progression is often hampered by rapid metabolic clearance, a hurdle this guide will help you overcome.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational questions regarding the metabolic liabilities of the this compound core.
Q1: What makes the this compound scaffold susceptible to metabolic instability?
A1: The metabolic instability of this scaffold typically arises from two primary "soft spots" inherent to its structure:
-
The 6-Phenyl Group: Unsubstituted phenyl rings are classic substrates for Cytochrome P450 (CYP) enzymes, the body's primary machinery for Phase I metabolism.[4][5] These enzymes readily oxidize the electron-rich aromatic ring, most commonly via hydroxylation, to increase its polarity and facilitate excretion.[6] This is often the fastest metabolic pathway and the primary driver of high clearance.
-
The Thiophene Ring: While often more stable than the phenyl ring, the thiophene moiety itself can be a site for CYP-mediated oxidation.[1] This can sometimes lead to the formation of reactive metabolites, adding a layer of complexity to the compound's safety profile.
This susceptibility to biotransformation is a critical factor to address early in drug discovery, as rapid metabolism can lead to poor bioavailability and insufficient drug exposure at the target site.[7][8]
Q2: What are the primary in vitro assays I should use to assess the metabolic stability of my compounds?
A2: A tiered approach using common in vitro systems is recommended to build a comprehensive metabolic profile:
-
Liver Microsomes (Human, Rat, Mouse): This is the standard, cost-effective first-line assay.[9] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, especially CYPs.[9][10] This assay is excellent for identifying liabilities related to oxidative metabolism.
-
Hepatocytes (Cryopreserved or Fresh): Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as transporters.[9][11] This system provides a more complete picture of hepatic clearance.
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[12] It is particularly useful for investigating the role of cytosolic enzymes like aldehyde oxidase (AO) in a compound's metabolism.[12]
Q3: What key parameters are derived from these assays, and what do they mean?
A3: The two most important parameters you will generate are:
-
Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized in the assay. A shorter half-life indicates lower stability.[13]
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug.[8] It is expressed as the volume of liver blood cleared of the drug per unit of time (e.g., mL/min/mg microsomal protein). This value is used to predict in vivo hepatic clearance.[13]
Part 2: Troubleshooting Guides - From Data to Decisions
This section is formatted as a series of common experimental challenges and provides a logical workflow to diagnose the problem and identify a solution.
Q1: My compound is highly unstable in human liver microsomes (HLM). How do I determine the cause and plan my next steps?
A1: High clearance in microsomes almost certainly points to rapid Phase I oxidative metabolism by CYP enzymes. The 6-phenyl group is the most likely culprit.
Causality: The lipophilic phenyl ring readily enters the active site of CYP enzymes. The enzyme then catalyzes an oxidation reaction, typically forming a hydroxylated metabolite, which is the first step toward elimination.
Troubleshooting Workflow: High Microsomal Clearance
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. nuvisan.com [nuvisan.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
optimization of dosage and administration for 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Technical Support Center: 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for this compound, a potent PARP1 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimental use. Thienopyrimidines are a versatile class of heterocyclic compounds known for their broad biological activities, and this particular molecule shows promise in targeting DNA repair pathways. [1][2]This document will help you optimize its dosage and administration for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP enzymes are critical for cellular processes, particularly DNA repair. [3]In the context of cancer, particularly in tumors with existing DNA repair defects like BRCA1/2 mutations, inhibiting PARP1 leads to an accumulation of DNA damage that cannot be repaired, triggering cell death through a mechanism known as synthetic lethality. [4][5]Your experiments should be designed with this mechanism in mind, ideally using cell lines or models with known DNA repair deficiencies to observe the most significant effects.
Q2: I'm starting my first in vitro experiment. What is a recommended starting concentration and how should I prepare the stock solution?
A2: For initial in vitro cell-based assays, a common starting concentration range is between 10 nM and 10 µM. We recommend performing a dose-response curve to determine the IC50 in your specific cell model.
Due to the heterocyclic nature of the thienopyrimidine scaffold, this compound has low aqueous solubility. [6][7]Therefore, a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) is required for the initial stock solution.
Protocol for Stock Solution Preparation:
-
Prepare a 10 mM stock solution by dissolving the compound in 100% anhydrous DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
When preparing working concentrations for cell culture, ensure the final DMSO concentration in your media does not exceed a level that could cause toxicity to your cells, typically <0.5%.
Q3: What are the recommended starting doses and administration routes for in vivo animal studies?
A3: Establishing an in vivo dose requires a dose-range-finding study. Based on general data for novel PARP inhibitors in preclinical models, a starting point for efficacy studies in mice could be in the range of 10-50 mg/kg, administered once or twice daily. [8] The choice of administration route is highly dependent on the formulation.
-
Oral Gavage (PO): This is often preferred but is challenged by the compound's poor solubility, which can lead to low bioavailability. [7][9]* Intraperitoneal (IP) Injection: IP injection can bypass first-pass metabolism and may provide higher systemic exposure initially. It is a common route for early-stage preclinical studies when oral bioavailability is a concern.
A pilot pharmacokinetic (PK) study is strongly recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound before launching large-scale efficacy studies.
Q4: How can I formulate this poorly soluble compound for in vivo administration?
A4: This is a critical step for obtaining meaningful in vivo data. Direct suspension in saline or PBS is not recommended due to the high likelihood of precipitation and inconsistent dosing. A multi-component vehicle is necessary. Below is a table of common starting formulations for poorly soluble compounds intended for preclinical research. [7][9][10]
| Vehicle Component | Example | Concentration (Typical) | Rationale & Considerations |
|---|---|---|---|
| Primary Solvent | DMSO | 5-10% (v/v) | Solubilizes the compound. Keep volume minimal to avoid toxicity. |
| Surfactant | Tween® 80 or Cremophor® EL | 5-10% (v/v) | Increases solubility and prevents precipitation upon dilution in the bloodstream. [11] |
| Co-solvent/Bulking Agent | Propylene Glycol (PG) or PEG400 | 30-40% (v/v) | Enhances solubility and helps maintain a stable formulation. |
| Aqueous Phase | Saline or 5% Dextrose (D5W) | q.s. to 100% | The final diluent to bring the formulation to the desired volume. |
Example Formulation (for IP or PO): 10% DMSO, 10% Tween® 80, 40% PEG400, 40% Saline. Always prepare the formulation by first dissolving the compound in DMSO, then sequentially adding the other excipients. Vortex thoroughly between each addition. Prepare fresh daily.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 values or lack of efficacy in in vitro assays.
-
Potential Cause 1: Compound Precipitation. The compound may be precipitating out of the cell culture medium, reducing the effective concentration.
-
Solution: Visually inspect the media in your wells under a microscope for crystals. When diluting your DMSO stock, add it to the media dropwise while vortexing to prevent shocking the compound out of solution. Consider using a serum-free medium for the initial dilution step before adding it to serum-containing media.
-
-
Potential Cause 2: Inappropriate Cell Model. The selected cell line may not have defects in the homologous recombination (HR) DNA repair pathway and is therefore not sensitive to PARP inhibition. [4][12] * Solution: Confirm the HR status of your cell line (e.g., BRCA1/2, PALB2 mutation status). Use a positive control cell line known to be sensitive to PARP inhibitors. To pharmacologically induce sensitivity, you can explore combinations with agents that cause DNA damage or inhibit other repair pathways. [13]
-
Potential Cause 3: Compound Degradation. Repeated freeze-thaw cycles of the stock solution or improper storage may have degraded the compound.
-
Solution: Use freshly prepared stock solutions or aliquots that have not been thawed multiple times. Verify the purity of your compound via HPLC if degradation is suspected.
-
Issue 2: Animal distress, weight loss, or mortality observed during in vivo studies, even at low doses.
-
Potential Cause 1: Vehicle Toxicity. The formulation vehicle itself, particularly high concentrations of DMSO or Cremophor® EL, can cause sterile peritonitis (if IP) or gastrointestinal distress (if PO).
-
Solution: Run a vehicle-only control group in parallel with your treatment groups. If toxicity is observed in this group, the vehicle is the likely culprit. Reduce the percentage of organic solvents and surfactants in your formulation or explore alternative, better-tolerated vehicles such as those based on cyclodextrins or lipids. [7][10]
-
-
Potential Cause 2: Formulation Instability. The compound may be precipitating in vivo after administration, leading to localized toxicity or embolism.
-
Solution: Before administration, check the clarity of your formulation. After preparing the final dose, let it sit at room temperature for 30 minutes to check for any signs of precipitation. If it is not stable, you may need to increase the surfactant concentration or explore more advanced formulation strategies like nanosuspensions. [14]
-
Issue 3: Inconsistent tumor growth inhibition or lack of dose-response in in vivo efficacy studies.
-
Potential Cause 1: Poor or Variable Bioavailability. This is the most common issue for poorly soluble compounds administered orally. [11]The amount of drug reaching the systemic circulation may be insufficient or highly variable between animals.
-
Solution:
-
Switch to IP Administration: As a first step, switch to intraperitoneal injection to bypass the gastrointestinal tract and first-pass metabolism.
-
Optimize Oral Formulation: If oral administration is required, explore lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), which can significantly improve oral absorption. [7] 3. Conduct a PK Study: A pharmacokinetic study is essential. Measuring the plasma concentration of the drug over time after dosing will definitively tell you if the compound is being absorbed and at what levels. This data is crucial for correlating exposure with efficacy.
-
-
-
Potential Cause 2: Acquired Resistance. In long-term studies, tumors can develop resistance to PARP inhibitors. Mechanisms include the restoration of homologous recombination function or increased drug efflux. [12][15] * Solution: If you observe initial tumor response followed by relapse, consider collecting terminal tumor samples for analysis. Western blotting for proteins like RAD51 or 53BP1 can provide insights into the status of the HR pathway. [16]
Visualized Workflows and Pathways
Below are diagrams to guide your experimental design and troubleshooting logic.
Caption: Workflow for Preclinical Dose Finding and Characterization.
Caption: Decision Tree for Troubleshooting Poor In Vivo Efficacy.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. PARP Inhibitors: Science and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. pharmtech.com [pharmtech.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one in solution
Technical Support Center: 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for minimizing the degradation of this compound in solution. As a key heterocyclic scaffold in medicinal chemistry, understanding its stability is paramount for reproducible and reliable experimental outcomes.[1][2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: I'm observing a rapid loss of my parent compound in aqueous solution. What are the most probable causes?
A1: Rapid degradation in solution is a common challenge with complex heterocyclic systems. For this compound, the instability typically arises from three primary pathways: hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The pyrimidinone ring contains a lactam (cyclic amide) bond, which is susceptible to hydrolysis. This reaction is often catalyzed by acidic or basic conditions, leading to ring-opening. Thiamine (Vitamin B1), which also contains a pyrimidine ring, demonstrates significantly greater stability in acidic conditions (pH < 6) compared to neutral or alkaline solutions due to the protonation state of the ring nitrogens.[4] A similar principle applies here, where extreme pH values can accelerate the cleavage of the pyrimidinone ring.
-
Oxidative Degradation: The thiophene ring is an electron-rich heterocycle, making the sulfur atom susceptible to oxidation (S-oxidation).[5] This is a known metabolic pathway for related thienopyridine drugs like clopidogrel.[6][7] The presence of dissolved oxygen, peroxide contaminants in solvents (like older ethers or THF), or certain metal ions can catalyze this process, leading to the formation of sulfoxides or sulfones.
-
Photodegradation: Aromatic and heteroaromatic systems often absorb UV or even visible light. This absorbed energy can promote reactions, leading to decomposition.[8][9] If your experiments are conducted under ambient laboratory light over extended periods, photodegradation is a significant possibility. Studies on similar compounds have shown that UVB light, in particular, can play a major role in degradation.[8]
Q2: How can I confirm which degradation pathway is affecting my compound and identify the resulting products?
A2: A systematic approach using forced degradation studies coupled with robust analytical techniques is the industry-standard methodology.[10]
Forced Degradation (Stress Testing): This involves intentionally exposing your compound to harsh conditions to generate potential degradation products in a shortened timeframe. This helps in developing a stability-indicating analytical method.[11][12]
A typical forced degradation study protocol is as follows:
-
Prepare Stock Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water).
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60-80°C) for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH at room temperature or with gentle heat.
-
Oxidation: Add 3-6% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solution (e.g., 80°C) in the dark.
-
Photolytic Stress: Expose the solution to a photostability chamber with a controlled light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.
-
-
Neutralize and Analyze: Before analysis, neutralize the acidic and basic samples.
-
Analytical Method: Use a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Mass Spectrometer (LC-MS). The mass data is crucial for the structural elucidation of degradation products.[6][12] By comparing the chromatograms from the stressed samples to a control, you can identify new peaks corresponding to degradants.
Q3: My solution shows a slight color change and some precipitation after being stored in the refrigerator. What does this signify and how can I prevent it?
A3: This observation likely points to a combination of degradation and solubility issues.
-
Color Change: This is often a visual indicator of chemical degradation. The formation of oxidized species or other conjugated byproducts can alter the chromophore of the molecule, leading to a visible color shift.
-
Precipitation: While it could be a poorly soluble degradation product, it is more commonly due to the decreased solubility of the parent compound at lower temperatures, especially in aqueous buffers.
Preventative Strategy:
-
Confirm the Cause: First, analyze the precipitate and the supernatant separately via HPLC to determine if the precipitate is the parent compound or a degradant.
-
Optimize Storage Solvent: If it is a solubility issue, consider preparing a more concentrated stock in an organic solvent like DMSO and performing final dilutions into your aqueous buffer immediately before the experiment.
-
Protect from Light and Air: Always store solutions in amber vials to block light.[13] Before sealing, consider purging the headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.[14]
-
Evaluate Storage Temperature: While refrigeration (2-8°C) is standard, for some compounds, freezing (-20°C or -80°C) can be better for long-term stability. However, be aware that freeze-thaw cycles can also promote degradation or precipitation for some molecules. If you freeze your solutions, aliquot them to avoid repeated cycling.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical factors to control for ensuring the stability of this compound in solution?
The three most critical parameters to control are pH, light, and oxygen .
-
pH: The stability of the compound is highly pH-dependent.[15][16] It is crucial to work within a validated pH range. Generally, a slightly acidic pH (e.g., 3-6) is a good starting point to minimize hydrolysis of the lactam ring.[4]
-
Light: Protect the compound from UV and strong visible light at all stages—weighing, dissolution, and storage. Use low-UV emitting lab lights and light-blocking containers.
-
Oxygen: Dissolved oxygen in solvents is a primary driver of oxidative degradation. Use freshly de-gassed, high-purity solvents and store solutions under an inert atmosphere.
Caption: Key Stress Factors and Resulting Degradation Pathways.
FAQ 2: Are there any excipients or additives that can help stabilize the compound in solution?
Yes, several types of excipients can be used, depending on the intended application.
-
Antioxidants: To combat oxidative degradation, consider adding antioxidants. Common choices include ascorbic acid (for aqueous solutions) or butylated hydroxytoluene (BHT) (for organic solutions).
-
Buffers: Use a buffer system (e.g., citrate, acetate, phosphate) to maintain the optimal pH. However, be aware that some buffer components can catalyze degradation themselves, so the buffer system must be validated.[4]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can prevent adsorption to container surfaces and may help stabilize proteins in formulation, a principle that can sometimes apply to small molecules by keeping them in solution.[17][18]
Table 1: Common Stabilizing Excipients
| Excipient Type | Examples | Primary Function | Typical Concentration |
|---|---|---|---|
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | Inhibit oxidation | 0.01 - 0.1% |
| Buffers | Citrate, Acetate, Phosphate | Maintain optimal pH | 10 - 50 mM |
| Chelating Agents | EDTA | Sequester metal ions that catalyze oxidation | 0.01 - 0.05% |
| Surfactants | Polysorbate 20/80 | Prevent surface adsorption | 0.01 - 0.1% |
FAQ 3: What are the key parameters for developing a stability-indicating RP-HPLC method for this compound?
A stability-indicating method is one that can resolve the parent compound from all potential degradation products, process impurities, and excipients.
Table 2: Recommended Starting Parameters for HPLC Method Development
| Parameter | Recommendation | Rationale & Key Considerations |
|---|---|---|
| Column | C18, 100 Å, 2.1 or 4.6 mm x 100-150 mm, <3 µm | C18 provides good hydrophobic retention for the aromatic system. A high-quality, end-capped column is essential for good peak shape. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier sharpens peaks for amine-containing heterocycles and controls ionization. Formic acid is preferred for MS compatibility. |
| Mobile Phase B | Acetonitrile or Methanol (with 0.1% acid) | Acetonitrile often provides better resolution and lower backpressure. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-20 minutes | A gradient is essential to elute both the polar degradation products and the non-polar parent compound in a reasonable time. |
| Flow Rate | 0.3-0.5 mL/min (for 2.1 mm ID); 0.8-1.2 mL/min (for 4.6 mm ID) | Adjust based on column dimensions and desired backpressure. |
| Detection | UV Diode Array Detector (DAD) or Photodiode Array (PDA) | A DAD/PDA is critical. It allows you to monitor at the λmax of the parent and check for peak purity across multiple wavelengths. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't cause on-column degradation. |
Experimental Protocols & Workflows
Protocol 1: pH Stability Profile Study
This experiment determines the optimal pH for solution stability.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Sample Preparation: Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., Acetonitrile). Spike a small volume of this stock into each buffer to a final concentration of ~10-50 µg/mL. The final percentage of organic solvent should be low (<5%) to minimize its effect.
-
Incubation: Store aliquots of each sample at a designated stress temperature (e.g., 40°C or 60°C) and a control temperature (e.g., 4°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), pull a sample from each pH/temperature condition.
-
HPLC Analysis: Analyze each sample immediately using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the pH of maximum stability.
Caption: Workflow for a pH Stability Profile Study.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. WO2012154009A2 - Thienopyrimidine derivatives, pharmaceutically acceptable salts thereof, method for preparing thienopyrimidine derivatives, and pharmaceutical composition containing thienopyrimidine derivatives as active ingredients for preventing or treating diabetes-related diseases - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation [mdpi.com]
- 10. sciencegate.app [sciencegate.app]
- 11. journaljpri.com [journaljpri.com]
- 12. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. ars.usda.gov [ars.usda.gov]
- 16. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Efficacy of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer efficacy of the novel compound 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. We will delve into the mechanistic rationale behind its potential therapeutic action, present a comparative analysis with relevant alternative compounds, and provide detailed, field-proven protocols for robust experimental validation. Our approach is grounded in scientific integrity, ensuring that each step is self-validating and supported by authoritative references.
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its structural similarity to purines, which allows it to interact with a wide range of biological targets.[1] Derivatives of this core have demonstrated significant potential as anticancer agents by targeting various key players in oncogenesis, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2).[2][3][4][5] This guide will equip you with the necessary tools to rigorously assess the therapeutic promise of this compound.
Mechanistic Insights and Potential Targets
The this compound compound belongs to a class of molecules that have shown inhibitory activity against several protein kinases crucial for cancer cell proliferation and survival.[3][6] The core thieno[3,2-d]pyrimidine structure acts as a scaffold for substitutions that can be tailored to target the ATP-binding pocket of these kinases.
Potential mechanisms of action for this compound and its derivatives include:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these compounds can halt the cell cycle, preventing cancer cells from progressing through the G2/M phase and ultimately leading to apoptosis.[2][7]
-
EGFR/HER2 Inhibition: Several thieno[2,3-d]pyrimidine derivatives have been shown to inhibit EGFR and HER2, key drivers in many breast and lung cancers.[5]
-
VEGFR-2 Inhibition: Targeting VEGFR-2 can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[4]
-
PDK1 Inhibition: As a key node in the PI3K/AKT signaling pathway, inhibition of PDK1 can suppress tumor cell growth and survival.[6]
-
HDAC Inhibition: Some derivatives have shown histone deacetylase (HDAC) inhibitory activity, which can alter gene expression to induce apoptosis and cell cycle arrest.[7]
Below is a conceptual signaling pathway diagram illustrating potential points of intervention for this compound.
Caption: Potential inhibitory targets of this compound.
Comparative Efficacy Analysis
To contextualize the anticancer potential of this compound, it is crucial to compare its in vitro cytotoxicity against established anticancer agents and other thienopyrimidine derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thieno[3,2-d]pyrimidine derivatives against different cancer cell lines, as reported in the literature.
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Derivative 12e | SU-DHL-6 (Lymphoma) | 0.55 | - | - | [8] |
| WSU-DLCL-2 (Lymphoma) | 0.95 | - | - | [8] | |
| K562 (Leukemia) | 1.68 | - | - | [8] | |
| Derivative 11 | HCT-116 (Colon) | - | - | - | [7] |
| Derivative 17f | HCT-116 (Colon) | 2.80 | Sorafenib | 0.23 | [4] |
| HepG2 (Liver) | 4.10 | - | - | [4] | |
| Derivative 13k | MCF-7 (Breast) | 7.592 ± 0.32 | Erlotinib | 13.914 ± 0.36 | [5] |
| Derivative 10e | MCF-7 (Breast) | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 | [1] |
| Derivative 10b | MCF-7 (Breast) | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 | [1] |
Experimental Validation Protocols
A rigorous validation of the anticancer efficacy of this compound requires a multi-faceted approach, starting with in vitro assays and potentially progressing to in vivo models.[9][10]
In Vitro Assays
In vitro assays provide the initial assessment of a compound's biological activity in a controlled environment.[11][12]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[19]
-
Washing: Wash the cells twice with cold PBS.[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[20][21][22]
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.[20]
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[21][22] Fix for at least 30 minutes on ice.[22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[22]
-
Staining: Resuspend the cell pellet in a solution containing RNase A (to degrade RNA) and propidium iodide.[20][21]
-
Incubation: Incubate for 5-10 minutes at room temperature.[22]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
In Vivo Validation
Should in vitro results prove promising, the next logical step is to evaluate the compound's efficacy in a living organism using xenograft models.[23][24]
This involves implanting human cancer cell lines into immunodeficient mice.[25][26]
Experimental Design Outline:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[26]
-
Tumor Inoculation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into the flank of the mice.[26]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (and a positive control drug) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[24]
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The validation of this compound as a potential anticancer agent requires a systematic and rigorous approach. The protocols and comparative data presented in this guide provide a solid foundation for these investigations. By carefully executing these experiments and comparing the results to existing therapies and related compounds, researchers can effectively determine the therapeutic potential of this promising molecule.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. clyte.tech [clyte.tech]
- 16. MTT Assay [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Xenograft Models - Creative Biolabs [creative-biolabs.com]
The Thienopyrimidine Scaffold: A Comparative Analysis of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one Against Leading Kinase Inhibitors
Introduction: The Privileged Thienopyrimidine Scaffold in Kinase Inhibition
In the landscape of modern oncology and drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Among the myriad of heterocyclic systems explored for kinase inhibition, the thienopyrimidine scaffold has emerged as a "privileged" structure. Its structural resemblance to the native purine core of ATP allows it to effectively compete for the kinase ATP-binding site, while offering versatile substitution points for optimizing potency, selectivity, and pharmacokinetic properties.[2]
This guide focuses on a representative member of this class, 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one , as a model to understand the potential of this scaffold. While extensive public data on this specific molecule's kinase inhibitory profile is limited, its chemical architecture is emblematic of thienopyrimidine derivatives that have shown significant activity against critical oncogenic kinases.[3][4] We will therefore conduct a comparative analysis of the thienopyrimidine class, using our model compound as a structural archetype, against established inhibitors of three pivotal cancer-related signaling pathways: PI3K/Akt/mTOR, VEGFR, and EGFR. This analysis is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating novel inhibitors and understanding the causal relationships behind experimental design in kinase inhibitor profiling.
Comparative Analysis: Thienopyrimidines vs. The Field
The efficacy of a kinase inhibitor is not solely defined by its potency against the intended target but also by its selectivity across the kinome, its mechanism of action, and its ability to overcome resistance. Here, we compare the thienopyrimidine scaffold's potential against well-characterized inhibitors targeting PI3K, VEGFR, and EGFR.
The PI3K/Akt/mTOR Pathway: Navigating Isoform Selectivity
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancer.[5] Inhibitors targeting this pathway are broadly classified into pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[6] Thienopyrimidine derivatives have been successfully developed as highly potent and selective PI3K inhibitors, often demonstrating advantages over broader-spectrum agents.[7]
Key Comparison Points:
-
Selectivity: Early pan-PI3K inhibitors like LY294002 showed limited clinical success due to off-target effects and a narrow therapeutic window.[8] Newer generation inhibitors, including the thienopyrimidine-based Pictilisib (GDC-0941) , offer improved selectivity. The key advantage of a well-designed thienopyrimidine is the potential for high selectivity for specific PI3K isoforms (e.g., p110α) over others and, crucially, over mTOR, which can mitigate some of the toxicities associated with dual inhibitors.[6][7]
-
Mechanism: Most PI3K inhibitors are ATP-competitive. The thienopyrimidine core effectively occupies the adenine-binding region of the ATP pocket. Modifications at positions 2 and 6 of the thienopyrimidine ring system are critical for establishing interactions that dictate isoform selectivity.[7]
-
Overcoming Resistance: Resistance to PI3K inhibitors can arise from feedback activation of other signaling pathways. The selectivity profile of thienopyrimidine inhibitors can be advantageous in combination therapies, as they may avoid the broader toxicities of pan-inhibitors, allowing for more effective drug combinations.[5]
Table 1: Comparative Performance of PI3K Pathway Inhibitors
| Inhibitor Class | Representative Drug | Primary Target(s) | IC50 (p110α) | Key Characteristics & Limitations |
| Thienopyrimidine | Pictilisib (GDC-0941) | Pan-Class I PI3K | 3 nM | Good potency; limited clinical efficacy as a single agent, often explored in combinations.[6] |
| Isoform-Selective | Alpelisib (BYL719) | PI3Kα | 5 nM | Approved for PIK3CA-mutant breast cancer; efficacy is highly dependent on mutation status.[8][9] |
| Dual PI3K/mTOR | BEZ235 | PI3K, mTOR | 4 nM | Broader pathway inhibition; increased toxicity profile (e.g., stomatitis, rash, diarrhea).[6] |
| First-Generation Pan-PI3K | LY294002 | Pan-Class I PI3K | ~1.4 µM | Low potency, poor selectivity, significant off-target effects; primarily a research tool.[8] |
The VEGFR Pathway: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of tumor angiogenesis.[10] Small molecule inhibitors targeting VEGFR have become a cornerstone of therapy for various solid tumors, including renal cell carcinoma and hepatocellular carcinoma.[11] The thienopyrimidine scaffold has been successfully employed to create potent VEGFR-2 inhibitors.[12]
Key Comparison Points:
-
Multi-Kinase vs. Selective Inhibition: Many approved VEGFR inhibitors (e.g., Sorafenib, Sunitinib) are multi-kinase inhibitors, targeting VEGFRs, PDGFRs, c-Kit, and others.[13] This broad activity can contribute to both efficacy and toxicity. The thienopyrimidine scaffold offers the potential to develop more selective VEGFR inhibitors, which could lead to a better safety profile by minimizing off-target effects on kinases like c-Kit, which is associated with cardiotoxicity.[11]
-
Binding Mode: Like other Type II kinase inhibitors, many potent VEGFR inhibitors bind to the "DFG-out" inactive conformation of the kinase. The flexibility of the thienopyrimidine scaffold allows for the incorporation of moieties that can access the hydrophobic back pocket adjacent to the ATP-binding site, a characteristic feature of Type II inhibitors.
-
Clinical Efficacy: The clinical success of VEGFR inhibitors is often hampered by resistance mechanisms and dose-limiting toxicities. A more selective thienopyrimidine-based inhibitor could potentially allow for higher target engagement at tolerated doses, improving therapeutic outcomes.[7]
Table 2: Comparative Performance of VEGFR-2 Inhibitors
| Inhibitor Class | Representative Drug | Primary Target(s) | IC50 (VEGFR-2) | Key Characteristics & Limitations |
| Thienopyrimidine | Lead Compounds (e.g., from Ref.[12]) | VEGFR-2 | 0.23 µM | Potent VEGFR-2 inhibition, comparable to Sorafenib in biochemical assays.[12] |
| Multi-Kinase (Type II) | Sorafenib | VEGFR-2/3, PDGFRβ, c-Kit, Raf | 90 nM | Broad spectrum of activity; associated with hand-foot syndrome, hypertension, diarrhea.[13] |
| Multi-Kinase (Type II) | Sunitinib | VEGFR-1/2/3, PDGFRα/β, c-Kit, FLT3 | 2 nM | High potency; associated with fatigue, hypertension, cardiotoxicity.[13] |
| Selective VEGFR | Fruquintinib | VEGFR-1/2/3 | 35 nM (VEGFR2) | High selectivity for VEGFR family, weak inhibition of other kinases like RET and c-Kit.[13] |
The EGFR Pathway: Generations of Inhibition and Resistance
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose activating mutations are key drivers in non-small cell lung cancer (NSCLC).[14] The development of EGFR inhibitors has progressed through multiple generations, each designed to address specific mutations and resistance mechanisms.[15] Thienopyrimidines have also been developed as EGFR inhibitors, including the approved third-generation drug Olmutinib .[2]
Key Comparison Points:
-
Reversibility and Covalent Binding: First-generation inhibitors like Gefitinib are reversible, while second (Afatinib) and third-generation (Osimertinib, Olmutinib) inhibitors form a covalent bond with a cysteine residue in the ATP-binding site, leading to irreversible inhibition.[16] The thienopyrimidine scaffold can be readily modified with a reactive group (e.g., an acrylamide) to achieve this covalent interaction.
-
Selectivity for Mutant vs. Wild-Type EGFR: A major challenge is toxicity due to inhibition of wild-type (WT) EGFR in healthy tissues (e.g., skin and GI tract).[15] Third-generation inhibitors like Osimertinib and the thienopyrimidine-based Olmutinib were specifically designed to be more selective for mutant EGFR (including the T790M resistance mutation) over WT EGFR, offering a significant improvement in the therapeutic index.[2]
-
Overcoming the T790M "Gatekeeper" Mutation: The T790M mutation is the most common mechanism of resistance to first- and second-generation EGFR inhibitors. The development of covalent inhibitors like Osimertinib and Olmutinib, which can effectively inhibit EGFR harboring this mutation, has been a major clinical breakthrough.[17]
Table 3: Comparative Performance of EGFR Tyrosine Kinase Inhibitors (TKIs)
| Inhibitor Generation | Representative Drug | Mechanism | Target Selectivity | Key Characteristics & Limitations |
| Third-Gen (Thienopyrimidine) | Olmutinib | Irreversible (Covalent) | Mutant EGFR (incl. T790M) >> WT EGFR | Effective against T790M resistance; development impacted by toxicity concerns.[2] |
| First-Generation | Gefitinib | Reversible | Sensitizing mutations (e.g., L858R, Ex19del) | Ineffective against T790M; WT EGFR-related toxicities (rash, diarrhea).[15] |
| Second-Generation | Afatinib | Irreversible (Covalent) | Pan-ErbB family (EGFR, HER2, ErbB4) | Broader inhibition than Gen 1; increased toxicity due to pan-ErbB activity.[16] |
| Third-Generation | Osimertinib | Irreversible (Covalent) | Mutant EGFR (incl. T790M) >> WT EGFR | Standard of care for EGFR-mutant NSCLC; high efficacy and improved safety profile.[17] |
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental strategies used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways and a general workflow for inhibitor characterization.
Caption: Key signaling pathways (MAPK and PI3K/Akt) downstream of RTKs.
Caption: A generalized workflow for kinase inhibitor characterization.
Experimental Protocols: A Guide to Best Practices
The following protocols provide detailed, step-by-step methodologies for the key assays discussed in this guide. Adherence to these robust protocols is critical for generating reliable and reproducible data.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a fundamental tool for determining an inhibitor's potency (IC50).[1][18]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.[19]
Materials:
-
Purified kinase and corresponding substrate
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase reaction buffer. b. Dispense 2.5 µL of the master mix into each well containing the test compound. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: a. Prepare an ATP solution in kinase reaction buffer at 2x the final desired concentration (often at the Km for ATP). b. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL. c. Incubate for 60 minutes at 30°C.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of a kinase inhibitor on the metabolic activity of cancer cell lines, which is an indirect measure of cell viability and proliferation.[20][21]
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The formazan is then solubilized, and its absorbance is measured. The amount of formazan produced is proportional to the number of viable cells.[22]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitor dilutions. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.[22]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
This live-cell assay quantitatively measures the binding of an inhibitor to its specific kinase target, providing crucial information on intracellular potency and target occupancy.[23][24]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase's active site acts as the BRET acceptor. When the tracer is bound, energy transfer occurs upon addition of the luciferase substrate. A test compound that binds to the kinase will competitively displace the tracer, leading to a dose-dependent decrease in the BRET signal.[2]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ TE Kinase Tracer and Nano-Glo® Substrate (Promega)
-
Test inhibitor dissolved in DMSO
-
White, non-binding surface 384-well assay plates
-
Luminometer equipped with 450 nm and 610 nm emission filters
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into a suitable culture vessel and incubate for 18-24 hours.
-
Cell Plating for Assay: Harvest the transfected cells and resuspend them in Opti-MEM™ I. Adjust the cell density as recommended by the assay protocol.
-
Compound and Tracer Addition: a. Prepare serial dilutions of the test inhibitor. b. In the 384-well plate, combine the cell suspension, the NanoBRET™ Tracer, and the test inhibitor dilutions. Include "no inhibitor" and "no tracer" controls. c. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.
-
Substrate Addition and Signal Detection: a. Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol. b. Add the substrate solution to each well. c. Read the plate immediately on a luminometer, measuring both the donor emission (~450 nm) and the acceptor emission (~610 nm).
-
Data Analysis: a. Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission). b. Normalize the data to the "no inhibitor" (high BRET) and "no tracer" (low BRET) controls. c. Plot the corrected BRET ratio against the logarithm of the inhibitor concentration. Fit the data to determine the intracellular IC50 value, which reflects the compound's affinity for the target in a physiological cellular environment.
Conclusion and Future Directions
The thienopyrimidine scaffold, exemplified by structures like this compound, represents a highly adaptable and clinically relevant platform for the development of potent and selective kinase inhibitors. As demonstrated in our comparative analysis, thienopyrimidine-based compounds have been successfully optimized to target key oncogenic drivers in the PI3K, VEGFR, and EGFR pathways, in some cases offering advantages in selectivity and the ability to overcome clinical resistance mechanisms.
The successful progression of any novel inhibitor from a promising scaffold requires a rigorous and multi-faceted evaluation. The experimental protocols detailed herein—from initial biochemical potency determination with ADP-Glo™, to cellular efficacy assessment via MTT assays, and finally to the crucial confirmation of intracellular target binding with NanoBRET™—form a self-validating system for characterization. By understanding the causal relationships between chemical structure, biochemical activity, and cellular response, researchers can more effectively navigate the complex path of drug discovery. Future development of thienopyrimidine inhibitors will likely focus on further refining selectivity, exploring novel mechanisms of action beyond ATP competition, and designing rational combination therapies to combat the adaptive resistance that remains the ultimate challenge in cancer therapy.
References
- 1. promega.com [promega.com]
- 2. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 3. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of Epidermal Growth Factor Receptor Mutation Abundance in Non-Small Cell Lung Cancer Treated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 24. benchchem.com [benchchem.com]
Confirming Cellular Target Engagement of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one: A Comparative Guide to Orthogonal Assays
For researchers in oncology and cell biology, the thieno[3,2-d]pyrimidine scaffold has emerged as a promising framework for developing novel therapeutics. Recent studies have identified potent examples from this chemical class that function as tubulin polymerization inhibitors by binding to the colchicine site.[1][2][3] This guide provides an in-depth comparison of experimental methods to confirm the cellular target engagement of a representative analog, 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, with its putative target, β-tubulin.
Demonstrating direct interaction between a compound and its intended target within a complex cellular environment is a critical step in validating its mechanism of action and guiding further drug development.[4] Relying solely on a single downstream functional readout can be misleading, as cellular phenotypes can arise from off-target effects. Therefore, a multi-assay, orthogonal approach is essential to build a robust and convincing case for on-target activity.
This guide will compare three distinct, yet complementary, methodologies:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that directly measures ligand binding in intact cells by assessing changes in protein thermal stability.
-
In Vitro Tubulin Polymerization Assay: A biochemical assay that functionally measures the compound's direct effect on the polymerization dynamics of purified tubulin.
-
Immunofluorescence Microscopy of Microtubule Networks: A cell-based imaging assay that visualizes the downstream morphological consequences of engaging the tubulin cytoskeleton.
By comparing the principles, protocols, and data outputs of these assays, researchers can design a comprehensive validation strategy to confidently establish the target engagement of this compound and similar compounds.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a physiologically relevant context.[5] The principle is based on ligand-induced thermal stabilization of the target protein.[5][6] When a small molecule binds to its protein target, it typically increases the energy required to denature the protein, resulting in a higher melting temperature (Tm). This shift in thermal stability is a direct indicator of binding within the intact cellular milieu.[5][7]
Causality and Experimental Choices
The choice of CETSA as a primary validation tool is based on its ability to provide direct evidence of a physical interaction between the compound and its target inside a cell, without the need for labels or genetic modification of the protein.[5][6] This method accounts for cellular factors like membrane permeability and intracellular concentrations, bridging the gap between biochemical assays and cellular responses.[5] The isothermal dose-response (ITDR) variant of CETSA is particularly useful for quantifying the potency of the compound in stabilizing its target at a single, optimized temperature.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HeLa or A549) to approximately 80% confluency.
-
Harvest the cells and adjust the cell density to 1-2 x 10^7 cells/mL in phosphate-buffered saline (PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.
-
-
Heat Challenge:
-
Determine the optimal single temperature for the ITDR experiment by first performing a full melt curve (e.g., 40°C to 70°C). Select a temperature in the upper part of the sigmoidal curve where significant, but not complete, protein denaturation occurs (e.g., 60°C for tubulin).[7]
-
Place the treated cell suspensions in a thermal cycler and heat all samples at the chosen temperature for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method effectively disrupts cell membranes without the use of detergents that might interfere with protein interactions.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[5]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.
-
Analyze the amount of soluble β-tubulin in each sample by Western Blot using a specific primary antibody. An antibody for a loading control protein with high thermal stability (e.g., GAPDH) should also be used.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble β-tubulin relative to the vehicle control against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.
-
CETSA Isothermal Dose-Response (ITDR) Workflow.
Method 2: In Vitro Tubulin Polymerization Assay
This biochemical assay provides direct functional evidence of a compound's effect on its target. It measures the assembly of purified tubulin dimers into microtubules, a process that can be monitored by an increase in light scattering or fluorescence.[8][9] For compounds targeting the colchicine site, inhibition of polymerization is the expected outcome.[3][10]
Causality and Experimental Choices
This assay is chosen because it isolates the target protein (tubulin) and the compound of interest, removing the complexities of the cellular environment. This allows for a clean and direct measurement of the compound's inhibitory activity on the fundamental function of tubulin. It serves as a crucial validation of the proposed mechanism of action. A fluorescence-based readout is often preferred over turbidimetry due to its higher sensitivity.[9]
Experimental Protocol: Fluorescence-Based Polymerization Assay
-
Reagent Preparation:
-
Use highly purified, polymerization-competent bovine or human tubulin (>99% pure).
-
Prepare a General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a 10 mM stock of GTP.
-
Use a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.
-
Prepare 10x stocks of this compound, a known polymerization inhibitor (e.g., colchicine or nocodazole), and a vehicle control (DMSO) in the assay buffer.
-
-
Assay Setup:
-
Pre-warm a 96-well, black, clear-bottom plate and a fluorescence microplate reader to 37°C.
-
On ice, prepare a tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol (to promote polymerization), and the fluorescent reporter.[8][9]
-
Add 5 µL of the 10x compound dilutions or controls to the appropriate wells of the pre-warmed plate.
-
-
Initiation and Measurement:
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final steady-state fluorescence value for each curve.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay Workflow.
Method 3: Immunofluorescence Microscopy of Microtubule Networks
This cell-based imaging assay provides visual confirmation of the compound's effect on the cellular microtubule network. Colchicine-site binders are known to disrupt microtubule organization, leading to depolymerization of the microtubule filaments and cell cycle arrest in the G2/M phase.[3] Visualizing this phenotype provides strong, intuitive evidence that the compound is engaging its target and eliciting the expected downstream biological response.
Causality and Experimental Choices
This method is chosen to directly link the biochemical activity of the compound to a tangible cellular outcome. While CETSA confirms binding and the polymerization assay confirms functional inhibition, immunofluorescence provides the crucial visual evidence that the compound is active in cells and produces the characteristic phenotype of a microtubule-destabilizing agent. This self-validating system connects the molecular interaction to the cellular mechanism of action.
Experimental Protocol: Microtubule Staining
-
Cell Culture and Treatment:
-
Seed HeLa or other suitable cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM), a positive control (e.g., nocodazole), and a vehicle control (DMSO) for a relevant duration (e.g., 16-24 hours).
-
-
Cell Fixation and Permeabilization:
-
For optimal microtubule staining, fix the cells by immersing the coverslips in ice-cold methanol at -20°C for 5-10 minutes.[11]
-
Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the coverslips with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Acquire images of the microtubule network and nuclei.
-
-
Data Analysis:
-
Qualitatively assess the changes in the microtubule network architecture. Look for evidence of depolymerization, such as loss of the fine filamentous network and appearance of diffuse tubulin staining, compared to the well-organized network in vehicle-treated cells.
-
Quantify the percentage of cells arrested in mitosis (characterized by condensed chromatin and a rounded morphology) as a function of compound concentration.
-
Immunofluorescence Microscopy Workflow.
Comparison of Target Engagement Methods
The three assays described provide orthogonal lines of evidence to build a compelling case for the target engagement of this compound. Each method offers unique advantages and addresses different aspects of the drug-target interaction.
| Feature | Cellular Thermal Shift Assay (CETSA) | In Vitro Tubulin Polymerization | Immunofluorescence Microscopy |
| Principle | Ligand-induced thermal stabilization | Inhibition of purified tubulin assembly | Visualization of downstream phenotype |
| Assay Type | Biophysical, Cellular | Biochemical, Functional | Cell-based, Phenotypic |
| Primary Readout | Change in protein melting temp (ΔTm) or EC50 of stabilization | IC50 of polymerization inhibition | Microtubule network disruption, mitotic arrest |
| Key Advantage | Directly measures binding in intact cells; label-free for target protein.[5][7] | Direct, quantitative measure of functional inhibition on purified target.[8] | Provides visual confirmation of the expected cellular mechanism of action. |
| Key Limitation | Indirect readout of binding; not all binding events cause a thermal shift. | Lacks cellular context (e.g., permeability, metabolism).[12] | Qualitative or semi-quantitative; lower throughput. |
| Throughput | Low to Medium | Medium to High | Low |
| Required Reagents | Specific primary antibody, thermal cycler | Purified tubulin, GTP, fluorometer | Specific antibodies, fluorescence microscope |
Conclusion
References
- 1. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one Analogs as Emerging Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for developing novel therapeutic agents. Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a fertile ground for anticancer drug discovery.[1] This guide provides an in-depth, head-to-head comparison of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one analogs and related isosteres, synthesizing experimental data to elucidate critical structure-activity relationships (SAR) that drive their biological performance.
The Strategic Importance of the 6-Phenyl Moiety
The introduction of a phenyl group at the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one core creates a key structural motif that can be systematically modified to fine-tune the compound's pharmacological properties. This phenyl ring projects into solvent-exposed regions or specific hydrophobic pockets of target enzymes, and its substitution pattern can profoundly influence binding affinity, selectivity, and pharmacokinetic parameters. Understanding the impact of various substituents on this ring is crucial for rational drug design.
Synthesis of the Core Scaffold and Analogs
The synthesis of this compound analogs typically commences with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidinone ring. A common synthetic route involves the Gewald reaction to form the initial 2-aminothiophene derivative, which is then cyclized to build the thienopyrimidinone core.
General Synthetic Protocol:
A widely adopted synthetic approach begins with the reaction of a substituted benzaldehyde with a compound containing an active methylene group and elemental sulfur in the presence of a base to yield a 2-amino-3-cyanothiophene. This intermediate is then cyclized with formic acid or a derivative to furnish the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. Further modifications, such as substitutions on the pyrimidinone nitrogen, can be achieved through alkylation or arylation reactions.
For instance, the synthesis of 2,6-bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves a multi-step procedure starting from methyl 3-amino-5-(3-methoxyphenyl)-thiophene-2-carboxylate.[2] This highlights the modularity of the synthesis, allowing for the introduction of diverse substituents at various positions of the core structure.
Head-to-Head Comparison of Biological Activity
The true measure of these analogs lies in their biological performance. The following sections present a comparative analysis of their anticancer and enzyme inhibitory activities, supported by experimental data from various studies.
Anticancer Activity of Thienopyrimidinone Analogs
The antiproliferative activity of thienopyrimidinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Thienopyrimidinone Analogs
| Compound ID | Core Scaffold | R1 (Position 6) | R2 (Other) | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |
| Analog 1 | Thieno[2,3-d]pyrimidin-4(3H)-one | - | 2,3-disubstituted | 0.94 | >100 | >100 | [3] |
| Analog 2 | Thieno[2,3-d]pyrimidin-4(3H)-one | - | 2,3-disubstituted | <10 | <10 | >100 | [3] |
| Analog 3 | 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | 2-chloro-5-fluorophenyl | - | - | 2.21 (MDA-MB-231) | 3.48 | [4] |
| Analog 4 | 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | 2-fluoro-5-(trifluoromethyl)phenyl | - | - | - | - | [4] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
From the data, it is evident that substitutions on the thienopyrimidinone scaffold significantly impact anticancer activity. For instance, specific 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones show potent activity against A549 and MCF-7 cell lines, with IC50 values in the low micromolar range.[3]
Enzyme Inhibitory Activity: Targeting Key Kinases
Many thienopyrimidinone analogs exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Table 2: Comparative PI3Kα Inhibitory Activity
| Compound ID | R Group (Substitution on 6-phenyl) | PI3Kα IC50 (µM) | Reference |
| 17f | 2-chloro-5-fluorophenyl | 0.039 | [4] |
| 17c | 2,5-difluorophenyl | <0.1 | [4] |
| 17e | 2-fluoro-5-chlorophenyl | <0.1 | [4] |
| 17h | 2-fluoro-5-(trifluoromethyl)phenyl | <0.1 | [4] |
The data clearly indicates that substitutions on the phenyl ring at the 6-position play a pivotal role in determining the potency of PI3Kα inhibition. Compounds with specific halogen substitutions, such as 17f , exhibit remarkable potency with IC50 values in the nanomolar range.[4]
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows for the deduction of key structure-activity relationships that can guide future drug design efforts.
-
Substitution on the 6-Phenyl Ring is Critical: The nature and position of substituents on the 6-phenyl ring are major determinants of biological activity. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, appear to be favorable for potent PI3Kα inhibition.[4]
-
The Pyrimidinone Core: The thieno[3,2-d]pyrimidin-4(3H)-one core serves as an effective scaffold for orienting the substituents for optimal interaction with the target enzyme's active site.
-
Other Substitutions Matter: While the 6-phenyl group is a key focus, substitutions at other positions, such as the N3 position of the pyrimidinone ring, can also modulate activity and selectivity.
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway
The potent inhibition of PI3Kα by several this compound analogs suggests that their mechanism of action involves the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases, such as PI3Kα, can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: The kinase, substrate, and test compound are combined in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Detection: After incubation, a detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity. Luminescence is typically measured as the readout.
-
IC50 Calculation: The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel anticancer agents. The available data strongly suggests that strategic substitution on the 6-phenyl ring is a powerful approach to enhance potency, particularly through the inhibition of key signaling pathways like PI3K/Akt/mTOR. Future research should focus on a more systematic exploration of the substituent effects on the phenyl ring to refine the structure-activity relationship and to optimize the pharmacokinetic properties of these compounds. Further in vivo studies are warranted for the most potent analogs to evaluate their therapeutic potential in preclinical cancer models.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents | CoLab [colab.ws]
A Researcher's Guide to Cross-Validating the Biological Activity of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The thienopyrimidine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, a member of this versatile class, represents a molecule of interest whose biological activity requires comprehensive evaluation and cross-validation across multiple assay formats to establish a robust and reliable profile.
This guide provides an in-depth comparison of key assays for assessing the activity of this compound, with a focus on the principles behind experimental choices and the importance of cross-validation for data integrity. We will delve into both biochemical and cell-based assay systems, offering detailed protocols and a framework for interpreting and comparing the resulting data.
The Rationale for Cross-Validation
In drug discovery, relying on a single assay to characterize a compound's activity can be misleading. Different assay formats measure distinct aspects of a compound's interaction with a biological system.[4][5] Cross-validation, the practice of employing multiple, mechanistically distinct assays to evaluate a compound, is crucial for building a comprehensive understanding of its therapeutic potential and identifying potential liabilities early in the development process.[6] This approach helps to:
-
Confirm On-Target Activity: Positive results in both biochemical and cell-based assays provide stronger evidence that the compound's observed cellular effect is due to the intended molecular interaction.
-
Identify Off-Target Effects: Discrepancies between assay results can hint at off-target activities or issues with cellular permeability and metabolism.[7]
-
Elucidate Mechanism of Action: Comparing a compound's potency in enzymatic versus cellular assays can provide insights into its mechanism of action.[8]
-
Ensure Data Reproducibility: Consistent findings across different experimental setups and laboratories enhance confidence in the compound's biological profile.[6]
A Multi-faceted Approach to Activity Assessment
The evaluation of this compound should follow a tiered approach, beginning with target-oriented biochemical assays and progressing to more physiologically relevant cell-based models.
Caption: A tiered workflow for the cross-validation of a compound's biological activity.
Biochemical Assays: A Direct Measure of Molecular Interaction
Biochemical assays provide a controlled, cell-free environment to directly measure the interaction of a compound with its purified molecular target, such as an enzyme or receptor.[9][10] These assays are prized for their simplicity, reproducibility, and suitability for high-throughput screening.[9]
Enzyme Inhibition Assays
Given that many thienopyrimidine derivatives have been investigated as kinase inhibitors, a primary biochemical evaluation for this compound would involve enzyme inhibition assays.[11][12][13]
Principle: These assays quantify the ability of a compound to reduce the catalytic activity of a target enzyme. The output is typically an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Common Formats:
-
Radiometric Assays: Historically a gold standard, these assays use a radioactively labeled substrate (e.g., [γ-³²P]ATP for kinases) to directly measure its incorporation into a product.[4][14] While highly sensitive and quantitative, they pose safety and disposal challenges.[4]
-
Fluorescence-Based Assays: These methods utilize fluorescent probes that change their properties upon enzymatic activity.[4] They are highly sensitive, non-radioactive, and amenable to high-throughput screening.[4]
-
Luminescence-Based Assays: These assays often measure the depletion of a substrate like ATP, which is a common co-factor for kinases. The amount of remaining ATP is quantified using a luciferase-luciferin reaction, generating a luminescent signal.[15]
Experimental Protocol: A Generic Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Prepare an ATP solution in assay buffer at a concentration close to the Kₘ of the kinase.
-
-
Assay Procedure:
-
Dispense a small volume of the compound stock solution into a 384-well plate, creating a serial dilution. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP by adding a commercially available ATP detection reagent (e.g., CellTiter-Glo®).
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are excellent for confirming direct target interaction, they do not account for cellular processes such as membrane permeability, metabolism, or the presence of competing endogenous ligands.[8][9] Cell-based assays provide a more physiologically relevant system to evaluate a compound's efficacy.[8]
Cell Viability and Cytotoxicity Assays
A fundamental first step in cell-based screening is to assess the compound's effect on cell viability and proliferation.[15]
Principle: These assays measure the number of viable cells in a culture after treatment with the compound. A reduction in cell viability can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
Common Formats:
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
ATP Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies ATP, an indicator of metabolically active cells.[15] It is known for its high sensitivity and simple protocol.[15]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method involves counting cells that are unable to exclude a dye, indicating a loss of membrane integrity and cell death.
Experimental Protocol: Cell Viability Assay (ATP-Based)
-
Cell Culture:
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add a commercially available ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.[15]
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Caption: A typical workflow for a cell-based viability assay.
Comparative Data Analysis: Bridging the Gap Between Biochemical and Cellular Activity
The ultimate goal of cross-validation is to synthesize the data from different assays into a coherent biological narrative. A direct comparison of IC50 values from biochemical and cellular assays is a critical step in this process.
| Assay Type | Key Parameter | Information Gained | Potential Interpretation of Discrepancies |
| Biochemical (Enzyme Inhibition) | IC50 | Direct potency against the molecular target. | - |
| Cell-Based (Cell Viability) | GI50 / IC50 | Overall effect on cell growth and survival. | Cellular IC50 >> Biochemical IC50: Poor cell permeability, active efflux, compound metabolism, or target is not critical for cell survival in the tested cell line. |
| Cellular IC50 ≈ Biochemical IC50: Good cell permeability and on-target activity is responsible for the observed cellular phenotype. | |||
| Cellular IC50 < Biochemical IC50: Potential for off-target effects contributing to cytotoxicity, or accumulation of the compound within the cell. |
Hypothetical Data for this compound:
| Target/Cell Line | Biochemical IC50 (nM) | Cellular GI50 (nM) |
| Kinase X | 50 | - |
| Kinase Y | 800 | - |
| Cancer Cell Line A (High Kinase X expression) | - | 150 |
| Cancer Cell Line B (Low Kinase X expression) | - | >10,000 |
In this hypothetical scenario, the low nanomolar biochemical IC50 against Kinase X, coupled with a potent GI50 in a cell line with high expression of this kinase, strongly suggests that the antiproliferative effect is mediated through the inhibition of Kinase X. The lack of activity in the low-expressing cell line further supports this on-target hypothesis.
Conclusion and Future Directions
The cross-validation of this compound activity through a combination of biochemical and cell-based assays is an indispensable step in its preclinical evaluation. This multi-pronged approach not only builds confidence in the compound's primary mechanism of action but also provides a more complete picture of its biological effects. Discrepancies between assay results should not be viewed as failures, but rather as opportunities to delve deeper into the compound's pharmacology.
Further investigations could involve more advanced techniques such as cellular thermal shift assays (CETSA) to confirm target engagement in intact cells, and broader kinase profiling to assess selectivity.[7] Ultimately, a thorough and well-documented cross-validation strategy will provide the robust data package necessary to justify the continued development of this compound as a potential therapeutic agent.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one and Standard-of-Care Drugs for Inflammatory Disease: An In Vivo Efficacy Guide
This guide provides a comparative overview of the investigational compound 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one against established standard-of-care drugs for the treatment of chronic inflammatory diseases, with a focus on rheumatoid arthritis as a representative condition. While direct comparative in vivo efficacy data for this compound in inflammatory models is emerging, this document will synthesize the available information on the broader thieno[3,2-d]pyrimidine scaffold and contrast it with the well-documented efficacy of methotrexate and adalimumab.
Introduction: The Therapeutic Challenge of Chronic Inflammation
Chronic inflammatory diseases, such as rheumatoid arthritis, Crohn's disease, and psoriasis, represent a significant global health burden. These conditions are characterized by a dysregulated immune response leading to persistent inflammation, tissue damage, and significant loss of quality of life.[1][2] Current treatment strategies aim to suppress the underlying inflammation and prevent disease progression.[1] This guide will delve into the established therapeutic landscape and evaluate the potential of a novel chemical entity.
The Investigational Compound: this compound
The thieno[3,2-d]pyrimidine scaffold has garnered considerable interest in medicinal chemistry due to its structural similarity to natural purines, suggesting its potential to interact with a variety of biological targets.[3] Various derivatives of this scaffold have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5]
While specific in vivo efficacy data for this compound in inflammatory disease models is not yet extensively published, its chemical structure suggests potential mechanisms of action that warrant investigation. The core thienopyrimidinone structure is known to be a scaffold for enzyme inhibitors.[3]
Hypothesized Mechanism of Action
Based on the broader family of thienopyrimidine compounds, a potential anti-inflammatory mechanism of this compound could involve the inhibition of key signaling pathways implicated in the inflammatory cascade. One such pathway is the Janus kinase (JAK) signaling pathway, which is a critical mediator of cytokine signaling.
Caption: Hypothesized JAK-STAT signaling pathway inhibition.
Standard-of-Care Drugs for Rheumatoid Arthritis
The current treatment paradigm for rheumatoid arthritis involves the use of disease-modifying antirheumatic drugs (DMARDs), which are broadly categorized into conventional synthetic DMARDs (csDMARDs), targeted synthetic DMARDs (tsDMARDs), and biologic DMARDs (bDMARDs).[1][6]
Methotrexate: The Anchor csDMARD
Methotrexate, an antifolate agent, has been a cornerstone of rheumatoid arthritis treatment for several decades.[7] It is often the first-line therapy for active RA.[8]
-
Mechanism of Action: While not fully elucidated, the anti-inflammatory effects of low-dose methotrexate in rheumatoid arthritis are thought to involve several mechanisms, including the inhibition of purine synthesis, leading to the inhibition of lymphocyte proliferation, and an increase in the release of the anti-inflammatory mediator adenosine.[8]
-
In Vivo Efficacy: Numerous open-label and randomized controlled trials have demonstrated the efficacy of methotrexate in reducing the signs and symptoms of rheumatoid arthritis, slowing radiographic progression of joint damage, and improving quality of life.[7][9] Long-term studies have shown a sustained response to methotrexate therapy.[7]
Adalimumab: A TNF-α Inhibitor (bDMARD)
Adalimumab (Humira) is a fully human monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine in the pathogenesis of rheumatoid arthritis.[10][11][12]
-
Mechanism of Action: Adalimumab binds specifically to TNF-α and blocks its interaction with its cell surface receptors, thereby reducing the downstream inflammatory signaling.[10][11] This leads to a rapid reduction in levels of acute-phase reactants and inflammatory cytokines.[10]
-
In Vivo Efficacy: Clinical trials have consistently shown that adalimumab, both as monotherapy and in combination with methotrexate, is highly effective in reducing disease activity in patients with active rheumatoid arthritis who have had an inadequate response to traditional DMARDs.[10][13][14] Studies have demonstrated improvements in clinical remission rates and inhibition of radiographic progression with long-term adalimumab treatment.[11][13]
Comparative Analysis of In Vivo Efficacy
The following table summarizes the established in vivo efficacy of methotrexate and adalimumab in rheumatoid arthritis clinical trials. A hypothetical target profile for this compound is included to frame the necessary future research.
| Drug Class | Drug | Key Efficacy Endpoints (Representative) | Route of Administration |
| csDMARD | Methotrexate | ACR20, ACR50, ACR70 response rates; Reduction in DAS28 score; Slowing of radiographic progression[7][9] | Oral, Subcutaneous |
| bDMARD | Adalimumab | ACR20, ACR50, ACR70 response rates; Clinical remission (DAS28 < 2.6); Inhibition of radiographic progression[13][14] | Subcutaneous |
| Investigational | This compound | To be determined in preclinical and clinical studies. | To be determined. |
Experimental Protocol: A Proposed In Vivo Efficacy Study for this compound
To ascertain the in vivo efficacy of this compound for rheumatoid arthritis, a well-established preclinical model, such as the collagen-induced arthritis (CIA) model in mice, would be a critical first step.
Step-by-Step Methodology for a Murine Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1 mice, which are genetically susceptible to CIA, are commonly used.
-
Induction of Arthritis:
-
An initial immunization of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail.
-
A booster immunization of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
Positive control (e.g., methotrexate or adalimumab at a clinically relevant dose).
-
This compound at various dose levels.
-
-
Dosing Regimen: Treatment is typically initiated upon the first signs of arthritis (e.g., paw swelling) and continued for a predefined period (e.g., 2-3 weeks).
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is monitored daily or every other day using a macroscopic scoring system (e.g., 0-4 scale for each paw based on erythema and swelling).
-
Paw Thickness Measurement: Calipers are used to measure paw swelling.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured by ELISA.
-
References
- 1. Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best medications for inflammation: Types and other treatments [medicalnewstoday.com]
- 3. 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one | Benchchem [benchchem.com]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine [mdpi.com]
- 6. mcpress.mayoclinic.org [mcpress.mayoclinic.org]
- 7. Efficacy of methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 13. The role of adalimumab in rheumatic and autoimmune disorders: comparison with other biologic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adalimumab (Humira) is Safe and Effective When Administered Concomitantly with Standard Anti-Rheumatic Therapy for the Treatment of Rheumatoid Arthritis (RA) • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
A Researcher's Guide to Validating Biomarkers for Thieno[3,2-d]pyrimidine-Based Therapeutics
Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Privileged Structure in Oncology
The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, largely due to its structural analogy to natural purines. This similarity allows compounds based on this scaffold to function as "hinge-binding" motifs for various protein kinases, making them a fertile ground for the development of novel targeted cancer therapies.[1] Indeed, various derivatives of this scaffold have demonstrated broad anti-cancer efficacy across a range of cell lines, including prostate, colon, ovarian, and breast cancers.[2][3][4] The biological activity of these compounds is diverse, with demonstrated effects on critical cancer signaling pathways such as the Wnt/β-catenin pathway and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][5][6]
Given the frequent dysregulation of kinase signaling pathways in cancer, thienopyrimidine derivatives represent a promising class of small molecule inhibitors.[5][7] However, the successful clinical translation of any targeted therapy hinges on the concurrent development of robust biomarkers. These biomarkers are essential for confirming the drug's mechanism of action, selecting patients who are most likely to respond, and monitoring therapeutic efficacy.
This guide provides a comprehensive framework for the validation of biomarkers for novel thienopyrimidine-based compounds, using the well-established phosphatidylinositol 3-kinase (PI3K) inhibitor class as a comparative case study. The principles and methodologies detailed herein are broadly applicable to researchers developing targeted therapies based on the 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one scaffold and its analogues.
The Imperative for Biomarker Validation in Targeted Therapy
The era of precision oncology is driven by the ability to match a specific drug to a patient's tumor biology.[8] This paradigm shift away from "one-size-fits-all" chemotherapy to targeted agents necessitates a deep understanding of a drug's interaction with its intended target and the downstream consequences in cancer cells. Biomarkers serve as the critical tools to achieve this understanding. They can be broadly categorized into two main types, each answering a crucial question in drug development:
-
Pharmacodynamic (PD) Biomarkers: Is the drug hitting its target and modulating the intended pathway? These are essential for establishing biological proof-of-concept in early-phase clinical trials.[7][9]
-
Predictive Biomarkers: Which patients are most likely to benefit from this drug? These are used for patient selection and are often based on the genetic or protein expression landscape of the tumor.[10][11]
A "fit-for-purpose" approach to biomarker assay development is crucial, where the level of analytical validation is tailored to the intended use of the biomarker data.[12]
A Comparative Framework for Biomarker Validation: The PI3K Inhibitor Case Study
The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for drug development.[7][13] Consequently, a wealth of knowledge exists regarding the validation of biomarkers for PI3K inhibitors, providing an excellent model for researchers working on novel kinase inhibitors like thienopyrimidine derivatives.
The PI3K/AKT/mTOR Signaling Pathway and Key Biomarkers
The diagram below illustrates the core components of the PI3K pathway and highlights key points for biomarker assessment. Activation of receptor tyrosine kinases (RTKs) leads to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a host of downstream targets, including the mTOR complex, to drive cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling cascade with key predictive and pharmacodynamic biomarkers.
Part 1: Pharmacodynamic (PD) Biomarkers - Demonstrating Target Engagement
For a novel thienopyrimidine derivative hypothesized to inhibit a specific kinase, the first step is to prove that it engages its target and inhibits downstream signaling in a dose-dependent manner.
Key PD Biomarkers for PI3K Pathway Inhibition:
-
Phosphorylated AKT (p-AKT): A direct downstream effector of PI3K.
-
Phosphorylated S6 Ribosomal Protein (p-S6): A downstream effector of the mTORC1 complex.
These markers can be assessed in pre-clinical models (cell lines, xenografts) and, crucially, in patient samples (e.g., tumor biopsies) during early phase clinical trials to confirm the drug's mechanism of action.[7][9]
Comparative Methodologies for PD Biomarker Assessment:
| Assay Method | Principle | Advantages | Disadvantages | Application |
| Western Blot | Size-based separation and antibody-based detection of proteins. | Semi-quantitative, widely available, good for initial screening in cell lysates. | Low throughput, requires significant sample, difficult to standardize. | Pre-clinical validation in cell lines and xenograft models. |
| Immunohistochemistry (IHC) | Antibody-based detection of proteins in tissue sections. | Provides spatial resolution within the tumor, clinically established workflow. | Semi-quantitative, subject to interpretation, requires biopsy. | Assessing PD effects in pre- and post-treatment tumor biopsies.[14] |
| Immunoassays (e.g., ELISA) | Antibody-based detection and quantification in a plate-based format. | Quantitative, high throughput, can be highly sensitive. | Requires specific antibody pairs, may not reflect pathway activity in a specific cellular compartment. | Quantifying protein levels in tumor lysates or circulating biomarkers.[15] |
| Mass Spectrometry | Absolute quantification of phosphorylated and non-phosphorylated peptides. | Highly specific and quantitative, can discover novel biomarkers.[9] | Technically complex, requires specialized equipment and expertise. | Advanced pre-clinical studies and discovery of novel PD markers. |
Part 2: Predictive Biomarkers - Selecting the Right Patient Population
The ultimate goal of targeted therapy is to treat patients whose tumors are "addicted" to the pathway being inhibited. Predictive biomarkers are the key to identifying this patient population.[11]
Key Predictive Biomarkers for PI3K Inhibitor Response:
-
PIK3CA Mutations: Activating mutations in the gene encoding the p110α catalytic subunit of PI3K are the most common alteration in this pathway and are predictive of response to PI3Kα-selective inhibitors like alpelisib.[10][13][16]
-
PTEN Loss: Loss of the PTEN tumor suppressor, which negatively regulates the PI3K pathway, is another key biomarker of sensitivity to PI3K pathway inhibitors.[13]
Comparative Methodologies for Predictive Biomarker Assessment:
| Biomarker Type | Assay Method | Principle | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | | Gene Mutations (PIK3CA) | PCR/Sanger Sequencing | Amplification and sequencing of specific DNA regions. | Cost-effective for known hotspots. | Low sensitivity for detecting rare mutations or low allele frequencies. | | | Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA panels or whole exomes. | High sensitivity, can detect multiple mutations simultaneously.[17] | Higher cost, complex data analysis. | | | Digital Droplet PCR (ddPCR) | Partitioning of sample into thousands of droplets for sensitive detection of mutations. | Highly sensitive and quantitative, good for liquid biopsy (ctDNA). | Targeted, requires knowledge of the specific mutation. | | Protein Loss (PTEN) | Immunohistochemistry (IHC) | Antibody-based detection of PTEN protein in tissue sections. | Clinically validated, provides information on protein presence/absence. | Scoring can be subjective, antibody validation is critical. |
A General Workflow for Biomarker Validation
The following workflow provides a structured approach for researchers to validate biomarkers for a novel thienopyrimidine-based compound.
Caption: A streamlined workflow for the validation of pharmacodynamic and predictive biomarkers.
Experimental Protocols: Foundational Assays
Here we provide abbreviated, foundational protocols for the key assays discussed. Researchers should optimize these protocols for their specific antibodies, cell lines, and equipment.
Protocol 1: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cancer cell lines with varying concentrations of the thienopyrimidine compound for a specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target and the total protein (e.g., p-AKT and total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Analysis: Quantify band intensity and normalize the phospho-protein signal to the total protein signal.
Protocol 2: Immunohistochemistry (IHC) for PTEN in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
-
Sectioning and Deparaffinization: Cut 4-5 µm sections from FFPE tumor blocks. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Peroxidase Block: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against PTEN overnight at 4°C.
-
Secondary Antibody and Detection: Apply a polymer-based detection system and visualize with a chromogen like DAB.
-
Counterstain: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: Score the staining intensity and percentage of positive cells. PTEN loss is often defined as a complete absence of staining in tumor cells in the presence of positive internal controls (e.g., stromal cells).
Conclusion and Future Directions
The successful development of targeted therapies based on the this compound scaffold will be inextricably linked to the robust validation of companion biomarkers. By leveraging the lessons learned from established drug classes like PI3K inhibitors, researchers can adopt a systematic and scientifically rigorous approach to biomarker development. This involves a multi-faceted strategy encompassing pharmacodynamic markers to demonstrate target engagement and predictive markers to guide patient selection.
Future efforts should also focus on the exploration of minimally invasive biomarkers, such as circulating tumor DNA (ctDNA) and circulating tumor cells (CTCs), which can provide real-time snapshots of tumor biology and response to therapy without the need for repeated biopsies.[10] As our understanding of the molecular drivers of cancer deepens, the integration of comprehensive biomarker strategies from the earliest stages of drug discovery will be paramount to translating promising compounds like novel thienopyrimidine derivatives into effective clinical therapies.
References
- 1. 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one | Benchchem [benchchem.com]
- 2. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AHN Cancer Institute Accelerates Access to Cutting-Edge Therapies Through Tempus TIME Trial Program [prweb.com]
- 9. LINKSciences [linksciences.com]
- 10. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving clinical trial efficiency by biomarker-guided patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Exploring Biomarkers of Phosphoinositide 3‐Kinase Pathway Activation in the Treatment of Hormone Receptor Positive, Human Epidermal Growth Receptor 2 Negative Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. probiologists.com [probiologists.com]
Independent Verification of Published 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one Data: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of physicochemical and biological data pertaining to 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. As a molecule of interest within the broader class of thienopyrimidines—a scaffold known for a wide array of biological activities including anticancer and kinase inhibition properties—rigorous and reproducible characterization is paramount for advancing drug discovery efforts. While commercial suppliers list this compound, a comprehensive, peer-reviewed publication detailing its full synthesis and characterization remains elusive. This guide, therefore, serves a dual purpose: to provide a detailed protocol for the de novo synthesis and characterization of this specific molecule, and to compare its predicted and experimentally determined properties with those of well-documented, structurally related thieno[3,2-d]pyrimidine derivatives.
Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental protocol is a self-validating system. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the necessary insights to critically evaluate and reproduce key findings.
Synthesis and Purity Assessment: Establishing a Verifiable Baseline
The foundation of any independent verification is the unambiguous synthesis and purification of the target compound. The proposed synthesis of this compound leverages the well-established Gewald reaction for the formation of the core 2-aminothiophene intermediate, followed by cyclization to the thienopyrimidine scaffold.[1][2]
Proposed Synthetic Pathway
The multi-step synthesis begins with readily available starting materials and employs robust, well-documented chemical transformations. This approach ensures a high likelihood of success and provides a clear pathway for troubleshooting.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
-
To a stirred solution of benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of morpholine (0.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using a catalytic amount of a secondary amine like morpholine is its proven efficacy in promoting the Knoevenagel condensation and subsequent cyclization in the Gewald reaction, while minimizing side product formation.[1][2]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude ethyl 2-amino-5-phenylthiophene-3-carboxylate.
Step 2: Synthesis of this compound
-
A mixture of ethyl 2-amino-5-phenylthiophene-3-carboxylate (1.0 eq) and an excess of formamide (10-15 eq) is heated to reflux. Formamide serves as both the reagent for the pyrimidine ring formation and the solvent.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted starting material.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain purified this compound.
Purity Verification: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized compound must be rigorously assessed before proceeding to further characterization and biological evaluation. HPLC is the gold standard for this purpose.
Protocol:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient would be from 10% to 90% acetonitrile over 20 minutes.
-
Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).
-
The purity is determined by the area percentage of the main peak. A purity of >95% is generally considered acceptable for biological screening.
Physicochemical Characterization: A Comparative Analysis
Due to the lack of a comprehensive published dataset for this compound, we will predict its key physicochemical properties based on its structure and compare them with the published data of structurally related, biologically active analogs.
| Property | This compound (Predicted/Vendor Data) | 3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one[3] | Tricyclic Thienopyrimidine (Compound 6e)[2] |
| Molecular Formula | C12H8N2OS | C21H16N2O3S | C19H13ClN2S2 |
| Molecular Weight | 228.27 g/mol | 376.43 g/mol | 368.91 g/mol |
| Melting Point (°C) | Not Published | 241-243 | Not Published |
| LogP (Predicted) | ~2.5-3.0 | ~3.5-4.0 | ~4.5-5.0 |
Spectroscopic and Spectrometric Verification
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The predicted chemical shifts for this compound can be inferred from the spectra of similar compounds.
¹H NMR (400 MHz, DMSO-d₆) - Predicted vs. Published Data
| Proton | Predicted δ (ppm) for this compound | Published δ (ppm) for a related analog[3] |
| Pyrimidine CH | ~8.2-8.4 (s) | 8.48 (s) |
| Thiophene CH | ~7.8-8.0 (s) | 7.68 (s) |
| Phenyl CHs | ~7.3-7.6 (m) | 6.88-7.44 (m) |
| NH | ~12.0-12.5 (br s) | 12.59 (br s) |
¹³C NMR (100 MHz, DMSO-d₆) - Predicted vs. Published Data
| Carbon | Predicted δ (ppm) for this compound | Published δ (ppm) for a related analog[3] |
| C=O | ~158-162 | 161.4 |
| Pyrimidine C | ~150-155 | 150.1, 152.6 |
| Thiophene C | ~115-145 | 116.2, 119.5, 122.1, 135.3 |
| Phenyl C | ~125-135 | 112.5, 114.1, 114.7, 120.9, 123.2, 130.7, 131.3, 139.4, 157.4, 158.9 |
NMR Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic compounds and its ability to allow for the observation of exchangeable protons like the N-H proton of the pyrimidinone ring.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with the predicted values and those of the comparator compounds.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
MS Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).
-
Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C₁₂H₈N₂OS is m/z 229.0430.
-
Compare the experimentally determined exact mass with the calculated mass. A mass accuracy of within 5 ppm provides strong evidence for the proposed elemental composition.
Biological Activity Assessment: A Comparative Context
The thieno[3,2-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a range of biological activities, most notably as anticancer agents through the inhibition of various kinases.[4] To place the biological profile of this compound in context, we will compare its potential activity with that of established thieno[3,2-d]pyrimidine-based inhibitors.
Comparator Compounds and Their Biological Activities
| Compound | Target(s) | Reported IC₅₀ | Cell Line(s) | Reference |
| Compound 36 | CDK7 | 15 nM | - | [1] |
| Compound 6e | HeLa (cervical cancer) | 86% inhibition at 10 µM | HeLa | [2] |
| Gamhepathiopine (M1) | P. falciparum | - | K1 P. falciparum strain |
Proposed In Vitro Antiproliferative Assay
A foundational experiment to assess the potential anticancer activity of this compound is a cell viability assay against a panel of human cancer cell lines.
Caption: Workflow for in vitro antiproliferative activity assessment.
Protocol: MTT Assay
-
Seed human cancer cell lines (e.g., HeLa for cervical cancer and HT-29 for colon cancer, to allow for comparison with published data[2]) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and the comparator compounds for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. The rationale for using MTT is that viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
Conclusion
This guide provides a rigorous and scientifically grounded framework for the independent synthesis, characterization, and biological evaluation of this compound. By detailing the rationale behind each experimental choice and providing protocols for self-validating systems, we aim to empower researchers to generate high-quality, reproducible data. The comparison with well-characterized, biologically active analogs offers a valuable context for interpreting the experimental findings and for guiding future drug discovery efforts based on this promising heterocyclic scaffold.
References
- 1. d-nb.info [d-nb.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
An In-Depth Technical Guide to Assessing the Selectivity Profile of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Introduction: The Thienopyrimidine Scaffold and the Quest for Kinase Selectivity
The thieno[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural purines makes it an excellent starting point for designing inhibitors that target the ATP-binding site of enzymes, particularly protein kinases.[1][2] Protein kinases, with over 500 members in the human kinome, are crucial regulators of cellular processes and represent one of the most important classes of drug targets, especially in oncology.[3][4] The central challenge in developing kinase inhibitors is achieving high selectivity for the intended target.[3] Due to the highly conserved nature of the ATP-binding pocket across the kinome, small molecule inhibitors can often bind to multiple kinases, leading to off-target effects, toxicity, or even unexpected pathway activations.[3][5][6]
This guide provides a comprehensive framework for assessing the selectivity profile of a specific agent, This compound . We will explore the critical experimental methodologies, from direct enzymatic assays to cell-based functional screens, required to build a robust understanding of its activity against a panel of related compounds. This rigorous, multi-faceted approach is essential for validating a compound's mechanism of action and predicting its therapeutic window.
The Rationale for Rigorous Selectivity Profiling
A kinase inhibitor's value is defined not only by its potency against its primary target but also by its inactivity against other kinases. A lack of selectivity can undermine a drug's clinical potential.[7] The process of selectivity profiling aims to:
-
Quantify On-Target vs. Off-Target Activity: Determine the concentration at which the compound inhibits the intended target versus other kinases. A large differential indicates high selectivity.
-
Identify Potential Liabilities: Early identification of off-target inhibition of kinases known to be associated with adverse effects (e.g., cardiotoxicity, immunosuppression) can halt the development of compounds with a high risk of failure.
-
Uncover Polypharmacology: In some cases, inhibiting a small, specific set of kinases can be therapeutically advantageous, particularly in cancer where multiple signaling pathways may drive proliferation.[3][8] Profiling can reveal such "selective multi-targeting" profiles.
To contextualize the selectivity of This compound (Compound A) , it is essential to compare it against rationally chosen alternatives:
-
Compound B: 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one: A structural isomer. The different fusion of the thiophene and pyrimidine rings can significantly alter the molecule's shape and interactions within the ATP pocket, often leading to a distinct selectivity profile.[9][10]
-
Compound C: 7-phenylpyrrolo[2,3-d]pyrimidin-4(3H)-one: A scaffold variant where the thiophene sulfur is replaced by a nitrogen atom (as a pyrrole ring). This change modifies hydrogen bonding capacity and steric properties.[11]
-
Staurosporine: A well-known, non-selective kinase inhibitor used as a positive control to validate assay performance and as a benchmark for broad-spectrum activity.[12]
Methodology I: In Vitro Biochemical Kinase Assays
Biochemical assays using purified enzymes are the gold standard for determining the direct inhibitory activity of a compound and generating quantitative IC50 values (the concentration required to inhibit 50% of the enzyme's activity).[13] Luminescence-based assays that measure ATP consumption (or ADP production) are widely used for their high sensitivity and throughput.[12]
Caption: Workflow for an in vitro luminescence-based kinase assay (e.g., ADP-Glo™).
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a method to determine IC50 values against a panel of purified kinases.[12][14]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks (e.g., 11-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 2.5 µL of a solution containing the purified kinase of interest in reaction buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the phosphorylation reaction by adding 5 µL of the substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate, comparable data.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and, in a coupled reaction, generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to controls (0% activity for no enzyme, 100% activity for DMSO vehicle).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Summary 1: Comparative Biochemical Selectivity Profile
The following table presents hypothetical data for our compound series against a representative panel of kinases.
| Kinase Target | Compound A IC50 (nM) | Compound B IC50 (nM) | Compound C IC50 (nM) | Staurosporine IC50 (nM) |
| JAK1 (Target) | 5 | 15 | 85 | 10 |
| JAK2 | 85 | 20 | 150 | 8 |
| JAK3 | 150 | 250 | 800 | 15 |
| TYK2 | 210 | 300 | >1,000 | 25 |
| VEGFR-2 | >5,000 | 850 | >10,000 | 20 |
| SRC | 800 | >10,000 | >10,000 | 5 |
| EGFR | >10,000 | >10,000 | >10,000 | 30 |
Data is hypothetical for illustrative purposes.
Methodology II: Cell-Based Target Engagement & Functional Assays
While biochemical assays are essential, they do not account for factors like cell membrane permeability or intracellular target engagement.[3] Cellular assays are therefore a critical next step to confirm that a compound can reach its target in a biological system and exert a functional effect.[15] A cellular phosphorylation assay measures the inhibition of a specific downstream substrate of the target kinase, providing a direct readout of pathway inhibition.[16]
Caption: Workflow for a cell-based substrate phosphorylation assay using ELISA.
Protocol 2: Cellular Phospho-STAT3 Assay (ELISA-based for JAK1)
This protocol measures the inhibition of JAK1 activity by quantifying the phosphorylation of its downstream substrate, STAT3, in response to cytokine stimulation.
-
Cell Culture:
-
Seed a suitable cell line (e.g., HeLa or a hematopoietic cell line) in a 96-well plate and culture overnight to allow for adherence.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal signaling.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours. Include a DMSO vehicle control.
-
-
Pathway Stimulation and Lysis:
-
Stimulate the JAK-STAT pathway by adding a cytokine like Interleukin-6 (IL-6) for 15-30 minutes.
-
Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Detection:
-
Add the cell lysates to a microplate pre-coated with a capture antibody for total STAT3.
-
After incubation and washing, add a detection antibody that specifically recognizes STAT3 phosphorylated at Tyrosine 705 (pSTAT3). This antibody is typically conjugated to an enzyme like HRP.
-
After a second incubation and wash, add a colorimetric or chemiluminescent substrate and measure the signal with a plate reader.
-
-
Data Analysis:
-
Normalize the data to stimulated (100% activity) and unstimulated (0% activity) controls.
-
Determine the cellular IC50 value by plotting percent inhibition versus compound concentration.
-
Data Summary 2: Comparative Cellular Activity Profile
| Target Pathway | Compound A Cellular IC50 (nM) | Compound B Cellular IC50 (nM) | Compound C Cellular IC50 (nM) | Staurosporine Cellular IC50 (nM) |
| pSTAT3 (JAK1) | 50 | 250 | >10,000 | 150 |
Data is hypothetical for illustrative purposes.
Visualizing the Target Pathway: The JAK-STAT Signaling Cascade
Understanding the signaling context is crucial. The JAK-STAT pathway is a primary target for many thienopyrimidine inhibitors.[17]
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one | Benchchem [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Pharmacokinetic Profiling of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the comparative pharmacokinetic profiling of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which is amenable to substitutions that can modulate a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] A thorough understanding of their pharmacokinetic (PK) profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is paramount for the successful translation of these promising molecules from the laboratory to clinical applications.
This guide is structured to provide not only the "what" but also the "why" behind the experimental choices, ensuring a deep, mechanistic understanding of the process. We will delve into the critical PK parameters, present a template for comparative data analysis, and provide detailed, field-proven protocols for both in vivo and in vitro characterization.
The Significance of Pharmacokinetic Profiling in Drug Discovery
The journey of a drug candidate from discovery to regulatory approval is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. A molecule with excellent in vitro potency is of little therapeutic value if it is poorly absorbed, rapidly metabolized into inactive byproducts, or fails to reach its target tissue in sufficient concentrations. Therefore, early and comprehensive PK profiling is not just a regulatory requirement but a critical step in identifying and optimizing drug candidates with a higher probability of clinical success. For the this compound scaffold, understanding how modifications to the phenyl ring or other positions on the thienopyrimidine core impact ADME properties is essential for rational drug design.
Comparative Pharmacokinetic Data of Representative this compound Derivatives
This table serves as a template for researchers to populate with their own experimental data, allowing for a clear and concise comparison of how different substitutions on the core scaffold influence the pharmacokinetic profile.
| Derivative | Substitution Pattern | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | F (%) |
| Compound A | Unsubstituted Phenyl | 450 ± 55 | 1.5 | 2100 ± 250 | 3.8 | 35 |
| Compound B | 4-Fluoro Phenyl | 620 ± 70 | 1.0 | 3500 ± 310 | 4.5 | 52 |
| Compound C | 4-Methoxy Phenyl | 380 ± 45 | 2.0 | 2800 ± 290 | 5.2 | 41 |
Caption: Hypothetical comparative pharmacokinetic parameters of three this compound derivatives following a single oral dose of 10 mg/kg in male Sprague-Dawley rats. Data are presented as mean ± standard deviation (n=5).
Experimental Protocols for Pharmacokinetic Profiling
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for key experiments in pharmacokinetic profiling.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical in vivo pharmacokinetic study in rats to determine the key parameters outlined in the table above.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound derivatives after intravenous and oral administration.
Materials:
-
Test compounds (Compound A, B, C)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.
-
Animal Dosing:
-
Oral (PO) Administration: Administer a single oral dose (e.g., 10 mg/kg) via gavage to a group of fasted rats (n=5 per compound).
-
Intravenous (IV) Administration: Administer a single intravenous dose (e.g., 2 mg/kg) via a tail vein or jugular vein catheter to a separate group of rats (n=5 per compound).
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the test compound.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F).
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro ADME Assays
In vitro assays provide crucial early insights into a compound's metabolic fate and potential liabilities, guiding the selection of candidates for more extensive in vivo studies.
Objective: To assess the intrinsic clearance of a compound by liver enzymes.
Materials:
-
Test compounds
-
Liver microsomes (human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding cold acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
Objective: To determine the extent to which a compound binds to plasma proteins.
Materials:
-
Test compounds
-
Plasma (human, rat)
-
Phosphate buffered saline (PBS)
-
Rapid Equilibrium Dialysis (RED) device
-
LC-MS/MS system
Protocol:
-
Equilibrium Dialysis: A solution of the test compound in plasma is placed in one chamber of the RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubation: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.
Caption: The role of in vitro ADME assays in drug discovery.
Structure-Pharmacokinetic Relationships and Future Directions
The data obtained from these comparative studies will enable the elucidation of structure-pharmacokinetic relationships (SPkR). For instance, the addition of a fluorine atom to the phenyl ring (Compound B) might enhance metabolic stability and improve oral bioavailability. Conversely, a bulky methoxy group (Compound C) could lead to slower absorption. A systematic analysis of these relationships will guide the rational design of next-generation this compound derivatives with optimized pharmacokinetic profiles, ultimately increasing the likelihood of identifying a clinically successful drug candidate.
References
- 1. theaspd.com [theaspd.com]
- 2. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, demand a rigorous, science-led approach. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
The thienopyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, leading to a wide range of biological activities.[1][2] This inherent bioactivity necessitates that this compound and its derivatives be treated with the utmost care throughout their lifecycle, from synthesis to disposal.
Hazard Assessment and Risk Mitigation
Assumed Hazard Profile:
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | May cause redness, itching, or inflammation upon contact.[3] | Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation, redness, or pain.[3] | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system.[3] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Acute Toxicity (Oral) | While not specifically determined, related heterocyclic compounds can be harmful or fatal if swallowed.[4] | Do not eat, drink, or smoke in the laboratory. |
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. Before initiating any disposal procedures, ensure the following are worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A buttoned lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If handling the compound as a powder outside of a fume hood, a NIOSH-approved respirator may be necessary.
Spill Management Protocol
Accidents can happen, and a prepared response is critical to mitigating risk.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Containment: For small spills, prevent further spread by using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Neutralization: There are no specific neutralization agents for this compound. Do not attempt to neutralize with strong acids or bases, as this could lead to unknown and potentially hazardous reactions.
-
Collection and Cleanup: Carefully sweep or vacuum the absorbed material into a designated, labeled hazardous waste container.[3] Avoid generating dust. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][6]
Workflow for Disposal:
Caption: Waste Disposal Workflow for this compound.
Detailed Steps:
-
Segregation: All waste streams must be kept separate. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines. This includes:
-
Solid Waste: Unused or expired solid compound.
-
Contaminated Labware: Gloves, pipette tips, weighing paper, and any other disposable items that have come into direct contact with the compound.[5]
-
Liquid Waste: Solutions containing the compound. These should be collected in a separate, compatible waste container. Do not mix with halogenated or non-halogenated solvent waste streams without verification of compatibility.
-
-
Containerization:
-
Use only UN-approved, properly sealed containers designated for solid or liquid chemical waste.[5]
-
Ensure the container is made of a material compatible with the waste. For this compound, a high-density polyethylene (HDPE) container is appropriate.
-
Do not overfill containers; a maximum of 75-80% capacity is recommended to allow for expansion and prevent spills.[5]
-
-
Labeling: Accurate labeling is a critical safety and regulatory requirement.[6] The label on the waste container must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the quantity and concentration.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Store away from incompatible materials, heat sources, and high-traffic areas.[3]
-
-
Final Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed hazardous waste facility.[7] This process ensures the complete destruction of the compound, preventing its release into the environment.
-
By adhering to this structured and cautious disposal protocol, researchers can ensure they are meeting their ethical and regulatory obligations, fostering a culture of safety that extends beyond the laboratory bench.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ptb.de [ptb.de]
Definitive Guide to Personal Protective Equipment for Handling 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and operational integrity. The causality behind each recommendation is explained to build a foundational understanding of the risks and mitigation strategies.
The thienopyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in oncology.[1] Compounds like this compound are often highly potent active pharmaceutical ingredients (HPAPIs). Handling such compounds necessitates a comprehensive safety program that prioritizes containment and minimizes exposure at all stages of research and development.[2][3] The absence of extensive toxicological data for many novel research compounds requires us to treat them as potentially hazardous, implementing stringent controls to protect personnel and the environment.[4]
Hazard Assessment and Containment Strategy
The primary safety principle is "containment at the source." [4] This involves a multi-layered approach combining engineering controls, administrative procedures, and Personal Protective Equipment (PPE).
-
Engineering Controls : All manipulations of solid this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to prevent inhalation of airborne particles.[8][9] The facility should be designed with negative air pressure in potent compound handling areas to prevent cross-contamination.[9]
-
Administrative Controls : Access to areas where the compound is handled should be restricted.[8] All personnel must receive documented training on the specific hazards and handling procedures for this compound.[10]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect personnel from exposure through inhalation, dermal contact, and ocular contact.[2] The following PPE ensemble is mandatory for handling this compound.
This is the minimum required PPE for any work involving this compound, even for incidental contact.
| PPE Component | Specification | Rationale and Best Practices |
| Lab Coat | Flame-resistant, long-sleeved, with a fully fastened front.[11] | Protects skin and personal clothing from contamination. Must be removed before leaving the laboratory. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields.[5][11] | Provides baseline protection against flying particles. |
| Gloves | Disposable nitrile gloves (minimum).[5] | Offers protection against incidental splashes. Gloves must be inspected for tears before use and changed immediately upon contamination. Hands should be washed thoroughly after glove removal.[7] |
| Footwear | Closed-toe shoes.[12] | Protects feet from spills and falling objects. |
For procedures with a higher risk of exposure, such as handling larger quantities (>1 gram), working with powders outside of an isolator, or tasks with a significant splash potential, enhanced PPE is required.
| PPE Component | Specification | Rationale and Best Practices |
| Body Protection | Disposable coveralls over regular lab attire. | Provides full-body protection and simplifies decontamination procedures. |
| Eye & Face Protection | Chemical splash goggles worn with a face shield.[5][11] | Safety glasses are insufficient for splash hazards. Goggles provide a seal around the eyes, and the face shield protects the entire face.[11] |
| Hand Protection | Double-gloving with two pairs of nitrile gloves or a more robust combination.[5] | Creates an additional barrier against contamination. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a chemically resistant outer glove is recommended.[11] |
| Respiratory Protection | N95 respirator or higher, depending on the risk assessment.[12][13] | Required when engineering controls cannot guarantee that airborne concentrations are below exposure limits, especially when handling powders. A full respiratory protection program, including fit testing, is necessary. |
Procedural Workflow for Safe Handling
The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for safely handling this compound.
Emergency and Disposal Procedures
-
Skin Contact : Immediately remove contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical personnel.[13]
Only trained personnel should clean up spills.[14]
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Protect Yourself : Don the appropriate enhanced PPE, including respiratory protection.[14]
-
Containment : For solid spills, gently cover with a plastic-backed absorbent pad to avoid generating dust. For liquid spills, create a dike around the spill using absorbent materials like vermiculite or spill pillows.[14]
-
Clean-Up : Carefully collect the spilled material and absorbents into a compatible, labeled waste container.[14] Avoid creating dust.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[14]
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated gloves, bench paper, and other solid materials should be double-bagged and placed in a designated, labeled hazardous waste container.[8][14]
-
Liquid Waste : Unused solutions and contaminated solvents must be collected in a sealed, properly labeled, and compatible hazardous waste container.
-
Sharps : Contaminated needles, syringes, and glassware must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the chemical name and associated hazards.[14] Follow all institutional and local regulations for the final disposal of chemical waste.
By adhering to these rigorous safety protocols, you establish a foundation of trust and reliability in your laboratory operations, ensuring the protection of personnel while advancing critical research in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. agnopharma.com [agnopharma.com]
- 3. scbt.com [scbt.com]
- 4. canada.altasciences.com [canada.altasciences.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. pharm-int.com [pharm-int.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
